Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCKGUZJUBRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308734 | |
| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345617-18-7 | |
| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Introduction: The Significance of a Versatile Building Block
This compound (CAS No. 345617-18-7) is a polyfunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure incorporates three key features: a β-ketoester system, an aromatic nitro group, and a 1,3-dicarbonyl moiety. This unique combination makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The β-dicarbonyl group is a classic pharmacophore and a powerful handle for further chemical transformations, while the nitrophenyl ring serves as a common element in bioactive molecules and can be readily reduced to an amine for subsequent derivatization.[3][4]
This guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of its synthesis, provide a field-proven experimental protocol, and detail the analytical methods required to verify its identity and purity.
Synthesis: A Strategic Application of the Crossed Claisen Condensation
The most logical and efficient route to this compound is through a crossed or mixed Claisen condensation. This cornerstone reaction in organic chemistry forms a carbon-carbon bond by combining two ester molecules in the presence of a strong base.[5]
Mechanistic Rationale & Experimental Design
The Claisen condensation proceeds via the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[6] For a crossed Claisen condensation to be effective and avoid a statistical mixture of four different products, one of the two ester partners should lack α-hydrogens, making it incapable of self-condensation.[7]
In our synthesis, we strategically react Methyl 3-nitrobenzoate (which has no α-hydrogens) with Methyl pyruvate . While methyl pyruvate has α-hydrogens, the reaction is driven towards the desired product. The choice of base is critical; sodium methoxide (NaOCH₃) is used. Employing a base with an alkoxide that matches the ester's alkoxy group (i.e., methoxide for methyl esters) is essential to prevent transesterification, a competing reaction that would scramble the ester groups and reduce the yield of the desired product.[8]
The reaction's thermodynamic driving force is the final deprotonation of the newly formed β-dicarbonyl product. The α-protons situated between the two carbonyl groups are significantly more acidic than the α-protons of the starting ester, and their removal by the alkoxide base forms a highly resonance-stabilized enolate anion. This final, essentially irreversible acid-base step pulls the entire reaction equilibrium towards the product.[5][6] An acidic workup is then required to protonate this enolate and yield the final neutral β-keto ester.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
Methyl 3-nitrobenzoate
-
Methyl pyruvate
-
Sodium methoxide (handle in a glovebox or under inert atmosphere)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene. Cool the suspension to 0°C using an ice bath.
-
Addition of Esters: In a separate flask, prepare a solution of methyl 3-nitrobenzoate (1.0 equivalent) and methyl pyruvate (1.2 equivalents) in anhydrous toluene.
-
Condensation: Add the ester solution dropwise to the cooled sodium methoxide suspension over 30-45 minutes via an addition funnel. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by slowly adding 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
-
Validation: Dry the purified product under vacuum and determine the melting point. A sharp melting point in the range of 111-113°C is indicative of high purity.[2]
Comprehensive Structural Characterization
Unequivocal confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The β-dicarbonyl functionality of the target molecule can exist in equilibrium with its enol tautomer, which may be observed in spectroscopic data, particularly in NMR spectra run in different solvents.[9]
Caption: Keto-enol tautomerism in the target molecule.
Summary of Analytical Data
The following table summarizes the key physical and spectroscopic data for this compound.
| Property / Technique | Data |
| Molecular Formula | C₁₁H₉NO₆[1] |
| Molecular Weight | 251.19 g/mol [1] |
| Physical Appearance | Crystalline solid |
| Melting Point | 111-113 °C[2] |
| ¹H NMR (Predicted) | Aromatic (4H): δ ~8.6 (s), ~8.4 (d), ~8.2 (d), ~7.7 (t) ppm. Methylene (2H): δ ~4.1-4.3 ppm (singlet, may show enol tautomer peaks). Methyl Ester (3H): δ ~3.9 ppm (s). |
| ¹³C NMR (Predicted) | Carbonyls: δ ~195 (ketone), ~185 (keto-ester), ~165 (ester) ppm. Aromatic: δ ~148 (C-NO₂), ~120-135 ppm. Methylene: δ ~45-50 ppm. Methyl: δ ~53 ppm. |
| IR Spectroscopy | C=O stretch (ketone): ~1720-1740 cm⁻¹ C=O stretch (ester): ~1740-1760 cm⁻¹ NO₂ stretch (asymmetric): ~1520-1540 cm⁻¹ NO₂ stretch (symmetric): ~1340-1360 cm⁻¹ |
| Mass Spectrometry | [M]+•: Expected at m/z = 251.04. The molecular ion should be visible. Key fragments would correspond to the loss of •OCH₃ (m/z 220) and the 3-nitrophenylacylium ion (m/z 150). |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. A singlet corresponding to the methyl ester protons will be observed downfield. The methylene protons flanked by two carbonyls will appear as a singlet; the appearance of additional peaks in the vinyl region (~6.0-6.5 ppm) and a broad hydroxyl peak could indicate the presence of the enol tautomer.[10]
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the presence of three distinct carbonyl carbon signals at low field (downfield). The aromatic region will show the expected number of signals for the substituted ring, and the aliphatic region will contain signals for the methylene and methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Strong, sharp absorption bands in the region of 1720-1760 cm⁻¹ will confirm the presence of the multiple carbonyl groups. The characteristic strong, sharp peaks for the nitro group's asymmetric and symmetric stretches are definitive identifiers.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion, matching the calculated exact mass of C₁₁H₉NO₆.[1]
Safety, Handling, and Storage
-
Safety: Handle all chemicals, especially nitrated aromatic compounds and strong bases like sodium methoxide, with extreme care. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: this compound is an irritant.[2] Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound via a crossed Claisen condensation. The rationale behind the choice of reagents and reaction conditions has been explained from a mechanistic standpoint to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and purity assessment of the final product. This molecule represents a valuable and versatile platform for further synthetic exploration, and the protocols described herein provide a solid foundation for its successful preparation and use in research and development.
References
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JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from JoVE. [Link]
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Organic Chemistry Portal. Claisen Condensation. Retrieved from Organic Chemistry Portal. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Chapter 21: Ester Enolates. Retrieved from UW-Madison Chemistry. [Link]
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JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from JoVE. [Link]
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Wikipedia. Claisen condensation. Retrieved from Wikipedia. [Link]
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Li, Y., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. TrAC Trends in Analytical Chemistry. [Link]
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ResearchGate. IR spectra of the title compound. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 140721, Methyl 4-(4-nitrophenyl)butanoate. Retrieved from PubChem. [Link]
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The Royal Society of Chemistry. (2016). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - Supplementary Information. Retrieved from RSC Publishing. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM. [Link]
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ACS Publications. Determination of Beta-Dicarbonyl Compounds. Analytical Chemistry. [Link]
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PubMed. A spectrophotometric determination of alpha-dicarbonyl compounds and its application to the enzymatic formation of alpha-ketobutyrate. Analytical Biochemistry. [Link]
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PubChemLite. 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. Retrieved from PubChemLite. [Link]
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An In-Depth Technical Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Reactivity, and Application as a Heterocyclic Precursor
This guide provides a comprehensive technical overview of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (CAS No. 345617-18-7), a versatile chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, key chemical properties, and its significant application as a building block in the synthesis of pharmaceutically relevant heterocyclic scaffolds. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.
Introduction and Significance
This compound is an aromatic β-ketoester characterized by a 1,3-dicarbonyl moiety and a nitro-substituted phenyl ring. This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the adjacent carbonyl group, while the dicarbonyl system serves as a versatile handle for constructing more complex molecular architectures.
Its primary utility lies in its role as a precursor to a wide range of heterocyclic compounds. The 1,3-dicarbonyl system is a classic synthon for reactions with binucleophiles, such as hydrazine, to form stable five-membered rings like pyrazoles. Pyrazole scaffolds are of immense interest in drug discovery, being a core component of numerous approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer agents. Therefore, having a reliable synthetic route to and a thorough understanding of intermediates like this compound is critical for the advancement of medicinal chemistry programs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These data are essential for safe handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 345617-18-7 | [1] |
| Molecular Formula | C₁₁H₉NO₆ | [1] |
| Molecular Weight | 251.20 g/mol | [1] |
| Melting Point | 111-113 °C | [1] |
| Appearance | Typically a yellow or off-white solid | [2] |
| Synonyms | 4-(3-Nitro-phenyl)-2,4-dioxo-butyric acid methyl ester | [2] |
| Hazard Statement | Irritant | [1] |
Synthesis and Purification: A Guided Protocol
The synthesis of this compound is most effectively achieved via a mixed (or crossed) Claisen condensation. This strategy is predicated on the reaction between a ketone with α-hydrogens (3'-nitroacetophenone) and an ester that cannot form an enolate itself (dimethyl oxalate). This specific pairing avoids self-condensation of the ester, leading to a single primary product and thus a cleaner reaction profile with higher yields.[3][4]
Rationale and Mechanism
The reaction proceeds via the formation of an enolate from 3'-nitroacetophenone, facilitated by a strong base like sodium methoxide. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[5] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the final 1,3-dicarbonyl product. The entire process is driven to completion by the final deprotonation of the product, which forms a highly stabilized enolate; an acidic workup is then required to yield the neutral compound.[4][5]
Detailed Experimental Protocol
Materials:
-
3'-Nitroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved.
-
Reactant Addition: To this solution, add 3'-nitroacetophenone, followed by the dropwise addition of dimethyl oxalate.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting 3'-nitroacetophenone spot indicates completion.
-
Work-up (Quenching): Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
A primary and highly valuable application of this compound is its use as a 1,3-dicarbonyl precursor in the Knorr pyrazole synthesis.[6] This classic condensation reaction with hydrazine or its derivatives provides a direct and efficient route to highly functionalized pyrazoles.
Rationale and Mechanism
The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl groups of the dicarbonyl compound (typically the more reactive ketone) to form a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl (the ester). Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[7] When using the title compound, this reaction is expected to yield Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate, a scaffold ripe for further functionalization in drug discovery programs.
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An In-Depth Technical Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: A Potential Modulator of Macrophage Migration Inhibitory Factor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound characterized by a β-dicarbonyl moiety linked to a nitrophenyl ring. This structural arrangement makes it an intriguing candidate for investigation in drug discovery, particularly as an inhibitor of the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a scientifically grounded, plausible synthetic route. Furthermore, it delves into the compound's potential biological significance as a MIF inhibitor, offering detailed, field-proven protocols for its evaluation in relevant biochemical assays.
Introduction: The Therapeutic Potential of Targeting MIF
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the innate and adaptive immune systems.[1][2] Initially identified as a T-cell-derived factor that inhibits the random migration of macrophages, MIF is now recognized as a key upstream regulator of the inflammatory response.[3] Its dysregulation has been implicated in a wide array of pathologies, including autoimmune diseases, and various cancers.[1][4]
MIF exerts its biological functions through interaction with its cognate receptor, CD74, initiating downstream signaling cascades that promote cell proliferation and inflammation.[5][6] A unique feature of MIF is its intrinsic, albeit enigmatic, tautomerase enzymatic activity, with the active site located at the interface between subunits of the MIF homotrimer.[3] While the precise physiological substrate of this enzymatic activity remains elusive, the active site has become a primary target for the design of small molecule inhibitors. The rationale is that compounds binding to this catalytic pocket can allosterically disrupt MIF's interaction with CD74, thereby attenuating its pro-inflammatory signaling.[2][5]
This compound, with its β-keto ester functionality, belongs to a class of compounds known to interact with enzymatic active sites. Its aromatic nitro group offers potential for specific electronic and steric interactions, making it a compound of significant interest for structure-activity relationship (SAR) studies in the pursuit of novel MIF inhibitors.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a methyl ester, a four-carbon chain with two ketone functionalities (a β-dicarbonyl system), and a phenyl ring substituted with a nitro group at the meta-position.
Keto-Enol Tautomerism
A critical feature of the 1,3-dicarbonyl system in this molecule is its existence in a state of equilibrium between keto and enol tautomeric forms. This tautomerism is a fundamental aspect of its chemistry and is crucial for its potential biological activity, as the enol or enolate form is often the species that interacts with biological targets.[7] The equilibrium can be influenced by factors such as the solvent environment.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the adjacent carbonyl group.
Caption: Keto-enol tautomerism of the β-dicarbonyl moiety.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 345617-18-7 | [8] |
| Molecular Formula | C₁₁H₉NO₆ | [8] |
| Molecular Weight | 251.20 g/mol | [8] |
| Melting Point | 111-113 °C | [8] |
| Appearance | Solid (predicted) | - |
| MDL Number | MFCD02725697 | [8] |
Synthesis and Characterization
Proposed Synthetic Pathway: Crossed Claisen Condensation
This molecule can be synthesized via a crossed Claisen condensation between methyl 3-nitrobenzoate and methyl acetate. A strong base, such as sodium methoxide, is required to generate the enolate of methyl acetate, which then acts as the nucleophile.
Caption: Proposed synthesis via Crossed Claisen Condensation.
Spectroscopic Characterization (Expected)
Although experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl group, with splitting patterns and chemical shifts influenced by the nitro group's electron-withdrawing nature. A singlet for the methyl ester protons (around 3.7-3.9 ppm) and signals for the methylene protons within the dicarbonyl system would also be present. The methylene protons may appear as a singlet or exhibit more complex splitting depending on the degree of enolization.[11]
-
¹³C NMR: The carbon spectrum would display signals for the two carbonyl carbons (in the range of 160-200 ppm), the methyl ester carbon (around 50-55 ppm), and the carbons of the nitrophenyl ring.[12]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong carbonyl stretching vibrations (C=O) between 1650 and 1750 cm⁻¹. The presence of conjugation in the enol form would likely result in a shift of the C=O band to a lower wavenumber. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and aromatic C-H and C=C stretching would also be prominent.[13]
Biological Evaluation: Assessing MIF Inhibitory Activity
To determine the efficacy of this compound as a MIF inhibitor, a series of well-established in vitro assays are necessary. The following protocols are standard in the field for characterizing small molecule inhibitors of MIF.
Experimental Protocol: MIF Tautomerase Activity Assay
The tautomerase activity of MIF provides a robust method for screening potential inhibitors that bind to the enzyme's active site. One common assay utilizes L-dopachrome methyl ester as a substrate.[4]
Principle: MIF catalyzes the tautomerization of L-dopachrome methyl ester, leading to a decrease in absorbance at 475 nm, which can be monitored spectrophotometrically. Inhibitors will slow this rate of absorbance decay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Bis-Tris buffer, pH 6.2.
-
Enzyme Solution: Prepare a stock solution of recombinant human MIF in the reaction buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 100 nM).
-
Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Substrate Solution (L-dopachrome methyl ester): Prepare fresh by mixing equal volumes of 12 mM L-dopa methyl ester and 24 mM sodium periodate in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a microtiter plate, add the reaction buffer.
-
Add the inhibitor solution (from serial dilutions) or DMSO (for control wells).
-
Add the MIF enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature on an orbital shaker.
-
Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 3 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance decay curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.
-
Experimental Protocol: MIF-CD74 Interaction Assay
This assay directly measures the ability of the compound to disrupt the crucial interaction between MIF and its receptor, CD74.[5]
Principle: This is a solid-phase binding assay where recombinant CD74 is immobilized, and the binding of biotinylated MIF is detected. An inhibitor will reduce the amount of bound MIF.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Blocking Buffer: A suitable blocking agent such as Superblock or bovine serum albumin (BSA) in PBS.
-
Recombinant Proteins: Recombinant MIF receptor ectodomain (sCD74) and biotinylated human MIF.
-
Detection Reagent: Streptavidin-conjugated alkaline phosphatase.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
-
Assay Procedure (96-well plate format):
-
Coat the wells of a 96-well plate with sCD74 in coating buffer and incubate overnight at 4°C.
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer for at least 2 hours at room temperature.
-
In a separate plate, pre-incubate the biotinylated MIF with serial dilutions of this compound (or DMSO for control) for 30 minutes at room temperature.
-
Wash the sCD74-coated plate and add the MIF/inhibitor mixtures to the wells. Incubate overnight at 4°C.
-
Wash the wells thoroughly to remove unbound MIF.
-
Add streptavidin-conjugated alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the wells again and add the pNPP substrate.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of binding for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Caption: Workflow for evaluating MIF inhibitory activity.
Conclusion and Future Directions
This compound represents a molecule of interest at the intersection of synthetic chemistry and drug discovery. Its β-dicarbonyl structure positions it as a potential inhibitor of enzymes, with Macrophage Migration Inhibitory Factor being a particularly relevant and high-value target. While direct experimental evidence for its biological activity is currently lacking in public literature, the foundational knowledge of MIF biology and the established protocols for inhibitor characterization provide a clear path forward for its investigation.
Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequent evaluation using the detailed biochemical assays described herein will be crucial to ascertain its potency as a MIF inhibitor. Should it demonstrate significant activity, further studies, including cell-based assays to assess its impact on MIF-mediated inflammation and proliferation, would be warranted. Such a systematic approach will clarify the therapeutic potential of this compound and contribute to the broader effort of developing novel small molecule therapeutics for inflammatory diseases and cancer.
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A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity. (n.d.). NIH. Retrieved from [Link]
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Unveiling the Therapeutic Potential of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: A Technical Guide for Preclinical Investigation
Foreword: The Quest for Novel Therapeutic Modulators
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount endeavor. This guide is dedicated to the scientific exploration of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, a compound of interest due to its structural features that suggest significant, yet uncharacterized, biological activity. For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical roadmap for investigating the core biological functions of this molecule, with a primary focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in a spectrum of human diseases.
Introduction to this compound: A Candidate for Scrutiny
This compound, with the CAS Number 345617-18-7, is an organic compound featuring a distinct aryl β-diketo acid methyl ester moiety.[1][2] While direct biological data on this specific molecule is scarce in public literature, its chemical architecture provides a compelling basis for hypothesizing its interaction with specific biological targets. The presence of the β-diketo acid functional group is of particular significance, as this motif is a known pharmacophore in a variety of biologically active compounds, including those with antibacterial and antiviral properties.[3][4][5][6][7]
The structure of this compound is characterized by a nitrophenyl ring connected to a four-carbon chain containing two carbonyl groups, a classic β-diketone system.[8][9][10] Such molecules can exist in a tautomeric equilibrium between the diketo and enol forms, a property that can significantly influence their biological activity and interaction with protein targets.[8][9][10][11][12]
The Scientific Rationale: Targeting the Kynurenine Pathway through IDO1 Inhibition
Our primary hypothesis is that this compound acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[13][14][15]
The Critical Role of IDO1 in Health and Disease
The kynurenine pathway is a major route of tryptophan catabolism and its metabolites are involved in numerous physiological and pathological processes.[13][16][17] Dysregulation of this pathway is implicated in a wide range of diseases, including:
-
Cancer: Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the proliferation and activity of effector T cells, promoting immune tolerance and allowing tumors to evade immune destruction.[18]
-
Neurodegenerative Disorders: Imbalances in kynurenine pathway metabolites, some of which are neuroactive, have been linked to conditions such as Alzheimer's, Huntington's, and Parkinson's disease.[13][19]
-
Chronic Inflammatory and Autoimmune Diseases: The immunomodulatory functions of the kynurenine pathway are often dysregulated in chronic inflammatory and autoimmune conditions.[17][20]
Given its central role in immune suppression, IDO1 has emerged as a high-priority target for therapeutic intervention, particularly in the field of immuno-oncology.[14][18][][22]
Structural Analogy to Known IDO1 Inhibitors
The aryl β-diketo acid scaffold present in this compound is a key structural feature found in a class of known IDO1 inhibitors.[4][5] These inhibitors typically interact with the heme cofactor and key amino acid residues within the active site of the IDO1 enzyme.[23][24][25] The nitrophenyl group of the query molecule can potentially engage in various interactions within the enzyme's binding pocket, contributing to its inhibitory activity.
A Step-by-Step Guide to Investigating Biological Activity
This section provides a detailed framework for the preclinical evaluation of this compound, focusing on the validation of its hypothesized IDO1 inhibitory activity.
In Vitro Enzymatic Assay for IDO1 Inhibition
The initial step is to determine if the compound directly inhibits IDO1 enzyme activity in a cell-free system. This can be achieved using a well-established absorbance-based or fluorescence-based assay.[26][27]
Workflow for In Vitro IDO1 Inhibition Assay
Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to determine a dose-response curve.
-
Prepare a reaction buffer containing potassium phosphate, L-tryptophan, methylene blue, ascorbic acid, and catalase.[26]
-
Reconstitute recombinant human IDO1 enzyme according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the test compound, a known IDO1 inhibitor (positive control), or vehicle (negative control) to the respective wells.
-
Initiate the reaction by adding the recombinant IDO1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[26]
-
-
Detection and Data Analysis:
-
Add p-dimethylaminobenzaldehyde (p-DMAB) reagent to each well, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable model.
-
Expected Outcome: A potent IDO1 inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the enzyme's activity.
Cell-Based Assay for IDO1 Activity
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential.[28] This assay measures the ability of the compound to inhibit IDO1 activity within intact cells. Human cancer cell lines that can be induced to express high levels of IDO1, such as HeLa or SK-OV-3 cells, are commonly used.[26][29][30]
Workflow for Cell-Based IDO1 Activity Assay
Caption: Workflow for the cell-based IDO1 activity assay.
Detailed Protocol:
-
Cell Culture and IDO1 Induction:
-
Culture HeLa or SK-OV-3 cells in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the IFN-γ containing media and add the media containing the test compound or controls.
-
Incubate the cells for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using the same p-DMAB colorimetric method described for the in vitro assay or, for higher sensitivity and specificity, by high-performance liquid chromatography (HPLC).[31]
-
-
Cytotoxicity Assessment:
-
Concurrently, assess the cytotoxicity of the compound on the cells using a standard assay such as MTT or LDH to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production at each compound concentration.
-
Determine the cellular IC50 value.
-
Expected Outcome: A successful candidate will show potent inhibition of kynurenine production in the cell-based assay with minimal cytotoxicity.
Preliminary Pharmacokinetic Profiling
Following the confirmation of in vitro and cellular activity, a preliminary assessment of the compound's pharmacokinetic (PK) properties is a critical next step.[32] This provides an early indication of the compound's potential for in vivo efficacy. Machine learning models can be initially employed to predict the PK profile based on the chemical structure.[33][34]
Key PK Parameters to Evaluate:
| Parameter | Description | Importance |
| Solubility | The ability of the compound to dissolve in a solvent. | Crucial for absorption and formulation. |
| Permeability | The ability of the compound to cross biological membranes. | Essential for oral bioavailability and reaching the target site. |
| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Determines the compound's half-life in the body. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Only the unbound fraction is pharmacologically active. |
Experimental Approaches:
-
Solubility: Can be determined using thermodynamic or kinetic solubility assays.
-
Permeability: Can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Metabolic Stability: Can be evaluated by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.
-
Plasma Protein Binding: Can be measured using techniques such as equilibrium dialysis or ultrafiltration.
A favorable PK profile would be characterized by good solubility and permeability, moderate to high metabolic stability, and a reasonable level of plasma protein binding. Therapeutic drug monitoring strategies can be considered for compounds with high interindividual variability in their pharmacokinetics.[35][36]
Future Directions and Concluding Remarks
Should this compound demonstrate potent IDO1 inhibitory activity and a favorable preliminary pharmacokinetic profile, further preclinical development would be warranted. This would involve in vivo efficacy studies in relevant animal models of cancer or other IDO1-implicated diseases, followed by comprehensive toxicology and safety pharmacology studies.
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Discovery and history of "Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate"
An In-Depth Technical Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Potential Applications
Abstract
This compound is a specialized β-keto ester with potential applications in medicinal chemistry and organic synthesis. While specific historical data on its discovery is not extensively documented in publicly available literature, its molecular architecture suggests a synthesis rooted in fundamental organic reactions. This guide provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, characterization data, and a discussion of its potential utility for researchers, scientists, and professionals in drug development. The synthesis of β-keto esters is a well-established field, with the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, being a cornerstone reaction.[1] This guide will leverage this historical context to present a scientifically sound approach to the synthesis and understanding of the title compound.
Introduction to this compound
This compound, with the chemical formula C₁₁H₉NO₆ and a molecular weight of 251.19 g/mol , belongs to the class of β-keto esters.[2][3] These compounds are characterized by a ketone functional group at the β-position relative to the ester group. This arrangement imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The presence of a nitrophenyl group suggests its potential as a precursor for various pharmaceutical compounds, as the nitro group can be readily transformed into other functional groups.
While the specific discovery and detailed history of this compound are not well-documented, its synthesis can be logically deduced from the principles of the Claisen condensation.
Historical Context: The Claisen Condensation
The primary method for synthesizing β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[1][4] This reaction, discovered by Rainer Ludwig Claisen, has become a fundamental tool in organic synthesis.[1] The driving force of the reaction is the formation of a highly stabilized enolate ion of the resulting β-keto ester.[4][5]
For the synthesis of a compound like this compound, a "crossed" or "mixed" Claisen condensation is necessary.[5] This variation involves two different esters, one of which must be non-enolizable (lacking α-hydrogens) to prevent a mixture of products.[5]
Proposed Synthesis: A Crossed Claisen Condensation Approach
A chemically sound and efficient method for the synthesis of this compound is the crossed Claisen condensation between methyl 3-nitrobenzoate (non-enolizable) and methyl pyruvate (enolizable).
Reaction Scheme:
Caption: Step-wise mechanism of the crossed Claisen condensation.
Detailed Experimental Protocol
The following is a plausible, self-validating experimental protocol for the synthesis of this compound.
Materials:
-
Methyl 3-nitrobenzoate
-
Methyl pyruvate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with anhydrous methanol (100 mL).
-
Base Addition: Sodium methoxide (1.2 equivalents) is carefully added to the methanol and stirred until fully dissolved.
-
Reagent Addition: A mixture of methyl 3-nitrobenzoate (1.0 equivalent) and methyl pyruvate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, the reaction mixture is cooled to 0°C in an ice bath. The reaction is quenched by the slow addition of 1M HCl until the pH is neutral.
-
Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization Data
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-nitrophenyl group, the methylene protons, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methylene carbon, and the methyl carbon. |
| FT-IR (cm⁻¹) | Strong absorptions for the C=O stretching of the ester and ketone, C-O stretching, and N-O stretching of the nitro group. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (251.19). |
Potential Applications in Drug Development and Research
While specific biological activities of this compound are not extensively reported, the β-keto ester moiety is a key pharmacophore in various bioactive molecules. [6][7][8]
-
Enzyme Inhibition: α-ketoesters and related compounds have been investigated as inhibitors of enzymes such as serine proteases and Mycobacterium tuberculosis antigen 85C. [6][7][9]The electrophilic nature of the dicarbonyl system can allow for covalent interactions with active site residues of target enzymes. [6][7]* Antibacterial Agents: β-keto esters have been explored for their potential as antibacterial agents, with some showing activity against both Gram-positive and Gram-negative bacteria. [10]* Synthetic Intermediate: The compound can serve as a versatile building block in the synthesis of more complex molecules. The dicarbonyl functionality allows for a variety of subsequent chemical transformations.
Conclusion
This compound represents an interesting synthetic target within the broader class of β-keto esters. While its specific history is not well-defined, its synthesis can be reliably achieved through a crossed Claisen condensation. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers interested in synthesizing and exploring the potential applications of this compound. The established biological relevance of the β-keto ester scaffold suggests that this compound could be a valuable tool in medicinal chemistry and drug discovery efforts.
References
- JoVE. (2025, May 22).
- Boucau, J., et al. (2009). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. Molecular BioSystems.
- Organic Chemistry Portal.
- Boucau, J., et al. (2009). Design, synthesis and biological evaluation of sugar-derived esters, alpha-ketoesters and alpha-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. PubMed.
- University of Calgary.
- Boucau, J., et al. (2009). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosisantigen85C. Molecular Omics.
- JoVE. (2023, April 30).
- Wikipedia.
- ResearchGate. Synthesis of ??-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane.
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- BIOFOUNT. 345617-18-7|Methyl 4-(3-Nitrophenyl)
- cas号查询. 345617-18-7_CAS号:345617-18-7_Methyl 4-(3....
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- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
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- 7. Design, synthesis and biological evaluation of sugar-derived esters, alpha-ketoesters and alpha-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Navigating the Procurement and Quality Control of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: A Technical Guide for Researchers
Introduction: The Significance of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in Research and Development
This compound, a specialized β-keto ester, is a molecule of increasing interest within the scientific community, particularly in the realms of pharmaceutical and chemical synthesis. Its distinct structural features, notably the presence of a nitro-substituted phenyl ring and a 1,3-dicarbonyl moiety, render it a versatile building block for the synthesis of more complex molecules. The nitro group can serve as a precursor for an amino group, opening pathways to a variety of heterocyclic compounds, while the dioxobutanoate portion offers multiple reactive sites for carbon-carbon bond formation.
This guide provides an in-depth analysis of the sourcing and purity assessment of this compound, offering a crucial resource for researchers, scientists, and drug development professionals. Ensuring the quality and purity of starting materials is a cornerstone of reproducible and reliable scientific outcomes. This document will navigate the landscape of commercial suppliers, delve into the critical aspects of purity evaluation, and provide actionable protocols for in-house quality control.
Sourcing and Purity Landscape: A Comparative Analysis of Commercial Suppliers
The procurement of specialty chemicals like this compound requires careful consideration of supplier reputation, available purity data, and batch-to-batch consistency. While a comprehensive, standardized purity specification across all vendors is not always readily available, researchers can make informed decisions based on the information provided in catalogues and technical data sheets.
It is imperative for researchers to request a Certificate of Analysis (CoA) for each specific lot purchased. This document provides critical, batch-specific information on purity and the analytical methods used for its determination.
Table 1: Comparison of Select Suppliers for this compound
| Supplier | CAS Number | Reported Purity | Molecular Formula | Molecular Weight | Additional Information |
| Henan Coreychem Co., Ltd.[1] | 345617-18-7 | 85.0-99.8%[1] | C₁₁H₉NO₆ | 251.19 g/mol | Offers custom synthesis and scale-up production. |
| Matrix Scientific[2] | 345617-18-7 | Not explicitly stated; Melting point: 111-113°C[2] | C₁₁H₉NO₆ | 251.20 g/mol | Provides hazard and safety information. |
Note: The purity range provided by some suppliers can be broad. It is highly recommended to contact the supplier directly for more specific purity data for the current batch or to request a sample for in-house analysis before committing to a large-scale purchase. The lack of readily available, detailed purity specifications from many vendors underscores the importance of robust internal quality control measures.
Ensuring Scientific Integrity: A Guide to Quality Control and Purity Analysis
Given the variability in supplier-provided data, establishing a rigorous in-house quality control protocol is paramount. The primary techniques for assessing the purity of β-keto esters like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating the target compound from any impurities. A well-developed HPLC method can provide quantitative data on the purity of the sample.
Experimental Protocol: A General Reverse-Phase HPLC Method
This protocol provides a starting point for the development of a specific HPLC method for this compound. Optimization of the mobile phase composition, gradient, and column chemistry may be required to achieve the best separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good initial choice due to the non-polar nature of the analyte.
-
Mobile Phase: A gradient elution is often necessary for complex samples.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or a wavelength determined by a UV scan).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the compound and identifying the presence of impurities. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis:
-
Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the observed signals should be consistent with the expected structure of this compound.
-
Purity Assessment: The presence of signals that do not correspond to the target molecule or the solvent indicates the presence of impurities. The relative integration of impurity signals compared to the product signals can provide a semi-quantitative estimate of purity.
-
Workflow for Supplier Validation and In-House Quality Control
The following diagram illustrates a logical workflow for qualifying a new supplier and performing routine quality control on incoming batches of this compound.
Caption: Workflow for supplier validation and quality control.
Conclusion: A Commitment to Quality in Research
The reliability of scientific research is intrinsically linked to the quality of the starting materials. For a specialized reagent like this compound, where comprehensive purity data from suppliers can be limited, the implementation of a robust in-house quality control program is not just recommended, but essential. By combining careful supplier selection with rigorous analytical techniques such as HPLC and NMR, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible experimental outcomes. This due diligence is a fundamental aspect of upholding the principles of scientific excellence.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2][3] Their remarkable versatility and ability to engage in various biological interactions have led to their incorporation into a multitude of approved therapeutic agents. Notable examples include the anti-inflammatory drug Celecoxib and the cannabinoid receptor antagonist Rimonabant, highlighting the privileged status of this scaffold in drug design.[4] The synthesis of functionalized pyrazoles is, therefore, a critical endeavor for researchers in drug development, enabling the exploration of new chemical space and the generation of novel therapeutic candidates.
This guide provides a detailed examination of a robust and widely applicable method for pyrazole synthesis: the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[1][5][6][7] Specifically, we will focus on the synthesis of a substituted pyrazole starting from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. This starting material, a β-ketoester, is an ideal substrate for this reaction, allowing for a straightforward and efficient route to the corresponding pyrazole derivative. The presence of the nitro group on the phenyl ring offers a valuable handle for further chemical modifications, making the resulting pyrazole a versatile intermediate for library synthesis and lead optimization.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a powerful and reliable method for the construction of the pyrazole ring. The reaction proceeds via a cyclocondensation mechanism between a 1,3-dicarbonyl compound and hydrazine or one of its derivatives.[6][7][8] The general mechanism can be outlined as follows:
-
Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of an unsymmetrical dicarbonyl, such as this compound, this attack can, in principle, occur at either the ketone or the ester carbonyl. However, the ketone carbonyl is generally more electrophilic and thus more susceptible to initial attack.
-
Formation of a Hydrazone Intermediate: This initial attack, followed by dehydration, leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[6][8]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the reaction of this compound with hydrazine.
Caption: Proposed mechanism for the Knorr pyrazole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of the target pyrazole from this compound and hydrazine hydrate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | (Not available) | 251.18 | 2.51 g | 10 |
| Hydrazine Hydrate (~64% hydrazine) | 7803-57-8 | 50.06 | 0.6 mL | ~12 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.2 mL | ~3.5 |
| Ethanol (95%) | 64-17-5 | 46.07 | 20 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Safety Precautions:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
This compound should be handled with care, as with all laboratory chemicals.
Protocol 1: Synthesis of 5-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
This protocol is adapted from established procedures for the synthesis of pyrazolones from β-ketoesters.[9][10]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.51 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: With stirring, add glacial acetic acid (0.2 mL) to the mixture, followed by the careful, dropwise addition of hydrazine hydrate (0.6 mL, ~12 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC System: A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. This is expected to take 1-3 hours.
-
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum or in a desiccator to a constant weight.
-
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Trustworthiness and Self-Validation
The protocol described above is based on a well-established and highly reliable chemical transformation. The trustworthiness of this procedure is ensured by several factors:
-
Robust Chemistry: The Knorr pyrazole synthesis is a classic reaction in organic chemistry with a long history of successful application.[1][5]
-
Clear Endpoint: The completion of the reaction can be unambiguously determined by TLC, a standard and reliable analytical technique.
-
Facile Purification: The product conveniently precipitates from the reaction mixture upon cooling, allowing for a simple and effective purification by filtration.
-
Verifiable Outcome: The identity and purity of the synthesized pyrazole can be rigorously confirmed using standard spectroscopic and analytical methods.
By following this protocol, researchers can be confident in obtaining the desired product in good yield and purity, provided that high-quality reagents and standard laboratory techniques are employed.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6537. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(22), 6837. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]
- Process for the preparation of pyrazoles. (1980).
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2136–2176. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules, 22(10), 1634. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (2019). Mini-Reviews in Organic Chemistry, 16(3), 194-213. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... (2023). ResearchGate. [Link]
-
Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. (2022). ChemistrySelect, 7(22). [Link]
-
Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (2024). ResearchGate. [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (2022). ResearchGate. [Link]
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- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in Multicomponent Reactions for Heterocyclic Synthesis
Introduction: Unlocking Chemical Diversity with a Tailored Building Block
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, have emerged as a powerful strategy for achieving molecular diversity and complexity.[1] This application note delves into the utility of a highly functionalized and versatile building block, Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate , in the synthesis of a variety of pharmacologically relevant heterocycles.
Nitrogen-containing heterocycles are prevalent scaffolds in a vast number of FDA-approved drugs, owing to their ability to engage in specific interactions with biological targets.[2][3] The incorporation of a nitroaryl moiety, as present in this compound, offers a strategic advantage. The nitro group is a strong electron-withdrawing group that can influence the reactivity of the molecule and serves as a versatile handle for further chemical transformations, such as reduction to an amino group, enabling the exploration of a wider chemical space.[4] This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals to leverage this key intermediate in the synthesis of diverse heterocyclic systems.
Synthesis of the Key Intermediate: this compound
The efficient application of this building block begins with its reliable synthesis. A common and effective method for the preparation of β-aryl-α,γ-diketoesters is the Claisen condensation reaction between a methyl ketone and a diester.[5][6] In this case, 3'-nitroacetophenone can be condensed with dimethyl oxalate in the presence of a suitable base, such as sodium methoxide.
Proposed Synthetic Protocol:
Reaction: Claisen Condensation
-
Reactants: 3'-Nitroacetophenone and Dimethyl oxalate
-
Base: Sodium methoxide (NaOMe)
-
Solvent: Anhydrous methanol or a non-polar solvent like toluene
Step-by-Step Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 3'-nitroacetophenone (1.0 equivalent) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-20 minutes to ensure the formation of the enolate.
-
Slowly add a solution of dimethyl oxalate (1.2 equivalents) in the same solvent to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive the condensation to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the base.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Application in Multicomponent Reactions for Heterocycle Synthesis
The 1,4-dicarbonyl nature of this compound makes it an ideal substrate for a variety of MCRs, leading to the formation of five- and six-membered heterocycles.
Paal-Knorr Synthesis of Substituted Pyrroles, Furans, and Thiophenes
The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][7][8]
The reaction of this compound with a primary amine or ammonia source yields highly functionalized pyrroles. The presence of the ester and the 3-nitrophenyl groups provides opportunities for further diversification.
Representative Protocol for Pyrrole Synthesis:
-
Reactants: this compound, a primary amine (e.g., aniline or benzylamine), and an acid catalyst.
-
Catalyst: Acetic acid or a Lewis acid.
-
Solvent: Ethanol, methanol, or acetic acid.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of glacial acetic acid.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated to yield the crude pyrrole derivative, which can be purified by chromatography or recrystallization.
Causality Behind Experimental Choices: The use of a primary amine is crucial for the formation of the pyrrole ring.[8] Acetic acid serves as a catalyst to facilitate the initial imine formation and subsequent cyclization. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.
dot
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
In the absence of an amine, acid-catalyzed cyclization of the diketoester leads to the formation of a furan ring.[9][10][11]
Representative Protocol for Furan Synthesis:
-
Reactant: this compound.
-
Catalyst: A strong acid such as sulfuric acid or p-toluenesulfonic acid.
-
Solvent: Toluene or dioxane, often with a Dean-Stark trap to remove water.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equivalent) in the solvent in a flask equipped with a Dean-Stark trap.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. The progress of the reaction is monitored by the collection of water in the trap and by TLC.
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification by column chromatography provides the desired furan derivative.
Trustworthiness of the Protocol: This protocol is based on the well-established Paal-Knorr furan synthesis, a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[1] The removal of water drives the equilibrium towards the furan product.
The conversion of the 1,4-dicarbonyl compound to a thiophene is typically achieved using a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide.[12][13]
Representative Protocol for Thiophene Synthesis:
-
Reactants: this compound and a sulfurating agent.
-
Sulfurating Agent: Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
-
Solvent: Anhydrous toluene or xylene.
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the solvent.
-
Add the sulfurating agent (typically 0.5-1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux. The reaction is monitored by TLC.
-
After completion, the reaction is cooled and quenched carefully, often by pouring it onto ice.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a four-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[14][15][16][17][18] While the classical Hantzsch synthesis utilizes a β-ketoester, a 1,3-dicarbonyl compound like this compound can potentially be used in a modified version. However, the classical Hantzsch reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. A more direct application of our target molecule is less common in the traditional Hantzsch synthesis.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones.[19][20][21] Given its β-ketoester moiety, this compound is a suitable component for this reaction.
Representative Protocol for Biginelli Reaction:
-
Reactants: An aldehyde (e.g., benzaldehyde), this compound, and urea or thiourea.
-
Catalyst: A Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).
-
Solvent: Ethanol or a solvent-free condition.
Step-by-Step Procedure:
-
Combine the aldehyde (1.0 equivalent), this compound (1.0 equivalent), and urea (1.5 equivalents) in a reaction vessel.
-
Add a catalytic amount of the acid catalyst.
-
The mixture is heated (e.g., to 80-100 °C) with stirring.
-
The reaction progress is monitored by TLC. Often, the product precipitates out of the reaction mixture upon cooling.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be done by recrystallization.
dot
Caption: Biginelli Reaction Workflow.
Data Presentation: Expected Products and Versatility
The use of this compound in these MCRs allows for the synthesis of a wide array of substituted heterocycles. The following table summarizes the expected products from the reactions with various partners.
| Multicomponent Reaction | Heterocyclic Core | Key Reactant Partners | Expected Product Scaffold |
| Paal-Knorr (Pyrrole) | Pyrrole | Primary Amine (R-NH₂) | Methyl 1-R-5-(3-nitrophenyl)-2-acyl-1H-pyrrole-3-carboxylate |
| Paal-Knorr (Furan) | Furan | Acid Catalyst | Methyl 5-(3-nitrophenyl)-2-acyl-furan-3-carboxylate |
| Paal-Knorr (Thiophene) | Thiophene | Sulfurating Agent (e.g., Lawesson's Reagent) | Methyl 5-(3-nitrophenyl)-2-acyl-thiophene-3-carboxylate |
| Biginelli Reaction | Dihydropyrimidine | Aldehyde (R-CHO), Urea | 4-(Aryl)-6-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative |
Conclusion: A Gateway to Novel Heterocyclic Libraries
This compound stands out as a highly valuable and versatile building block for the synthesis of diverse heterocyclic scaffolds through multicomponent reactions. Its unique combination of a 1,4-dicarbonyl system and a strategically placed nitroaryl group provides chemists with a powerful tool to rapidly generate libraries of complex molecules. The protocols outlined in this application note, based on well-established synthetic methodologies, offer a solid foundation for researchers to explore the rich chemistry of this intermediate. The resulting nitro-substituted heterocycles are not only interesting from a synthetic standpoint but also hold significant potential in the development of new therapeutic agents and functional materials.
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- Reddy, B. V. S., et al. (2021). A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry, 19(3), 586-591.
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Organic Chemistry Portal. Thiophene synthesis. [Link]
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Application Notes and Protocols: Cyclocondensation of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the cyclocondensation reaction between methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and hydrazine. This reaction is a cornerstone in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step protocols for its execution under various conditions, and discuss the critical parameters that influence reaction outcomes, such as regioselectivity. This guide is intended to be a comprehensive resource, blending theoretical principles with practical, field-tested methodologies to enable researchers to confidently and effectively utilize this powerful synthetic tool.
Introduction: The Significance of Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and highly efficient method for the synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] This transformation, often referred to as the Knorr pyrazole synthesis, has been a mainstay in organic synthesis for over a century due to its reliability and the broad accessibility of the starting materials.[3][4] The resulting pyrazole core is a privileged scaffold in drug discovery, found in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, as well as compounds with anticancer, antimicrobial, and antiviral activities.[5]
The specific substrate, this compound, is an unsymmetrical 1,3-dicarbonyl compound, which introduces a layer of complexity and opportunity in its reaction with hydrazine. The presence of two distinct carbonyl groups—a ketone and a keto-ester—raises the possibility of forming two different regioisomeric pyrazole products. Understanding and controlling this regioselectivity is a key aspect of harnessing the full synthetic potential of this reaction.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The cyclocondensation of a 1,3-dicarbonyl compound with hydrazine proceeds through a well-established mechanism.[5] The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5][6]
In the case of an unsymmetrical dicarbonyl substrate like this compound, the initial nucleophilic attack by a nitrogen atom of hydrazine can occur at either of the two carbonyl carbons. This leads to two potential reaction pathways and, consequently, two possible regioisomeric products. The relative electrophilicity of the carbonyl carbons and the steric environment around them are key factors that govern which pathway is favored.
Generally accepted reaction mechanism:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl carbons of the dicarbonyl compound.
-
Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.
The regiochemical outcome of the reaction is determined in the initial step. Attack at the more electrophilic carbonyl carbon is generally favored. In this compound, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. However, reaction conditions such as pH and solvent can influence the relative reactivity and thus the isomeric ratio of the products.[7]
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Experimental Protocols
Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[8]
Protocol 1: General Procedure for the Synthesis of 5-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
This protocol favors the formation of the pyrazolone tautomer, which can exist in equilibrium with the aromatic hydroxypyrazole form.
Materials:
-
This compound
-
Hydrazine hydrate (64-85% solution in water)
-
Glacial acetic acid
-
Ethanol or 1-Propanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or hot plate with stirring capabilities
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or 1-propanol (approximately 10 mL per gram of starting material).[8]
-
To this solution, add hydrazine hydrate (1.1 to 2 equivalents).[8] A slight excess of hydrazine is often used to ensure complete consumption of the starting material.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[8] The acid catalyzes the initial hydrazone formation.
-
Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[8]
-
Monitor the progress of the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase). The reaction is typically complete within 1-3 hours.[8]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water to the reaction mixture with stirring until a precipitate forms.[8]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum to obtain the crude 5-(3-nitrophenyl)-1H-pyrazol-3(2H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times and often leads to improved yields and cleaner reactions.[9]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial equipped with a small magnetic stir bar, combine this compound (1 equivalent), hydrazine hydrate (1.2 equivalents), and ethanol (as the solvent).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (typically 10-30 minutes).[9] The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The workup and purification can be carried out as described in Protocol 1.
Data Presentation and Characterization
The synthesized pyrazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the pyrazole ring protons, the aromatic protons of the 3-nitrophenyl group, and any remaining protons from the starting materials. |
| ¹³C NMR | Resonances corresponding to the carbons of the pyrazole ring and the 3-nitrophenyl substituent. |
| FT-IR | Absorption bands for N-H stretching, C=O stretching (for the pyrazolone tautomer), C=N stretching, and C-N stretching, as well as bands characteristic of the aromatic nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight of the product. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using microwave-assisted synthesis. |
| Product loss during workup. | Optimize the precipitation and recrystallization steps. | |
| Formation of Regioisomers | The unsymmetrical nature of the starting material. | Modify reaction conditions (solvent, temperature, pH) to favor the formation of the desired isomer.[7] Aprotic polar solvents can sometimes improve regioselectivity.[3] |
| Side Reactions | Decomposition of starting materials or intermediates. | Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern.[7] |
Logical Relationships in Synthesis
Caption: Logical workflow for the synthesis and analysis of pyrazoles.
Conclusion
The cyclocondensation of this compound with hydrazine is a robust and versatile method for the synthesis of biologically relevant pyrazole derivatives. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can effectively synthesize these valuable compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for further exploration and application of this important chemical transformation in the fields of medicinal chemistry and drug development.
References
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from J&K Scientific.[6]
-
Sokmen, B. B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.[3]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467.[10]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).[5]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.[4]
-
YouTube. (2019, January 19). synthesis of pyrazoles.[1]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467.[11]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[2]
-
Benchchem. (n.d.). Technical Support Center: Reactions of (4-methoxycyclohexyl)hydrazine with Dicarbonyl Compounds.[7]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.[8]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426.[12]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[13]
-
ResearchGate. (2025, April). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.[14]
-
Kalia, D., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 22(5), 940-948.[15]
-
ResearchGate. (2014, October). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene.[16]
-
ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.[17]
-
ResearchGate. (2022, January). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair.[18]
-
NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.[19]
-
MDPI. (n.d.). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.[20]
-
Organic Chemistry Portal. (2005, September 15). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations.[9]
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Application Notes and Protocols: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in the Synthesis of Potential Enzyme Inhibitors
Introduction: The Strategic Importance of the α,γ-Diketobutanoate Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, a β,δ-dioxoester, represents a highly valuable building block, particularly in the synthesis of heterocyclic compounds designed as enzyme inhibitors. The inherent reactivity of its 1,3-dicarbonyl system, coupled with the electronic properties imparted by the 3-nitrophenyl substituent, makes it a strategic precursor for targeting enzymes where metal chelation is a key aspect of inhibitor binding.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a detailed, field-proven protocol for its synthesis via a Claisen condensation reaction. Furthermore, we will explore its application in the construction of potent enzyme inhibitors, with a particular focus on HIV-1 integrase, a critical target in antiviral therapy.
Physicochemical Properties
A clear understanding of the starting material is fundamental. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 345617-18-7 | [1] |
| Molecular Formula | C₁₁H₉NO₆ | [1] |
| Molecular Weight | 251.19 g/mol | [1] |
| Synonyms | 4-(3-Nitro-phenyl)-2,4-dioxo-butyric acid methyl ester | [1] |
Synthesis Protocol: Claisen Condensation
The synthesis of this compound is efficiently achieved through a crossed Claisen condensation. This reaction involves the acylation of the enolate of 3-nitroacetophenone with dimethyl oxalate. The choice of a strong base is critical to ensure the deprotonation of the acetophenone to generate the nucleophilic enolate. Sodium methoxide is a suitable and commonly employed base for this transformation.
Rationale Behind Experimental Choices:
-
Reactants: 3-Nitroacetophenone serves as the ketone component, providing the enolizable α-protons. The nitro group is a strong electron-withdrawing group, which increases the acidity of the α-protons, facilitating enolate formation. Dimethyl oxalate acts as the acylating agent.
-
Base: Sodium methoxide is used in stoichiometric amounts to drive the reaction towards the product. A less-than-stoichiometric amount would result in an equilibrium mixture with significant starting material remaining.
-
Solvent: A polar aprotic solvent like anhydrous Tetrahydrofuran (THF) is ideal as it can solvate the sodium methoxide and the intermediate enolate without participating in the reaction. The anhydrous nature is crucial to prevent quenching of the strong base.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon base addition and enolate formation, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
-
Workup: An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate of the β-dicarbonyl product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitroacetophenone (10.0 g, 60.6 mmol) and dimethyl oxalate (8.6 g, 72.7 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.67 g, 72.7 mmol) to anhydrous methanol (30 mL) under a nitrogen atmosphere. Once the sodium has completely reacted, cool the solution to room temperature and then add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 12 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench by adding 50 mL of 1 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Application in the Synthesis of HIV-1 Integrase Inhibitors
The α,γ-diketo acid moiety is a well-established pharmacophore in the design of HIV-1 integrase inhibitors.[2][3] This structural motif is crucial for chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site, thereby preventing the catalytic activity required for the integration of viral DNA into the host genome.[2] this compound is an excellent starting material for the synthesis of such inhibitors. The 3-nitrophenyl group can be chemically modified, for instance, through reduction to an aniline, which can then be further functionalized to introduce various substituents that can interact with other regions of the enzyme's active site, enhancing binding affinity and specificity.
Mechanism of HIV-1 Integrase Inhibition
Caption: Chelation of Mg²⁺ ions by the diketobutanoate inhibitor in the active site.
Synthetic Scheme for a Potential Inhibitor
The following scheme illustrates a plausible synthetic route from this compound to a potential HIV-1 integrase inhibitor. This involves a key cyclization step to form a heterocyclic core, a common feature in many approved integrase inhibitors.
Caption: General synthetic route to a potential HIV-1 integrase inhibitor.
Protocol for Inhibitor Synthesis (Illustrative Example)
This protocol outlines the synthesis of a hypothetical pyridopyrimidinone inhibitor, a class of compounds known to exhibit anti-HIV integrase activity.
-
Amine Condensation: In a round-bottom flask, dissolve this compound (1.0 g, 3.98 mmol) and 2-amino-4-chloropyridine (0.51 g, 3.98 mmol) in 20 mL of ethanol.
-
Cyclization: Add a catalytic amount of p-toluenesulfonic acid (76 mg, 0.40 mmol) and heat the mixture to reflux for 8 hours.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the desired pyridopyrimidinone derivative.
-
Nitro Group Reduction: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation), which can then be further derivatized to optimize biological activity.
Conclusion
This compound is a strategically important building block for the synthesis of enzyme inhibitors, particularly those targeting metalloenzymes like HIV-1 integrase. Its synthesis via a Claisen condensation is a robust and scalable method. The protocols and conceptual frameworks provided in this application note are intended to empower researchers in their efforts to design and synthesize novel therapeutic agents. The versatility of the diketobutanoate scaffold, combined with the potential for diverse functionalization of the nitrophenyl ring, ensures its continued relevance in the field of medicinal chemistry.
References
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PrepChem.com. Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Available at: [Link]
-
PubMed. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Available at: [Link]
-
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Application Notes and Protocols for the Preparation of Antimicrobial Agents from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, a β-ketoester, represents a highly promising starting material for the synthesis of a diverse range of heterocyclic compounds with potential antimicrobial properties. The presence of the nitro-substituted phenyl ring and the 1,3-dicarbonyl moiety provides a unique combination of electronic and structural features that can be exploited for the generation of potent antimicrobial drug candidates.[1]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the preparation of novel antimicrobial agents. We will delve into the rationale behind experimental designs, provide step-by-step synthetic procedures, and outline robust protocols for the evaluation of antimicrobial efficacy.
Core Concepts: The Chemical Versatility of this compound
The reactivity of this compound is centered around its β-dicarbonyl system, which makes it an excellent precursor for cyclization reactions to form various heterocyclic systems. The electron-withdrawing nature of the 3-nitrophenyl group can influence the reactivity of the dicarbonyl moiety and contribute to the biological activity of the resulting derivatives. The nitro group itself is a key pharmacophore in several existing antimicrobial drugs, often acting as a pro-drug that is activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species.
Two particularly promising classes of antimicrobial agents that can be synthesized from this scaffold are pyrazoles and pyridazines . Both of these heterocyclic systems are prevalent in a wide array of medicinally important compounds and have been extensively studied for their antibacterial and antifungal activities.[2][3][4][5][6][7][8]
Synthesis of Antimicrobial Derivatives
Part 1: Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and efficient method for the synthesis of pyrazoles.[9][10][11][12] In this protocol, we will utilize hydrazine hydrate to synthesize a 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid derivative from this compound.
Reaction Scheme:
Caption: Synthesis of a pyrazole derivative.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add a solution of hydrazine hydrate (1.1 equivalents) in ethanol. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent, and its boiling point is suitable for refluxing conditions.
-
Acetic Acid Catalyst: The acidic catalyst protonates one of the carbonyl groups, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
Excess Hydrazine: A slight excess of hydrazine ensures the complete consumption of the starting β-ketoester.
Part 2: Synthesis of Pyridazine Derivatives
Pyridazines can also be synthesized from 1,4-dicarbonyl compounds, although the synthesis from a 2,4-dioxobutanoate requires a slightly different approach, often involving a pre-functionalized hydrazine. A common method involves the reaction with hydrazine to form a pyridazinone, which can be a potent antimicrobial agent in its own right.[6][13][14][15][16][17]
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Rationale for Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Acetic acid serves as both the solvent and an acid catalyst to promote the cyclization and dehydration steps.
-
Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion.
Antimicrobial Activity Evaluation
Once the novel pyrazole and pyridazine derivatives are synthesized and characterized, their antimicrobial activity must be evaluated. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.[18][19][20][21][22]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
Workflow for Broth Microdilution Assay:
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Methodology:
-
Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at the optimal temperature for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Structure-Activity Relationship (SAR) Insights and Future Directions
The synthesized pyrazole and pyridazine derivatives can be further modified to optimize their antimicrobial activity. Structure-activity relationship (SAR) studies can provide valuable insights into the key structural features required for potency.[23]
Key Areas for SAR Exploration:
-
Substitution on the Pyrazole/Pyridazine Ring: Introducing different substituents on the heterocyclic ring can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, which can significantly impact its interaction with the biological target.
-
Modification of the Nitrophenyl Moiety: The position and nature of the substituent on the phenyl ring can be varied. For instance, exploring different electron-withdrawing or electron-donating groups in place of the nitro group can help elucidate the role of this functionality in the antimicrobial activity.
-
N-Alkylation/Arylation of the Pyrazole Ring: For the pyrazole derivatives, substitution at the N1 position can influence the overall shape and polarity of the molecule.
Data Presentation:
Summarize the MIC and MBC data for the synthesized compounds in a clear and organized table to facilitate comparison and SAR analysis.
Table 1: Antimicrobial Activity of Synthesized Derivatives
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |
| PZ-NO2 | Pyrazole Derivative | ||||
| PD-NO2 | Pyridazine Derivative | ||||
| (Control) | (e.g., Ciprofloxacin) |
Mechanism of Action: A Hypothetical Pathway
The antimicrobial mechanism of nitro-containing heterocyclic compounds often involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen intermediates that can cause damage to cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.
Hypothetical Signaling Pathway:
Caption: Hypothetical mechanism of action.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrazole and pyridazine derivatives with promising antimicrobial activities. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in the ongoing search for new and effective antimicrobial agents. Careful execution of the synthetic and microbiological testing procedures, coupled with systematic SAR studies, will be crucial for the successful development of lead compounds from this chemical class.
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Pyrazole-Based Anti-Inflammatory Agents from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] A primary strategy in developing anti-inflammatory therapeutics is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[3][4] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous commercial anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[5][6][7][8] The 1,5-diaryl pyrazole structure is particularly effective for selective COX-2 inhibition.[9] This document provides a comprehensive guide for the synthesis of potent pyrazole-based anti-inflammatory compounds, starting from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, and details the protocols for evaluating their biological activity.
Scientific Rationale: From Dioxobutanoate to COX-2 Inhibition
The starting material, this compound, is a versatile 1,3-dicarbonyl compound. This structural motif is ideal for classical pyrazole synthesis, such as the Knorr pyrazole synthesis, which involves condensation with a hydrazine derivative.[9] By reacting the dioxobutanoate with a substituted phenylhydrazine, we can construct the 1,5-diaryl pyrazole core essential for COX-2 selectivity.
The rationale for this synthetic pathway is grounded in the established structure-activity relationships (SAR) of diarylpyrazole inhibitors. The key features for potent and selective COX-2 inhibition include:
-
A Central Pyrazole Ring : Provides the core heterocyclic scaffold.
-
Substituents at N-1 and C-5 : Typically aryl groups that occupy the active site of the COX enzyme.
-
A COX-2 Selectivity Moiety : Often a sulfonamide or methylsulfone group on one of the aryl rings, which interacts with a hydrophilic side pocket present in COX-2 but not COX-1, thereby conferring selectivity.[3][10]
Our synthetic strategy will leverage these principles to create novel compounds with predicted anti-inflammatory activity. The subsequent biological evaluation will focus on confirming their efficacy as COX-2 inhibitors and their effect on key inflammatory pathways.
Synthetic Pathway & Protocol
The overall workflow involves a two-step process: first, the synthesis of the pyrazole core via cyclocondensation, followed by biological evaluation to determine anti-inflammatory efficacy.
Figure 1: High-level workflow from synthesis to biological validation.
Protocol 1: Synthesis of Methyl 5-(3-nitrophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate
This protocol details the cyclocondensation reaction to form the target pyrazole compound. The selection of (4-sulfamoylphenyl)hydrazine is strategic, aiming to install the sulfonamide moiety known to confer COX-2 selectivity.
Materials:
-
This compound
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid (20 mL).
-
Addition of Hydrazine: Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (200 mL) with stirring.
-
Precipitation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the purified target compound, Methyl 5-(3-nitrophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The primary mechanism of action for the synthesized pyrazole derivatives is the inhibition of the COX-2 enzyme. However, their anti-inflammatory effects can also be linked to the modulation of downstream signaling pathways, particularly the Nuclear Factor kappa-B (NF-κB) pathway.
Figure 2: Mechanism of Action targeting the COX-2 enzyme within the NF-κB signaling cascade.
NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[1][11][12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[11] By directly inhibiting the COX-2 enzyme, the synthesized pyrazole compounds block the production of prostaglandins, which are potent inflammatory mediators. This action helps to break the inflammatory cycle that is often perpetuated by NF-κB signaling.
Biological Evaluation Protocols
Protocol 2: In Vitro Fluorometric COX Inhibition Assay
This assay determines the potency (IC₅₀) and selectivity of the synthesized compounds for COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer
-
Fluorometric probe (e.g., Ampliflu Red)
-
Arachidonic acid (substrate)
-
Synthesized pyrazole compounds and reference inhibitors (e.g., Celecoxib, SC-560)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the synthesized compounds and reference inhibitors in DMSO.
-
Reaction Mixture: In each well of the 96-well plate, add COX Assay Buffer, the respective enzyme (COX-1 or COX-2), and the fluorometric probe.
-
Inhibitor Incubation: Add the diluted test compounds or reference inhibitors to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence kinetically for 10 minutes using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the control wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Synthesized Pyrazole 1 | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >10 | 0.045 | >222 |
| Ibuprofen (Reference) | 5.0 | 15.0 | 0.33 |
Note: Reference values are illustrative and should be determined experimentally alongside test compounds.
Protocol 3: Cell-Based Anti-Inflammatory Assay
This protocol assesses the ability of the compounds to inhibit the production of inflammatory mediators in a cellular context using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized pyrazole compounds
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for Prostaglandin E2 (PGE₂), TNF-α, and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only (unstimulated) and cells with LPS only (stimulated).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Mediator Quantification:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.
-
PGE₂, TNF-α, IL-6: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability: Assess the cytotoxicity of the compounds on the remaining cells using an MTT or similar viability assay to ensure that the observed effects are not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator for each compound concentration relative to the LPS-only control.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded approach for the synthesis and evaluation of novel pyrazole-based anti-inflammatory agents derived from this compound. The provided protocols offer a clear path from chemical synthesis to detailed biological characterization. Compounds demonstrating high potency and selectivity for COX-2 in vitro, coupled with significant anti-inflammatory effects in cell-based models, should be considered for further preclinical development. Future studies could involve in vivo animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm efficacy and assess the pharmacokinetic and safety profiles of the lead compounds.[14][15][16]
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NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central. Available at: [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central. Available at: [Link]
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Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones. PubMed. Available at: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]
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Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives. ResearchGate. Available at: [Link]
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Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences. Available at: [Link]
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Anti-inflammatory, Analgesic and Antioxidant Activities of Novel Kyotorphin-Nitroxide Hybrid Molecules. PubMed. Available at: [Link]
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- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
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- 10. Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for the High-Yield Synthesis of Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate
Application Note: A-53NP-MC
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry and materials science. The synthesis proceeds via a base-catalyzed Claisen condensation followed by a cyclization reaction with hydrazine. The initial step involves a crossed Claisen condensation between 3-nitroacetophenone and dimethyl oxalate to yield the key intermediate, methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.[1] The subsequent step is an acid-catalyzed cyclocondensation of this β-diketoester with hydrazine hydrate to afford the target pyrazole derivative.[1] This guide offers a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction & Scientific Background
Pyrazole derivatives are a cornerstone class of N-heterocycles renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of an aryl group at the 5-position and a carboxylate at the 3-position provides a versatile molecular framework for further functionalization in drug discovery programs.
The synthetic strategy employed here is a robust and well-established pathway for constructing 3,5-disubstituted pyrazoles. It leverages two fundamental organic reactions:
-
Crossed Claisen Condensation: This reaction is a powerful tool for carbon-carbon bond formation.[2] By using an ester without α-hydrogens, such as dimethyl oxalate, we can ensure it acts solely as the electrophilic acceptor. This prevents self-condensation and directs the reaction toward the desired β-diketoester product when reacted with an enolizable ketone like 3-nitroacetophenone.[3][4][5] The reaction is driven to completion by the formation of a highly stabilized enolate of the product.[2][5]
-
Knorr Pyrazole Synthesis: This classic cyclization reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and dehydration to form the stable, aromatic pyrazole ring.[6] The use of an acid catalyst facilitates the dehydration step.
Overall Synthetic Scheme
The two-step synthesis is outlined below:
Step 1: Claisen Condensation
3-Nitroacetophenone reacts with Dimethyl Oxalate in the presence of a strong base (Sodium Methoxide) to form the intermediate this compound.
Step 2: Pyrazole Formation (Cyclization)
The intermediate diketoester undergoes cyclization with Hydrazine Hydrate in an acidic medium to yield the final product, Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: High-level workflow for the two-step synthesis.
Materials and Reagents
Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.
| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Supplier Notes |
| Step 1 | ||||
| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 16.5 g (100 mmol) | - |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 14.2 g (120 mmol) | Ensure anhydrous |
| Sodium Methoxide | CH₃ONa | 54.02 | 6.5 g (120 mmol) | Handle under inert gas |
| Anhydrous Methanol | CH₃OH | 32.04 | 200 mL | Use dry solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | For work-up |
| Step 2 | ||||
| This compound | C₁₁H₉NO₆ | 251.19 | 25.1 g (100 mmol) | From Step 1 |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 6.0 mL (~120 mmol) | Toxic & Corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | 250 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | Catalyst |
Safety Precautions:
-
Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Acids: Handle with extreme care.
-
Perform all operations in a well-ventilated fume hood.
Detailed Experimental Protocol
Part A: Synthesis of this compound (Intermediate)
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Base Preparation: Under a positive pressure of nitrogen, carefully add sodium methoxide (6.5 g, 120 mmol) to anhydrous methanol (150 mL). Stir until fully dissolved.
-
Scientist's Note: The use of a strong, non-nucleophilic base like sodium methoxide is crucial for efficiently deprotonating the α-carbon of the acetophenone, initiating the Claisen condensation.[2]
-
-
Addition of Reactants: To the stirred methanolic solution, add 3-nitroacetophenone (16.5 g, 100 mmol) followed by dimethyl oxalate (14.2 g, 120 mmol) dissolved in 50 mL of anhydrous methanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water. Acidify the aqueous mixture to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. A yellow precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (2 x 100 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying: Dry the resulting yellow solid, this compound, under vacuum. The product is often of sufficient purity to be used directly in the next step.[7] Expected yield: 85-95%.
Part B: Synthesis of Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (Final Product)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the intermediate diketoester (25.1 g, 100 mmol) in ethanol (250 mL).
-
Addition of Reagents: To this suspension, add hydrazine hydrate (6.0 mL, ~120 mmol) dropwise. Following the addition, add glacial acetic acid (5 mL) to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. The reaction should become homogeneous before a precipitate of the product begins to form. Monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol (2 x 50 mL). For higher purity, recrystallize the product from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 50-60°C. Expected yield: 80-90%.
Product Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound; should be sharp for a pure substance. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.5 (br s, 1H, NH), ~8.5 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.7 (t, 1H, Ar-H), ~7.3 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH₃). Note: Chemical shifts are predictive and should be confirmed experimentally. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~161 (C=O), ~148 (Ar-C-NO₂), ~145 (pyrazole-C), ~142 (pyrazole-C), ~133 (Ar-CH), ~131 (Ar-C), ~125 (Ar-CH), ~121 (Ar-CH), ~105 (pyrazole-CH), ~52 (OCH₃). Note: Chemical shifts are predictive.[8] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₉N₃O₄: 248.0615; found: 248.06xx. |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1530 & 1350 (NO₂ stretch), ~1600 (C=N stretch). |
References
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. Available at: [Link]
-
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
-
Mixed Claisen Condensations. (2023). Chemistry LibreTexts. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in Medicinal Chemistry
Abstract
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate with significant potential in medicinal chemistry. Its unique structure, featuring a reactive β-keto ester moiety and an electron-withdrawing nitroaryl group, makes it an excellent scaffold for the synthesis of diverse heterocyclic compounds and other complex molecules with potential therapeutic applications. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, including detailed protocols for its use as a synthetic precursor and its potential in biological screening assays.
Introduction: The Strategic Value of this compound
This compound, with the CAS Number 345617-18-7, is a dicarbonyl compound that serves as a valuable building block in pharmaceutical research and development.[1][2] While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural components—a β-keto ester and a nitro-substituted phenyl ring—are well-established pharmacophores and synthetic handles in medicinal chemistry.
The β-keto ester functionality is a cornerstone of organic synthesis, providing a versatile platform for the construction of a wide array of biologically active molecules.[3][4] The presence of the nitro group is also of significant interest, as nitro-containing compounds have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antineoplastic properties.[5][6]
These application notes will explore the utility of this compound as a precursor for the synthesis of heterocyclic compounds, a critical class of molecules in drug discovery. A detailed protocol for the synthesis of a pyrazole derivative will be provided as a representative example of its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 345617-18-7 | [1] |
| Molecular Formula | C₁₁H₉NO₆ | [1] |
| Molecular Weight | 251.20 g/mol | [1] |
| Melting Point | 111-113 °C | [1] |
| Appearance | Not specified, likely a solid | |
| Hazard | Irritant | [1] |
Applications in Heterocyclic Synthesis
The dicarbonyl nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The reaction of β-keto esters with dinucleophiles is a classical and efficient method for constructing five- and six-membered rings.[4][7]
Synthesis of Pyrazole Derivatives
Pyrazolones are traditionally synthesized from the reaction of β-keto esters with hydrazine and its derivatives.[4] The following protocol details a representative synthesis of a 5-hydroxy-5-(3-nitrophenyl)-3-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate derivative from this compound.
Experimental Protocol: Synthesis of a Pyrazole Derivative
Objective: To synthesize a pyrazole derivative using this compound as the starting material.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath to induce precipitation of the product. If precipitation is slow, add cold water dropwise until a solid forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.
-
Hydrazine Hydrate: This is the source of the two nitrogen atoms required for the pyrazole ring formation. A slight excess ensures the complete consumption of the starting material.
-
Glacial Acetic Acid: The acid catalyzes the condensation reaction between the carbonyl groups and the hydrazine nucleophile.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
dot
Caption: Workflow for the synthesis of a pyrazole derivative.
Potential Applications in Drug Discovery and Biological Screening
Given the known biological activities of related nitro-containing compounds and dicarbonyls, molecules derived from this compound could be screened for a variety of therapeutic applications.
Anti-inflammatory and Anticancer Agents
Analogs such as Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate are known intermediates for pharmaceuticals targeting cancer and inflammatory diseases.[8] The nitro group, in particular, is a feature of many compounds with anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5]
Proposed Screening Protocol: COX-2 Inhibition Assay
-
Synthesized derivatives can be evaluated for their ability to inhibit the COX-2 enzyme using commercially available assay kits.
-
A primary screen at a single high concentration (e.g., 10 µM) can identify initial hits.
-
Dose-response curves should be generated for active compounds to determine their IC₅₀ values.
-
A counter-screen against COX-1 should also be performed to assess selectivity.
Enzyme Inhibition
The dicarbonyl moiety can interact with various biological targets. For instance, certain 4-oxobutanoate derivatives have shown tyrosinase inhibitory activity.[9] Additionally, the core structure could be adapted to target other enzymes relevant to disease.
Proposed Screening Protocol: General Enzyme Inhibition Assay
-
Identify a target enzyme of interest based on a therapeutic hypothesis (e.g., kinases, proteases, etc.).
-
Develop or adapt a suitable in vitro assay to measure the enzyme's activity (e.g., colorimetric, fluorometric, or luminescent).
-
Screen a library of compounds derived from this compound to identify potential inhibitors.
-
Follow up with kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, etc.) for any confirmed hits.[10]
dot
Caption: Drug discovery pathway from the core scaffold.
Conclusion
This compound is a promising and versatile starting material for medicinal chemistry research. Its reactive dicarbonyl core and biologically relevant nitroaryl substituent provide a gateway to a rich chemical space of novel heterocyclic compounds. The protocols and potential applications outlined in these notes are intended to serve as a foundational guide for researchers to explore the full potential of this valuable chemical intermediate in the pursuit of new therapeutic agents.
References
-
J&K Scientific. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 60395-85-9. Available from: [Link]
-
MDPI. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. 2024. Available from: [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 2022. Available from: [Link]
-
Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. 2023. Available from: [Link]
-
PubChem. Methyl 4-(4-nitrophenyl)butanoate. Available from: [Link]
-
ResearchGate. Synthesis of dicarbonyl-containing drugs and natural products. Available from: [Link]
-
Semantic Scholar. Synthetic studies of β-ketoesters. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
NIH. Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. Available from: [Link]
-
Journal of the American Chemical Society. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. 2024. Available from: [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. 2013. Available from: [Link]
-
PubMed. Inhibition of topoisomerase II by ICRF-193, the meso isomer of 2,3-bis(2,6-dioxopiperazin-4-yl)butane. Critical dependence on 2,3-butanediyl linker absolute configuration. Available from: [Link]
-
Patsnap Eureka. Advances in Carbonyl Chemistry for Medical Application. 2025. Available from: [Link]
-
StuDocu. Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Available from: [Link]
-
ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. Available from: [Link]
-
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
-
Patsnap Eureka. Exploring Carbonyl Group Applications in Pharmaceuticals. 2025. Available from: [Link]
-
PMC. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. Available from: [Link]
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Application Notes and Protocols: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate as a Versatile Precursor for Novel Drug Candidates
Introduction: The Strategic Value of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the efficiency of synthesis, the diversity of accessible analogues, and the ultimate biological relevance of the resulting compounds. This compound is a prime example of a precursor molecule strategically designed for the generation of novel drug candidates. Its chemical architecture combines two key features that are highly valued in medicinal chemistry: a reactive 1,3-dicarbonyl moiety and a nitrophenyl group.
The 1,3-dicarbonyl system is a versatile scaffold for the construction of a wide array of heterocyclic systems, which form the core of a vast number of approved drugs. This reactivity allows for the systematic exploration of chemical space through well-established synthetic transformations. Simultaneously, the presence of a nitroaromatic group is not merely an inert substituent; it is a known pharmacophore that can participate in crucial drug-target interactions and can be readily transformed into other functional groups, such as amines, to further diversify the molecular scaffold.[1][2] This dual functionality makes this compound (CAS 345617-18-7) an ideal starting point for library synthesis in hit-to-lead optimization campaigns.[3][4]
This guide provides a comprehensive overview of the synthesis of this precursor, its key chemical properties, and detailed protocols for its utilization in the synthesis of promising heterocyclic drug candidates. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to adapt and innovate in their own drug discovery programs.
Physicochemical Properties of the Precursor
A clear understanding of the starting material's properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 345617-18-7 | [3] |
| Molecular Formula | C₁₁H₉NO₆ | [3] |
| Molecular Weight | 251.19 g/mol | [3] |
| Appearance | Typically a solid | [3] |
| Application | Chemical Intermediate | [3] |
Synthesis Protocol for this compound
The synthesis of β-keto esters like this compound can be achieved through various established methods. A common and efficient approach is the Claisen condensation between an appropriate methyl ester and a ketone. Below is a representative protocol adapted from similar syntheses.[5]
Workflow for Precursor Synthesis
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
Methyl 3-nitrobenzoate
-
Acetone
-
Sodium methoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium methoxide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Esters: To the stirred solution, add methyl 3-nitrobenzoate (1.0 equivalent).
-
Condensation: Cool the mixture to 0°C using an ice bath. Add acetone (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl until the pH is approximately 3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Application as a Precursor for Heterocyclic Drug Candidates
The true utility of this compound lies in its ability to serve as a starting material for a variety of heterocyclic scaffolds known for their biological activities. The 1,3-dicarbonyl motif is an ideal electrophile for reactions with binucleophilic reagents to form five- and six-membered rings.
Signaling Pathway for Heterocycle Synthesis
Caption: Synthetic pathways from the precursor to key heterocyclic cores.
Protocol 1: Synthesis of Nitrophenyl-Substituted Pyrazole Derivatives
Rationale: Pyrazole derivatives are a well-known class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The Knorr pyrazole synthesis is a classic and reliable method for their preparation from 1,3-dicarbonyls.
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazines like phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of Nitrophenyl-Substituted Pyrimidine Derivatives
Rationale: The pyrimidine scaffold is a core component of nucleobases and is found in numerous anticancer and antiviral drugs. The Biginelli reaction or similar condensations provide straightforward access to functionalized pyrimidines.
Materials:
-
This compound
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 equivalent) and urea (or thiourea, 1.2 equivalents) in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it into ice-cold water.
-
Neutralization and Precipitation: Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Filtration: Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent to yield the pure pyrimidine derivative.
Conclusion and Future Outlook
This compound is a highly valuable, yet underutilized, precursor for the synthesis of novel drug candidates. Its straightforward synthesis and the presence of two distinct reactive sites—the 1,3-dicarbonyl system and the nitro group—offer a rich platform for chemical exploration. The protocols detailed herein provide a solid foundation for the generation of diverse libraries of pyrazoles and pyrimidines, scaffolds with proven therapeutic relevance.
Future work should focus on the synthesis of a broad range of derivatives and their subsequent biological evaluation against various disease targets. The nitro group can be reduced to an amine, which can then be further functionalized to explore structure-activity relationships. The strategic application of this precursor in fragment-based drug design and diversity-oriented synthesis holds significant promise for the discovery of the next generation of therapeutic agents.[7]
References
- Al-Warhi, T. I., Al-Zaqri, N., Al-Ghorbani, M., & Gomha, S. M. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(19), 6994.
- Dutta, S., Ghosh, C. K., & Chowdhury, C. (2023). Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Cellular Signalling, 111, 110876.
-
ResearchGate. Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Available from: [Link]
-
ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]
-
Purdue University. The Ghosh Laboratory: Structure-based Design of Drugs and Other Bioactive Molecules. Available from: [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available from: [Link]
- Khan, S. H., Jain, R. K., Abbas, S. A., & Matta, K. L. (1990). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside.
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
-
ResearchGate. Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]
-
Heterocyclic Letters. (2023). Vol. 13| No.3|525-531|May-July|2023. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
National Center for Biotechnology Information. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Heteroaromatic Compounds. Available from: [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
-
National Center for Biotechnology Information. 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Available from: [Link]
-
National Center for Biotechnology Information. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Available from: [Link]
-
National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
Sources
- 1. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, CasNo.345617-18-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. Purdue Chemistry: The Ghosh Laboratory: Structure-based Design of Drugs and Other Bioactive Molecules [chem.purdue.edu]
- 5. (4-Nitrophenyl)methyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (CAS 345617-18-7). This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles to help you maximize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most direct and common method for synthesizing this β-keto ester is the Crossed Claisen Condensation .[1] This reaction involves the condensation of two different esters in the presence of a strong base. For this specific target molecule, the reaction occurs between Methyl 3-nitrobenzoate and Dimethyl oxalate .
In this specific pairing:
-
Dimethyl oxalate acts as the electrophilic acceptor. Crucially, it has no α-hydrogens and therefore cannot form an enolate, preventing self-condensation.[2][3][4]
-
An enolizable ester, in this case, one that can provide the central CH2 group (like methyl acetate), would act as the nucleophilic donor. However, the target structure, a 2,4-dioxobutanoate, is more efficiently formed from dimethyl oxalate reacting with the enolate derived from methyl 3-nitrobenzoate's aromatic methyl ketone analogue, or more practically, the condensation of methyl 3-nitrobenzoate with the enolate of a methyl ketone followed by oxidation. A more direct Claisen approach involves the enolate of methyl acetate attacking methyl 3-nitrobenzoate.
The overall process involves the formation of a carbon-carbon bond between the enolate of one ester and the carbonyl carbon of the other, followed by the elimination of an alkoxide.[5]
Q2: Why is the choice of base so critical, and why is a full molar equivalent required?
The choice and stoichiometry of the base are arguably the most critical factors for a successful Claisen condensation.
-
Causality of Base Choice: To prevent unwanted side reactions, the alkoxide base used must match the alcohol portion of the reacting esters.[6] Since we are using methyl esters (Methyl 3-nitrobenzoate, Dimethyl oxalate), the appropriate base is sodium methoxide (NaOCH₃) . Using a different alkoxide, such as sodium ethoxide, would lead to transesterification, resulting in a mixture of methyl and ethyl ester products and complicating purification.[6] Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used to increase yields by irreversibly forming the enolate.[1][7]
-
Stoichiometric Requirement: Unlike many base-catalyzed reactions, the Claisen condensation requires at least a full equivalent of base. This is because the final product, a β-keto ester, has highly acidic protons on the carbon between the two carbonyl groups (pKa ≈ 11).[8] The alkoxide base (conjugate acid pKa ≈ 16-17) will readily and irreversibly deprotonate the newly formed β-keto ester.[6][8] This final acid-base step is the thermodynamic driving force of the entire reaction, pulling the equilibrium towards the product side.[5][6] A catalytic amount of base would be consumed and unable to drive the reaction to completion. A subsequent acidic workup is required to neutralize the enolate and yield the final product.[7]
Q3: My product shows broad peaks in the ¹H NMR, and a positive FeCl₃ test. What does this indicate?
This is a classic indication of keto-enol tautomerism .[9] β-dicarbonyl compounds like your product exist as a dynamic equilibrium between the keto form (containing two C=O groups) and one or more enol forms (containing a C=C-OH group).[10][11]
-
Keto Form: this compound
-
Enol Forms: The enol can form at either carbonyl, leading to different isomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[10][12]
The presence of multiple tautomers in solution can lead to broadened signals in the NMR spectrum. The ethanolic ferric chloride (FeCl₃) test is a qualitative indicator for enols, producing a distinct color change (typically red, blue, or violet) upon forming a complex with the enol.[9]
Q4: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Melting Point: The literature melting point for this compound is 111-113 °C .[13] A sharp melting point within this range is a strong indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the carbon skeleton and the presence of key functional groups. Expect to see signals for the aromatic protons of the 3-nitrophenyl group, the methyl ester protons, and the methylene protons. The presence of tautomers may result in multiple sets of signals for the methylene and enolic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, which is 251.20 g/mol .[13][14] Look for the molecular ion peak [M]+ or related adducts like [M+H]+ or [M+Na]+.
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexane) to assess purity. A single spot indicates high purity. You can also visualize the spot with a UV lamp and by staining (e.g., with potassium permanganate).
Troubleshooting Guide: Optimizing Synthesis Yield
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause A: Inactive Base or Reagents
-
Why it happens: Sodium methoxide and other alkoxides are highly hygroscopic and will decompose upon exposure to atmospheric moisture. Similarly, solvents and starting materials must be rigorously dry, as water will quench the base and the enolate intermediate.
-
Recommended Solutions:
-
Use freshly opened or properly stored sodium methoxide. If in doubt, purchase a new bottle.
-
Use anhydrous solvents. Distill solvents over an appropriate drying agent (e.g., sodium for toluene, calcium hydride for THF) before use.
-
Ensure starting esters are dry and of high purity.
-
-
-
Potential Cause B: Incorrect Reaction Temperature
-
Why it happens: While heating can increase reaction rates, it can also promote side reactions, such as self-condensation or decomposition. Claisen condensations are often performed at or below room temperature to maintain selectivity.[15]
-
Recommended Solutions:
-
Initiate the reaction at 0 °C, especially during the addition of the base to the ester mixture.
-
Allow the reaction to warm to room temperature and stir for a prolonged period (e.g., 12-24 hours) to ensure completion.
-
Monitor the reaction progress by TLC before proceeding with workup.
-
-
-
Potential Cause C: Insufficient Reaction Time or Inefficient Mixing
-
Why it happens: The reaction equilibrium can be slow to establish. If the reaction mixture is heterogeneous (e.g., when using NaH), inefficient stirring can prevent the base from fully reacting.
-
Recommended Solutions:
-
Ensure vigorous mechanical or magnetic stirring throughout the reaction.
-
Allow the reaction to run for an adequate amount of time. An overnight stir is common for these reactions.
-
-
Problem 2: A Complex Mixture of Byproducts is Observed on TLC/NMR
-
Potential Cause A: Transesterification
-
Why it happens: This occurs when the alkoxide of the base does not match the alkyl group of the esters, as detailed in FAQ 2.
-
Recommended Solutions:
-
Strictly adhere to the rule: for methyl esters, use sodium methoxide. For ethyl esters, use sodium ethoxide.
-
-
-
Potential Cause B: Saponification (Hydrolysis of the Ester)
-
Why it happens: This occurs if water is present in the reaction mixture or if an aqueous base like NaOH is used inappropriately. The base will hydrolyze the ester functional group to a carboxylate, which will not participate in the Claisen condensation.
-
Recommended Solutions:
-
Ensure all reagents and glassware are scrupulously dry.
-
Use an alkoxide base, not a hydroxide base, for the condensation step.
-
-
Problem 3: Product Decomposes During Acidic Workup
-
Why it happens: The β-keto ester product can be susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions, especially when heated.
-
Recommended Solutions:
-
Perform the acidic workup at low temperature (0 °C).
-
Use a mild acid, such as dilute HCl or acetic acid, and add it slowly to quench the reaction mixture.
-
Avoid excessive heating during solvent removal or recrystallization.
-
Visualizations and Protocols
Reaction Mechanism: Crossed Claisen Condensation
The diagram below outlines the key steps in the synthesis of the target molecule.
Caption: Key mechanistic steps of the Crossed Claisen Condensation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing issues with the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Optimized Synthesis Protocol
Disclaimer: This protocol is a representative procedure based on the principles of the Claisen condensation. Researchers should perform their own risk assessment and optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Summary of Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Nucleophile Precursor | Methyl 3-nitrobenzoate | Provides the nitrophenyl portion. |
| Electrophile | Dimethyl oxalate | Non-enolizable ester, prevents self-condensation.[4] |
| Base | Sodium Methoxide (NaOCH₃) | Matches methyl esters, prevents transesterification.[6] |
| Stoichiometry | 1.1 eq. Base | Drives the reaction equilibrium to completion.[5] |
| Solvent | Anhydrous Toluene or THF | Aprotic solvent, prevents quenching of the base. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[15] |
| Workup | Dilute Acetic Acid or HCl (aq.) | Neutralizes the base and protonates the product enolate. |
| Purification | Recrystallization (e.g., from Ethanol/Water) | Effective for obtaining high-purity crystalline solid. |
| Expected Yield | 70-85% (unoptimized) | Typical range for a well-executed Claisen condensation. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
-
Reagent Charging:
-
To the flask, add anhydrous toluene (e.g., 10 mL per 10 mmol of limiting reagent).
-
Add methyl 3-nitrobenzoate (1.0 eq.) and dimethyl oxalate (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Base Addition:
-
In a separate flask, prepare a solution or slurry of sodium methoxide (1.1 eq.) in anhydrous toluene.
-
Add the sodium methoxide suspension/solution dropwise to the stirred ester mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it with a drop of acetic acid, and spotting it on a silica plate.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding dilute acetic acid or 1M HCl dropwise until the mixture is acidic (pH ≈ 5-6).
-
Transfer the mixture to a separatory funnel. Add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the solid by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Characterize the final product using MP, NMR, and MS to confirm identity and purity.
-
References
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. matrixscientific.com [matrixscientific.com]
- 14. This compound, CasNo.345617-18-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 15. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
Technical Support Center: Synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Welcome to the technical support guide for the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind the experimental steps, helping you navigate potential challenges and optimize your synthesis.
The target compound is typically synthesized via a Crossed Claisen Condensation between methyl 3-nitroacetophenone and a suitable acylating agent, most commonly dimethyl oxalate. This reaction, while powerful, is sensitive to reaction conditions and prone to specific side reactions. This guide is structured to address the most common issues encountered in the laboratory.
Core Reaction Overview
The fundamental transformation is the base-mediated condensation of the enolate of methyl 3-nitroacetophenone with dimethyl oxalate. The reaction proceeds via nucleophilic acyl substitution on one of the ester groups of the oxalate.

Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address specific experimental issues.
Question 1: My reaction has failed completely, or the yield is exceptionally low. What are the primary factors to investigate?
Answer: A complete failure or drastically low yield in a Claisen condensation typically points to a fundamental issue with one of three factors: the base, the presence of water, or the reaction temperature.
-
Base Inactivity or Incorrect Stoichiometry: The Claisen condensation requires a stoichiometric equivalent of a strong base.[1] The driving force for this reaction is the final, irreversible deprotonation of the newly formed β-dicarbonyl product, which is significantly more acidic (pKa ≈ 11) than the starting ketone or alcohol byproducts.[2][3]
-
Expert Insight: Using only a catalytic amount of base is a common error. The equilibrium will not be driven towards the product, resulting in minimal conversion. Always use at least 1 full equivalent of base. If using sodium hydride (NaH), which is often preferred to avoid transesterification, ensure it is fresh and has not been deactivated by moisture.
-
-
Presence of Water (Non-Anhydrous Conditions): Water will quench the strong base and can hydrolyze the ester starting material (dimethyl oxalate) and the final product.
-
Protocol Validation: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Use fresh, anhydrous reagents.[4]
-
-
Sub-optimal Temperature: While many Claisen condensations are run at or below room temperature to minimize side reactions, the activation energy for enolate formation must be met.[5]
-
Troubleshooting Step: If you suspect the temperature is too low, try gradually increasing it. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of starting materials. Conversely, excessively high temperatures can promote side reactions.
-
Question 2: My product is impure, and the NMR spectrum shows multiple unexpected species. What is the most likely side reaction?
Answer: The most prevalent side reaction in this synthesis is the aldol self-condensation of the starting ketone, methyl 3-nitroacetophenone.
The enolate of the ketone, which is intended to attack the dimethyl oxalate, can instead attack the carbonyl carbon of another, un-deprotonated ketone molecule. This leads to a β-hydroxy ketone (aldol addition product), which may subsequently dehydrate to form an α,β-unsaturated ketone (aldol condensation product).
-
Causality: This competing reaction occurs because you have both a nucleophile (the ketone enolate) and an electrophile (the ketone carbonyl) from the same precursor present in the reaction flask. The relative rates of the Claisen vs. Aldol pathways determine the product distribution.
-
Minimization Strategy: To favor the desired Claisen condensation, you can manipulate the concentration of the electrophiles. A highly effective strategy is to add the methyl 3-nitroacetophenone slowly to a mixture of the base and a slight excess of dimethyl oxalate. This maintains a low concentration of the ketone, ensuring its enolate is more likely to encounter a molecule of dimethyl oxalate (present in excess) rather than another ketone molecule.
Below is a diagram illustrating the desired Claisen pathway versus the competing Aldol side reaction.
Question 3: I used sodium ethoxide as a base but my product is an ethyl ester, not a methyl ester. What happened?
Answer: You have encountered transesterification . When the base's alkoxide (ethoxide) does not match the ester's alkoxy group (methoxide), an equilibrium can be established where the groups are exchanged. The ethoxide can act as a nucleophile and attack the carbonyl of your dimethyl oxalate or your final methyl ester product, displacing methoxide.
-
Mechanism: This is a nucleophilic acyl substitution reaction where one alkoxy group is swapped for another.
-
Solution: To prevent this, always match the alkoxide base to the ester group. For this synthesis, which uses methyl esters (dimethyl oxalate, product), the ideal base is sodium methoxide (NaOMe) . Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used, which generates the methoxide enolate in situ from methanol (if present as a solvent) or deprotonates the ketone directly without the risk of transesterification.[6]
Experimental Protocols & Data
Validated Protocol for Synthesis
This protocol is designed to maximize yield and minimize the formation of the aldol byproduct.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 3-nitroacetophenone
-
Dimethyl oxalate
-
Hydrochloric Acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Base Suspension: Charge the flask with sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Suspend the washed NaH in anhydrous THF.
-
Reactant Addition: Dissolve methyl 3-nitroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath) over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.[4]
Key Parameter Summary
| Parameter | Recommended | Rationale & Potential Issues if Deviated |
| Base | NaH or NaOMe | Incorrect: NaOEt causes transesterification. Insufficient: <1 eq. leads to low yield as the final deprotonation is the driving force.[1] |
| Solvent | Anhydrous THF, Dioxane | Must be aprotic and anhydrous. Alcohols can compete in deprotonation. Water quenches the base. |
| Stoichiometry | 1.2 eq. Dimethyl Oxalate | Slight excess of the non-enolizable ester favors the desired crossed Claisen reaction.[2] |
| Temperature | 0 °C to Room Temp. | Too Low: Reaction may not initiate. Too High: Promotes aldol self-condensation and other side reactions.[5] |
| Work-up | Acidic Quench (HCl) | Crucial to protonate the product enolate salt. Incomplete neutralization leads to loss of product in the aqueous layer.[7] |
Mechanistic Visualizations
Understanding the reaction mechanism and potential pitfalls is key to successful synthesis. The following diagrams, rendered using DOT language, illustrate the primary reaction and a key side reaction.
Mechanism: Claisen Condensation
Detailed Mechanistic Pathway
References
-
Pearson Education. (n.d.). Claisen Condensation Explained. [Link]
-
Reddit r/Chempros. (2020). Discussion on failing Claisen condensation. [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
-
OpenStax. (2023). Mixed Claisen Condensations. [Link]
-
University of Calgary. (n.d.). Ch21: Claisen condensation. [Link]
-
Fiveable. (n.d.). Organic Chemistry II: Claisen condensation. [Link]
-
OpenStax Adaptation. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. It addresses common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective purification techniques for this compound are recrystallization and silica gel column chromatography.
-
Recrystallization is ideal when the crude material is relatively pure (>85%) and the impurities have different solubility profiles from the product. It is a cost-effective and scalable method for obtaining highly crystalline material.[1]
-
Silica Gel Column Chromatography is the preferred method for purifying crude mixtures with multiple impurities or when impurities have similar solubility to the product. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[2]
Q2: What are the key physical properties I should be aware of during purification?
Understanding the compound's physical properties is critical for selecting the appropriate purification strategy and for assessing purity.
| Property | Value | Source | Significance |
| CAS Number | 345617-18-7 | [3][4] | For unambiguous identification. |
| Molecular Formula | C₁₁H₉NO₆ | [3][4] | To calculate molecular weight and theoretical yield. |
| Molecular Weight | 251.20 g/mol | [3][4] | Essential for stoichiometric calculations. |
| Appearance | Expected to be a yellow solid. | [5][6] | A significant deviation (e.g., dark brown oil) indicates substantial impurity. |
| Melting Point | 111-113 °C | [3] | A sharp melting point within this range is a key indicator of high purity. Impurities will typically depress and broaden this range. |
Q3: What are the most common impurities I might encounter?
Impurities typically arise from the synthetic route used. A common synthesis for related structures involves a condensation reaction between 3-nitrobenzaldehyde and methyl acetoacetate.[6] Therefore, potential impurities include:
-
Unreacted Starting Materials: 3-nitrobenzaldehyde and methyl acetoacetate.
-
Side-Products: Self-condensation products of methyl acetoacetate or products from other unintended reaction pathways.
-
Polymeric Materials: Dark, tar-like substances that can form under prolonged heating or acidic/basic conditions.
Q4: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point that matches the literature value (111-113 °C) is a strong indicator of purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels.
Section 2: Troubleshooting Guide
This section tackles specific problems that may arise during the purification process.
Problem: During recrystallization, my product "oils out" instead of forming crystals.
-
Causality: This common issue occurs when the saturated solution cools below the melting point of the impure compound before crystallization begins. The high concentration of impurities lowers the product's melting point, and the solution becomes supersaturated too quickly for an ordered crystal lattice to form.
-
Solution Pathway:
-
Re-heat the Solution: Add more solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly, then transfer it to an ice bath. Rapid cooling encourages oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a single pure crystal of the product to the cooled solution to initiate crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[1]
-
Problem: My compound is streaking or not moving from the baseline during TLC analysis.
-
Causality: this compound is a highly polar molecule due to its two ketone groups, ester, and nitro group. Streaking or immobility on a silica TLC plate indicates that the eluent (mobile phase) is not polar enough to move the compound up the plate.
-
Solution Pathway:
-
Increase Eluent Polarity: Systematically increase the proportion of the polar solvent in your eluent mixture. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate (e.g., from 30% to 50% or 70%).
-
Add a Stronger Polar Solvent: If increasing ethyl acetate is insufficient, add a small amount (0.5-1%) of methanol or acetic acid to the eluent system. Acetic acid can help suppress ionization of acidic protons, leading to sharper spots.
-
Problem: During column chromatography, I get poor separation between my product and an impurity.
-
Causality: This happens when the polarity of the eluent is too high or too low, causing compounds with similar polarities to co-elute.
-
Solution Pathway:
-
Optimize Eluent System via TLC: Before running the column, test various solvent systems with TLC to find one that gives a good separation (ΔRf > 0.2) between your product and the impurity.
-
Use a Shallow Gradient: Instead of a single isocratic eluent, use a gradient elution. Start with a less polar mixture and slowly and gradually increase the polarity. This allows less polar compounds to elute first, followed by a more effective separation of the more polar compounds.
-
Check Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
-
Problem: My final product is a dark, discolored solid, not the expected yellow color.
-
Causality: Dark coloration is typically due to the presence of highly conjugated, polymeric, or oxidized impurities. These are often present in very small quantities but are intensely colored.
-
Solution Pathway:
-
Charcoal Treatment (During Recrystallization): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use with caution, as it can also adsorb some of your product.
-
Careful Chromatography: If using column chromatography, the colored impurities often either stick irreversibly to the top of the column or elute with very high polarity solvents. Be sure to collect fractions carefully and separate them from any dark-colored bands.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is at least 85% pure. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethyl acetate/hexane mixture are good starting points.
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor. The ideal solvent will dissolve the compound when hot but allow crystals to form upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the method of choice for complex mixtures or for achieving the highest possible purity.
Caption: Workflow for Column Chromatography Purification.
-
Column Preparation: Prepare a glass column packed with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product. Pack the column using a slurry of silica in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 20:80 ethyl acetate/hexane). Monitor the elution of compounds using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 30:70, then 40:60 ethyl acetate/hexane) to elute more polar compounds. Your target compound, being quite polar, will likely elute at higher ethyl acetate concentrations.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis and Consolidation: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Section 4: Purification Strategy Decision Guide
The choice between recrystallization and chromatography depends on the initial purity of the crude material and the nature of the impurities.
Caption: Decision Tree for Purification Method Selection.
References
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.345617-18-7. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
Sources
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- 5. (4-Nitrophenyl)methyl 3-oxobutanoate | 61312-84-3 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Improving regioselectivity in pyrazole synthesis from "Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced pyrazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges of achieving high regioselectivity, particularly when working with complex starting materials like "Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate." This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: Why am I consistently obtaining a mixture of two pyrazole regioisomers from the reaction of this compound with a substituted hydrazine?
A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3][4] In your starting material, this compound, you have two distinct carbonyl groups with different electronic environments. The ketone adjacent to the 3-nitrophenyl group is influenced by its electron-withdrawing nature, while the other is part of a methyl ester. A substituted hydrazine can attack either of these carbonyls, leading to two different reaction pathways and, consequently, two regioisomeric pyrazole products.[3] The final ratio of these isomers is highly dependent on a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[3][5]
Q2: My primary goal is to synthesize the pyrazole isomer resulting from the initial attack at the ketone adjacent to the nitrophenyl group. How can I steer the reaction to favor this outcome?
A2: To favor the formation of the desired isomer, you need to exploit the differences in reactivity between the two carbonyl groups. Here are several strategies, ranging from simple adjustments to more advanced techniques:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[1][2] While ethanol is a common choice, it often leads to poor selectivity.[1][2] Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] These solvents, through their unique hydrogen-bonding properties, can selectively activate one carbonyl group over the other, leading to a significant improvement in the ratio of the desired isomer.[1][2] In some cases, regioselectivity has been observed to improve to over 99:1 in favor of one isomer when switching from ethanol to HFIP.[1][2]
-
pH Control: The acidity or basicity of the reaction medium is a critical parameter.[3][5] Acid catalysis can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and can also influence the rate of the initial condensation and subsequent cyclization steps.[6][7] A systematic screening of pH, perhaps by using catalytic amounts of different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases, is highly recommended.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal balance for your specific substrate and hydrazine.
Q3: I've tried adjusting the solvent and temperature, but the separation of the resulting regioisomers is proving to be extremely difficult. What are my options?
A3: The separation of closely related pyrazole regioisomers can be a significant bottleneck.[1][2] If chromatographic separation (e.g., column chromatography on silica gel) is not effective, consider the following approaches:[1][2]
-
Crystallization: Sometimes, one regioisomer will crystallize more readily than the other. Experiment with different solvent systems for recrystallization.
-
Derivatization: If the isomers have a suitable functional group, you can derivatize them to create compounds with more distinct physical properties, facilitating separation. After separation, the original functionality can be restored.
-
Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) can often achieve baseline separation of very similar isomers.
-
Salt Formation: If your pyrazoles are basic enough, you can try forming salts with various acids. The differing crystal packing of the salts may allow for fractional crystallization.[8]
Frequently Asked Questions (FAQs)
This section covers broader concepts and foundational knowledge essential for mastering pyrazole synthesis.
Q1: What is the generally accepted mechanism for the Knorr pyrazole synthesis, and how does it explain the formation of regioisomers?
A1: The Knorr pyrazole synthesis is the classic method for forming a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4][9][10] The reaction proceeds through a series of steps:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9]
-
Condensation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[9]
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[9]
With an unsymmetrical dicarbonyl like "this compound," the initial nucleophilic attack can occur at either of the two different carbonyl carbons, initiating two parallel reaction pathways that result in the two possible regioisomers.
Q2: How can I definitively characterize the structure of my pyrazole products to determine which regioisomer is which?
A2: Unambiguous structural determination is crucial. A combination of spectroscopic techniques is the most reliable approach:[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1H NMR: The chemical shifts and coupling constants of the pyrazole ring protons are highly diagnostic.[12]
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can help distinguish between isomers.[13]
-
2D NMR (NOESY/HMBC): For N-substituted pyrazoles, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-substituent and a proton on the pyrazole ring (at either the C3 or C5 position), definitively establishing the regiochemistry.[14] Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are 2-3 bonds away, which can also be used to assign the structure.[14]
-
-
Mass Spectrometry (MS): While MS will give you the same molecular weight for both isomers, fragmentation patterns can sometimes differ and provide clues to the structure.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides the absolute, unambiguous structure.
Q3: Are there alternative synthetic strategies that offer better inherent regioselectivity for this type of pyrazole?
A3: Yes, if the classic Knorr synthesis proves problematic, several other methods can provide improved regioselectivity:
-
Stepwise Synthesis: Instead of a one-pot reaction, you can perform the synthesis in a stepwise manner. This might involve protecting one carbonyl group, reacting the other with hydrazine, and then deprotecting and cyclizing.
-
Synthesis from α,β-Unsaturated Ketones: The reaction of an appropriately substituted α,β-unsaturated ketone with hydrazine can also yield pyrazoles, often with good regiocontrol.[4]
-
Multi-component Reactions: Modern organic chemistry has seen the development of powerful multi-component reactions that can assemble complex molecules like pyrazoles in a single step with high selectivity.[15][16]
-
Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with alkynes is another powerful method for constructing the pyrazole ring with excellent regiocontrol.[17]
Experimental Protocols & Data
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 eq.) in the chosen solvent (e.g., ethanol, TFE, or HFIP).
-
Reagent Addition: Add the substituted hydrazine (1.0 - 1.2 eq.) to the solution. If using acid catalysis, add the catalyst at this stage (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the regioisomers.
Table 1: Influence of Solvent on Regioselectivity
The following table illustrates the potential impact of solvent choice on the isomer ratio, based on literature precedents for similar systems.[1][2]
| Solvent | Temperature (°C) | Isomer Ratio (A:B) | Reference |
| Ethanol | 25 | ~1:1.3 | [1][2] |
| 2,2,2-Trifluoroethanol (TFE) | 25 | ~85:15 | [1][2] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | >97:3 | [1][2] |
Isomer A refers to the product formed from initial attack at the carbonyl more influenced by the electron-withdrawing group. Isomer B is the alternative regioisomer.
References
- Benchchem.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Katritzky, A. R., et al. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- Gazzah, E., et al. (2022).
- Organic Chemistry Portal. Pyrazole synthesis.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchG
- Benchchem.
- MDPI. (2023).
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- PMC. (2021).
- MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.
- UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Google Patents. (2011). Method for purifying pyrazoles.
- Benchchem. Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Benchchem.
- PMC. (2018).
- Chem Help Asap. Knorr Pyrazole Synthesis.
- PMC. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
- Recent advances in the synthesis of new pyrazole deriv
- ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
- Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- MDPI. (2021).
- John Wiley & Sons, Ltd. (2016).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- NIH.
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- 4. mdpi.com [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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"Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" reaction scalability challenges
Technical Support Center: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Welcome to the dedicated technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab and during scale-up, grounding our advice in established chemical principles and practical experience.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, which is typically prepared via a crossed Claisen condensation.
Scenario 1: Consistently Low or No Product Yield
Question: "I'm attempting to synthesize this compound from methyl 3-nitrobenzoate and methyl acetate using sodium methoxide as a base, but my yields are consistently below 20%, and sometimes I isolate no product at all. What's going wrong?"
Answer: This is a classic symptom of several potential root causes in a Claisen condensation. Let's break down the possibilities and solutions.
The core of this reaction is the generation of an enolate from methyl acetate, which then attacks the carbonyl of methyl 3-nitrobenzoate. For this to succeed, the reaction conditions must be strictly controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield issues.
Detailed Breakdown & Solutions:
-
Moisture is the Enemy: Sodium methoxide (NaOMe) and other strong bases are extremely hygroscopic. Any moisture in your solvent (e.g., THF, Toluene) or on your glassware will consume the base, rendering it ineffective for enolate formation.
-
Action: Ensure all solvents are freshly dried over molecular sieves or distilled from an appropriate drying agent. Glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
-
Base Potency and Stoichiometry: The reaction is stoichiometric, requiring at least one full equivalent of base to drive the equilibrium by deprotonating the product β-ketoester. Using old or improperly stored NaOMe can be a major source of failure.
-
Action: Use a fresh bottle of NaOMe or titrate your solution to confirm its molarity. For scale-up, consider using sodium hydride (NaH), which provides a clearer visual indication of reaction initiation (hydrogen evolution). Ensure you are using at least 1.05 to 1.1 equivalents of active base relative to the limiting reagent.
-
-
Temperature Control: The initial enolate formation is often performed at 0°C or lower, but the subsequent condensation can be exothermic. On a larger scale, this exotherm can raise the internal temperature, promoting side reactions like the self-condensation of methyl acetate.
-
Action: Maintain strict temperature control throughout the base and ester addition. Use an ice/salt bath or a chiller. For pilot-scale reactions, ensure the reactor has adequate cooling capacity. Add reagents sub-surface to prevent localized heating at the point of addition.
-
Table 1: Recommended Adjustments for Low Yield
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Base | 1.0 eq. NaOMe | 1.1 eq. NaH (60% in mineral oil) | NaH is a stronger, non-nucleophilic base, driving the reaction forward more effectively. The excess ensures complete conversion. |
| Solvent | THF | Anhydrous Toluene | Toluene has a higher boiling point, allowing for a wider operational temperature range and can be easier to render fully anhydrous. |
| Temperature | 0°C to RT | -5°C to 0°C during addition, then warm to 40-50°C | Better control over initiation and then gentle heating to ensure reaction completion, which can be tracked by HPLC. |
| Work-up | Quench with aq. NH₄Cl | Quench into a chilled solution of 1M HCl | Acidic quench protonates the enolate product directly, preventing potential hydrolysis of the ester under basic or neutral aqueous conditions. |
Scenario 2: Significant Impurity Detected by LC-MS/NMR
Question: "My reaction seems to work, but I'm seeing a major impurity with a mass corresponding to the self-condensation of methyl 3-nitrobenzoate. How can I prevent this?"
Answer: This side reaction is a known issue in crossed Claisen condensations when the aromatic ester can self-condense. It arises when the rate of self-condensation competes with the desired reaction with the methyl acetate enolate.
The Competing Reactions:
Caption: Competing reaction pathways in the synthesis.
Mitigation Strategy: Reverse Addition
The key is to maintain a low concentration of the electrophilic ester (methyl 3-nitrobenzoate) in the presence of a high concentration of the nucleophilic enolate.
Step-by-Step Protocol for Reverse Addition:
-
Prepare the Enolate: In your reaction vessel, under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous toluene.
-
Cool the Slurry: Cool the suspension to 0°C.
-
Form the Enolate: Slowly add methyl acetate (1.5-2.0 eq.) to the NaH slurry. Allow the mixture to stir for 30-60 minutes at 0-10°C until hydrogen evolution ceases. You now have a pre-formed solution/slurry of the sodium enolate of methyl acetate.
-
Add the Electrophile: Prepare a solution of methyl 3-nitrobenzoate (1.0 eq.) in anhydrous toluene. Using a syringe pump for precise control, add this solution slowly (e.g., over 1-2 hours) to the enolate slurry, maintaining the internal temperature below 10°C.
-
Drive to Completion: After the addition is complete, allow the reaction to warm to room temperature or gently heat to 40-50°C for 2-4 hours to ensure full conversion.
-
Monitor: Track the disappearance of the methyl 3-nitrobenzoate starting material by TLC or HPLC.
This "reverse addition" ensures that as soon as the electrophilic nitrobenzoate enters the reactor, it is more likely to encounter the desired enolate nucleophile rather than another molecule of itself, thus minimizing the self-condensation side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction?
A1: There are two main hazards:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. At scale, the mineral oil dispersion (typically 60%) is safer to handle than dry powder. All additions must be done under a robust inert atmosphere. Personnel must be trained in handling pyrophoric/water-reactive reagents.
-
Nitroaromatic Compounds: The product and one of the starting materials are nitroaromatic compounds. While not typically explosive under these conditions, they are energetic molecules. The primary concern is thermal stability. A differential scanning calorimetry (DSC) analysis of the final product and key intermediates is highly recommended before attempting large-scale (kg) synthesis to identify any thermal decomposition hazards. All large-scale reactions should be conducted behind a blast shield.
Q2: My final product is an oil and difficult to purify by crystallization. What are my options?
A2: β-ketoesters can often be oily or low-melting solids.
-
Kugelrohr Distillation: If the product is thermally stable, short-path distillation using a Kugelrohr apparatus can be effective for purification on a small to medium scale (<100g).
-
Metal Chelation: The product is a 1,3-dicarbonyl, which will readily chelate with certain metal ions. You can sometimes form a solid copper(II) salt by treating a solution of the crude product with aqueous copper(II) acetate. The solid copper complex is then filtered off, washed, and the desired product is regenerated by treatment with a stronger acid (e.g., dilute H₂SO₄) followed by extraction.
-
Chromatography: While not ideal for large-scale production, medium-pressure liquid chromatography (MPLC) using silica gel is a viable option. A gradient elution from hexane/ethyl acetate is typically effective.
Q3: Which analytical techniques are best for in-process control (IPC)?
A3: For monitoring reaction progress, High-Performance Liquid Chromatography (HPLC) is ideal. It can quantify the disappearance of starting materials and the appearance of the product. A typical method would use a C18 column with a water/acetonitrile mobile phase. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for lab-scale experiments. For final product characterization, ¹H NMR, ¹³C NMR, and LC-MS are essential to confirm structure and purity.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Publications. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]
Technical Support Center: Synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate via Claisen Condensation
Welcome to the technical support center for the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Claisen condensation for preparing this valuable β-keto ester intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen condensation in this synthesis?
The synthesis of this compound is a "crossed" Claisen condensation.[1] This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[2][3] In this specific case, it involves the reaction of a methyl ester of 3-nitrobenzoic acid (which lacks α-hydrogens and cannot form an enolate) and methyl acetate (which possesses acidic α-hydrogens). The reaction proceeds through the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the 3-nitrobenzoate ester.[4][5] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester.[6][7]
Q2: Why is the choice of base so critical, and what are the best options?
The selection of the base is paramount to the success of the Claisen condensation.[3] The base must be strong enough to deprotonate the α-carbon of the ester (pKa ≈ 25), but it should not interfere with the reaction through side reactions like nucleophilic substitution or addition.[8][9]
Recommended Bases:
-
Sodium methoxide (NaOMe): This is often the ideal choice when using methyl esters. Using an alkoxide that matches the alcohol portion of the ester prevents transesterification, a side reaction where the ester's alkoxy group is exchanged with the alkoxide base.[9][10]
-
Sodium hydride (NaH): A strong, non-nucleophilic base that can also be very effective. It irreversibly deprotonates the ester, driving the reaction forward.[11]
-
Lithium diisopropylamide (LDA): While a very strong and non-nucleophilic base, LDA is not typically recommended for classic or crossed Claisen condensations as it can promote enolization of the electrophilic ester as well.[8][9]
Bases to Avoid:
-
Hydroxide bases (e.g., NaOH, KOH): These will lead to the saponification (hydrolysis) of the ester starting materials and product, forming carboxylate salts.[4][9]
Q3: I am observing a low yield of my desired product. What are the likely causes?
Low yields in a Claisen condensation can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The Claisen condensation requires a stoichiometric amount of base. This is because the product, a β-keto ester (pKa ≈ 11), is significantly more acidic than the starting ester. The base is consumed in the final, irreversible deprotonation of the product, which drives the reaction to completion.[8][12] | Ensure at least one full equivalent of a strong base (e.g., NaOMe, NaH) is used relative to the limiting reagent (the enolizable ester). |
| Presence of Water | Water will quench the strong base and the ester enolate, halting the reaction. | Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reverse Reaction | The Claisen condensation is a reversible reaction.[1][9] The equilibrium may not favor the product if the final deprotonation step does not occur efficiently. | As mentioned, using a stoichiometric amount of a strong base will deprotonate the product and shift the equilibrium forward.[9] |
| Self-Condensation of Methyl Acetate | If the reaction conditions are not optimized, methyl acetate can react with itself in a self-Claisen condensation to form methyl acetoacetate. | To favor the crossed-condensation, one strategy is to use the non-enolizable ester (methyl 3-nitrobenzoate) in excess.[12] |
In-Depth Troubleshooting Guides
Problem 1: My reaction fails to initiate or appears to stall.
A stalled reaction is often due to issues with the base or the reaction environment.
Workflow for a Stalled Reaction:
Caption: Troubleshooting workflow for a stalled reaction.
Detailed Steps:
-
Base Integrity: Ensure your alkoxide base has not decomposed due to exposure to air and moisture. It is often best to use a freshly opened bottle or prepare it fresh. For instance, sodium ethoxide can be prepared by carefully adding sodium metal to anhydrous ethanol.[12]
-
Anhydrous Conditions: The use of anhydrous solvents is critical. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent) before use.
-
Reagent Purity: Impurities in the starting esters can interfere with the reaction. Consider purifying the esters by distillation if their purity is questionable.
Problem 2: I am isolating significant amounts of side products. How can I improve selectivity?
The formation of byproducts is a common issue in crossed Claisen condensations. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Their Mitigation:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 6. Video: Aldol Condensation vs Claisen Condensation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Claisen Condensation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" stability and storage issues
This guide is intended for researchers, scientists, and drug development professionals using Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (CAS No. 345617-18-7). Here, we address common questions and troubleshooting scenarios related to its stability and storage, grounding our advice in established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored under specific temperature conditions based on the intended duration of storage.
-
Short-term storage (1-2 weeks): A temperature of -4°C is recommended.[1]
-
Long-term storage (1-2 years): For extended periods, the compound should be stored at -20°C.[1]
It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize degradation from atmospheric moisture and photo-oxidation.
Q2: What are the primary safety precautions when handling this compound?
While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear protective glasses, a lab coat, and chemical-resistant gloves to prevent skin and eye contact.[1]
-
Respiratory Protection: Use a fume hood or ensure adequate ventilation to avoid inhalation. For handling larger quantities or if aerosolization is possible, a respirator may be necessary.
-
Waste Disposal: All waste containing this compound should be collected and disposed of by a professional chemical waste management service to prevent environmental contamination.[1]
Q3: What solvents are suitable for dissolving this compound?
The solubility of this compound in various solvents has not been extensively published. However, based on its structure—a moderately polar aromatic ketoester—it is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its aqueous solubility is predicted to be low. When preparing stock solutions in solvents like DMSO, it is crucial to use an anhydrous grade and store the solution at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles and moisture absorption.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results over time.
This is a common issue that often points to the degradation of the compound in solution or during the experimental procedure. The primary chemical culprits are the β-keto ester and nitrophenyl functionalities.
Potential Cause A: Hydrolysis and Decarboxylation of the β-Keto Ester
The β-keto ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which breaks the ester bond to form a β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂), especially with gentle heating, to yield a ketone.[1][2][3] This process will result in a different chemical entity, leading to a loss of the desired activity.
Troubleshooting Steps:
-
pH Control: Ensure that your experimental medium (e.g., buffer, cell culture media) is within a neutral pH range (6.5-7.5) if possible. Avoid strongly acidic or basic conditions unless required by the protocol.
-
Anhydrous Conditions: When working with the compound in organic solvents, use anhydrous solvents to prevent water-catalyzed hydrolysis.[4]
-
Temperature Management: Avoid heating solutions containing the compound unless absolutely necessary. If heating is required, perform it for the shortest possible duration.
.dot
Caption: Potential degradation of the β-keto ester moiety.
Potential Cause B: Degradation of the Nitrophenyl Group
Nitrophenyl groups can be sensitive to light and reducing agents. While specific data for this molecule is lacking, related compounds like 4-nitrophenol are known to be light-sensitive, which can lead to gradual degradation.
Troubleshooting Steps:
-
Photoprotection: Protect solutions and solid compounds from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Reductant Compatibility: Be aware of any reducing agents in your experimental system (e.g., dithiothreitol (DTT), β-mercaptoethanol), as they could potentially reduce the nitro group, altering the compound's structure and function.
Issue 2: Color change observed in the stock solution.
A gradual change in the color of a stock solution, often to a yellowish or reddish hue, can be an indicator of degradation.
Potential Cause: pH-Dependent Color Change and Degradation
Many nitrophenol-containing compounds exhibit pH-indicator properties. For example, 4-nitrophenol is colorless below pH 5.4 and yellow above pH 7.5 due to the deprotonation of the phenolic hydroxyl group.[5] While this specific compound is not a phenol, similar electronic transitions in the nitrophenyl system could be affected by pH, leading to color changes. A color change, especially when not correlated with a deliberate pH shift, likely signals the formation of degradation products.
Troubleshooting Steps:
-
Prepare Fresh Solutions: If a color change is observed, it is best to discard the stock solution and prepare a fresh one from solid material.
-
Monitor pH of Stock Solutions: Although not always practical, being aware of the pH of your stock solution (especially if dissolved in a non-buffered solvent that has absorbed atmospheric CO₂) can be informative.
-
Aliquot Properly: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and reduce the chance of contamination and moisture introduction, which can alter pH and cause hydrolysis.
.dot
Caption: A workflow for troubleshooting experimental issues.
Summary of Stability and Handling
| Parameter | Recommendation / Consideration | Rationale |
| Solid Storage | -20°C for long-term, protected from light. | Minimizes thermal degradation and potential photodecomposition. |
| Solution Storage | -20°C or -80°C in single-use aliquots. | Prevents degradation from repeated freeze-thaw cycles and moisture. |
| Solvents | Use anhydrous grade (e.g., DMSO, DMF). | The β-keto ester is susceptible to hydrolysis.[4] |
| pH in Assays | Maintain a neutral pH (6.5-7.5) if possible. | Both acidic and basic conditions can catalyze hydrolysis and subsequent decarboxylation.[1] |
| Temperature | Avoid heating solutions. | Heat can accelerate the rate of decarboxylation of the β-keto acid intermediate.[2] |
| Light Exposure | Minimize exposure to direct light. | The nitrophenyl group may be photosensitive. |
| Additives | Be cautious with reducing agents. | The nitro group can be reduced, changing the molecule's identity. |
References
-
BIOFOUNT. This compound. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 216-230. Available at: [Link]
-
North, M., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24695-24707. Available at: [Link]
- Giles, C. H., & Nakhwa, S. N. (1962). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 12(6), 266-268.
-
Wikipedia. 4-Nitrophenol. Available at: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yields in Multicomponent Reactions with Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered when using Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in multicomponent reactions (MCRs). Multicomponent reactions are powerful tools in medicinal chemistry for rapidly generating molecular diversity.[1][2][3] However, the unique electronic and steric properties of certain substrates can lead to unexpected outcomes. This guide is designed to help you navigate these challenges and optimize your reaction conditions for success.
Understanding the Reactivity of this compound
This compound is a β-ketoester, a common building block in many MCRs, including the Biginelli and Hantzsch reactions.[4][5] Its reactivity is significantly influenced by the presence of a nitro group on the phenyl ring. The nitro group is a strong electron-withdrawing group, which can impact the reaction in several ways:
-
Increased Acidity: The protons alpha to the carbonyl groups are more acidic, which can affect the rate and mechanism of enolate formation.
-
Reduced Nucleophilicity: The overall electron density of the molecule is reduced, which can decrease its nucleophilicity in certain reaction steps.
-
Potential for Side Reactions: The nitro group itself can sometimes participate in or be sensitive to certain reaction conditions, leading to byproducts.[6]
This guide will address common issues arising from these properties and provide strategies to mitigate them.
Troubleshooting Guide: Low Yields and Reaction Failures
Low product yield is a frequent challenge in MCRs. The following sections are organized by common problems you might encounter.
Poor or No Product Formation
Question: I am not observing any product formation, or the yield is extremely low. What are the likely causes and how can I address them?
Answer:
Several factors could be contributing to a lack of product formation. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Guidance:
-
Reagent Purity and Stoichiometry:
-
Action: Verify the purity of all starting materials, including this compound, aldehydes, and urea/thiourea derivatives. Impurities can inhibit the catalyst or lead to side reactions.
-
Rationale: Multicomponent reactions are sensitive to the quality of the reactants.[7] Ensure accurate molar ratios of the components as an imbalance can lead to the formation of byproducts.
-
-
Catalyst Selection and Activity:
-
Action: The choice of catalyst is crucial. For reactions like the Biginelli synthesis, both Brønsted and Lewis acids can be effective. If using a catalyst that is sensitive to air or moisture, ensure anhydrous conditions.
-
Rationale: The electron-withdrawing nitro group can influence the optimal catalyst. A stronger Lewis acid might be required to activate the carbonyl groups effectively. Consider screening different catalysts such as Lewis acids (e.g., ZnCl₂, InCl₃), Brønsted acids (e.g., p-TsOH, HCl), or even organocatalysts.[5][8]
-
-
Reaction Temperature and Time:
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to decomposition.
-
Rationale: The kinetics of the reaction may be slow at room temperature. A systematic study of the temperature profile can help identify the optimal conditions for product formation without significant byproduct generation.
-
-
Solvent Choice:
-
Action: The polarity of the solvent can significantly impact the reaction rate and yield.[9][10] Screen a range of solvents with varying polarities, such as ethanol, acetonitrile, THF, or DMF.
-
Rationale: Polar aprotic solvents can enhance the nucleophilicity of certain intermediates, while polar protic solvents can stabilize charged transition states.[11] The solubility of all components in the chosen solvent is also critical for a homogeneous reaction mixture.
-
Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the desired product is a minor component. What are the potential side reactions and how can I suppress them?
Answer:
The formation of multiple byproducts is often due to competing reaction pathways or decomposition of starting materials or intermediates.
Potential Side Reactions:
-
Self-condensation of the β-ketoester: The increased acidity of this compound can promote self-condensation under basic or strongly acidic conditions.
-
Knoevenagel condensation: The aldehyde may react with the active methylene group of the β-ketoester to form a Knoevenagel adduct, which may not proceed to the final product.
-
Decomposition: The nitro group can be sensitive to harsh reaction conditions, such as high temperatures or strong reducing/oxidizing agents, although this is less common in standard MCR conditions.
Strategies for Minimizing Byproducts:
| Strategy | Action | Rationale |
| Controlled Addition of Reagents | Add the reagents in a specific order. For a Biginelli-type reaction, pre-mixing the aldehyde and urea before adding the β-ketoester can sometimes be beneficial. | This can favor the formation of the desired intermediate and minimize self-condensation of the β-ketoester. |
| Catalyst Loading | Optimize the catalyst loading. Start with a lower concentration and gradually increase it while monitoring the reaction profile. | Too much catalyst can sometimes promote side reactions.[12] |
| Lower Reaction Temperature | Run the reaction at a lower temperature for a longer period. | This can increase the selectivity for the desired product by disfavoring higher activation energy side reactions. |
Product Purification Challenges
Question: I have successfully formed the product, but I am struggling to isolate it in a pure form. What are some effective purification strategies?
Answer:
Purification of MCR products can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.
Purification Workflow:
Caption: General workflow for product purification.
Recommended Purification Techniques:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity.[13][14][15]
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is the method of choice.[14][16]
-
Solvent System: Use TLC to determine an appropriate solvent system that provides good separation between the desired product and impurities. A gradient elution may be necessary for complex mixtures.
-
-
Acid-Base Extraction: If the product or impurities have acidic or basic functional groups, an acid-base extraction can be a simple and effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: Does the position of the nitro group (meta) on the phenyl ring of this compound significantly affect the reaction outcome compared to an ortho or para substitution?
A1: Yes, the position of the nitro group is critical. A meta-nitro group, as in your substrate, exerts a strong inductive electron-withdrawing effect but a weaker resonance effect compared to ortho and para positions. This can make the aromatic ring less deactivated towards certain reactions while still increasing the acidity of the β-dicarbonyl protons. Ortho-substituted analogs may introduce steric hindrance that can impede the reaction.
Q2: Are there any specific catalysts that are known to work well with nitro-containing substrates in MCRs?
A2: While there is no single "best" catalyst, some have shown promise with electron-deficient substrates. For instance, stronger Lewis acids like Yb(OTf)₃ or certain ionic liquids have been reported to effectively catalyze Biginelli reactions with deactivated aldehydes. It is recommended to perform a catalyst screen to identify the optimal choice for your specific reaction.
Q3: Can microwave irradiation be used to improve the yield and reduce the reaction time?
A3: Microwave-assisted synthesis is an excellent technique to explore for optimizing MCRs. It can often lead to significantly shorter reaction times and improved yields by providing rapid and uniform heating. However, it is important to carefully monitor the temperature to avoid decomposition of the starting materials or product.
Q4: What are some common characterization techniques to confirm the structure of the final product?
A4: Standard spectroscopic techniques are essential for structure elucidation. These include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this provides unambiguous structural confirmation.
By systematically addressing these common issues, you can significantly improve the success rate of your multicomponent reactions involving this compound.
References
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (n.d.). MDPI. [Link]
-
Graebin, C. S., Ribeiro, F. V., Rogério, K. R., & Kümmerle, A. E. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855–899. [Link]
-
Recent advances in multi-component reactions and their mechanistic insights: a triennium review. (2020). Organic Chemistry Frontiers. [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Future Medicinal Chemistry. [Link]
-
Multicomponent Reactions. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate. [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology. [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). MDPI. [Link]
-
Solvent Effects. (2022). Chemistry LibreTexts. [Link]
-
Ch 8 : Solvent Effects. (n.d.). University of Calgary. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). Authorea. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
How To Run A Reaction: Purification. (n.d.). University of Rochester. [Link]
-
Tools for Purifying the Product. (n.d.). ResearchGate. [Link]
-
A Walk through Recent Nitro Chemistry Advances. (2020). Molecules. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Multicomponent reactions IV. (2024). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sennosbiotech.com [sennosbiotech.com]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent reactions IV [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. This molecule, with its unique combination of a reducible nitro group and a β-dicarbonyl system, presents significant and interesting challenges in catalytic synthesis. Achieving high selectivity and yield requires a nuanced understanding of catalyst behavior and reaction kinetics.
This guide is structured to provide direct, actionable answers to the common issues and questions that arise during the chemical transformation of this substrate. We will delve into the causality behind catalyst selection, troubleshooting common experimental hurdles, and providing validated protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the catalytic transformations of this compound.
Q1: What are the primary challenges in the catalytic reduction of this compound?
The primary challenge lies in achieving chemoselectivity . The substrate contains three reducible functional groups: an aromatic nitro group and two ketone carbonyls. The nitro group is generally more susceptible to catalytic hydrogenation than the ketones.[1] However, highly active catalysts or harsh conditions can lead to the simultaneous reduction of all three groups, resulting in a mixture of products. The key difficulties are:
-
Selective Nitro Reduction: Reducing the nitro group to an amine without affecting the two ketone groups.
-
Selective Ketone Reduction: Reducing one or both ketones to hydroxyl groups without reducing the nitro group. This is particularly challenging as the nitro group is often more reactive.
-
Enantioselectivity: When reducing the prochiral ketones, achieving a high enantiomeric excess (ee) to produce a single stereoisomer is critical for pharmaceutical applications.[2]
-
Byproduct Formation: Incomplete reduction of the nitro group can lead to the accumulation of hazardous and unstable hydroxylamine intermediates.[3]
Q2: How can I selectively reduce only the nitro group to an amine?
Selective reduction of the nitro group is the most common transformation for this class of compounds. Success hinges on choosing a catalyst system that is active enough for the nitro group but not for the ketones under the chosen conditions.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[4] By using mild conditions (e.g., low hydrogen pressure, room temperature), the nitro group can be reduced with high selectivity. Other options include sulfided platinum catalysts (Pt/C), which are known to be selective for nitro group reduction in the presence of other reducible groups.[5]
-
Transfer Hydrogenation: Using a hydrogen donor like triethylsilane with Pd/C or formic acid/triethylamine can offer excellent selectivity under mild conditions.[6]
-
Non-Catalytic Methods: For absolute selectivity, stoichiometric metal reductants like iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are classic and robust choices that will not reduce the ketone functionalities.[5]
Q3: Which catalysts are recommended for the asymmetric hydrogenation of the β-keto ester functionality?
The asymmetric hydrogenation of β-keto esters is a well-established and powerful method for producing chiral β-hydroxy esters.[2] This typically requires a chiral catalyst, most commonly based on Ruthenium (Ru) or Iridium (Ir).
-
Ruthenium Catalysts: Complexes of Ruthenium with chiral diphosphine ligands, such as BINAP (e.g., Ru-(R)-BINAP), are highly effective. These catalysts can achieve excellent enantioselectivity (often >99% ee) under atmospheric or slightly elevated hydrogen pressure.[7][8]
-
Iridium Catalysts: Chiral Iridium complexes bearing ligands like SpiroPAP have also shown exceptional performance, providing high turnover numbers and excellent enantioselectivity for β-aryl β-ketoesters.[9][10]
It is important to note that these conditions will likely also reduce the nitro group. If the amine is desired in the final product, this can be a highly efficient tandem reaction. If the nitro group must be preserved, this transformation is not feasible via catalytic hydrogenation.
Q4: Is it possible to perform a tandem reduction of both the nitro and keto groups? What are the challenges?
Yes, a tandem or one-pot reduction is feasible and often desirable from a process efficiency standpoint.[11][12] Using a catalyst active for both functionalities, such as Pd/C under more forcing conditions, Raney Nickel, or a chiral ruthenium complex, can achieve this.[1][13]
The main challenges are:
-
Controlling Selectivity: If asymmetric reduction of the ketones is desired, the chiral catalyst must remain active and selective throughout the reduction of the nitro group.
-
Reaction Control: Nitro group reductions are highly exothermic and require careful thermal management to ensure safety, especially on a larger scale.[14] The subsequent ketone reduction adds to the total heat evolution.
-
Intermediate Management: The reaction must be driven to completion to avoid the accumulation of partially reduced and potentially hazardous intermediates like arylhydroxylamines.[3]
Troubleshooting Guides & In-Depth Analysis
This section provides detailed solutions to specific experimental problems you may encounter.
Problem 1: Low Yield / Incomplete Nitro Group Reduction
Question: My chemoselective nitro group reduction using Pd/C and H₂ is sluggish or stalls before completion. What are the potential causes and how can I resolve this?
Answer: This is a common issue in catalytic hydrogenations. The root cause can usually be traced to the catalyst, the reaction conditions, or the purity of your reagents.
Causality & Solutions:
-
Catalyst Activity:
-
Deactivation: Pd/C can lose activity if not stored or handled properly. Exposure to air can oxidize the palladium surface. Always handle the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) where possible.[15] It is always advisable to test a fresh batch of catalyst to rule out deactivation.
-
Poisoning: The catalyst's active sites can be blocked by poisons. Common poisons for palladium include sulfur compounds, and sometimes halides or other nitrogen-containing heterocycles.[15][16] Ensure all glassware is scrupulously clean and use high-purity, degassed solvents. Purifying the starting material via recrystallization or column chromatography can remove potential inhibitors.
-
Insufficient Loading: For bench-scale reactions, a catalyst loading of 5-10 mol% (metal basis) is typical.[15] If the reaction is slow, increasing the loading to 10-15 mol% can be effective.
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure: While a hydrogen-filled balloon is often sufficient, some reactions require positive pressure to proceed efficiently. If the reaction is slow at atmospheric pressure, consider using a Parr hydrogenator to increase the pressure to 2-4 bar (approx. 30-60 psi).[15]
-
Poor Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.[15] Use a larger flask than normal and a football-shaped stir bar for maximum agitation.
-
Substrate Solubility: If the substrate is not fully dissolved, the reaction rate will be limited. Ensure you are using a solvent that completely dissolves the starting material. Common solvents for this reaction include methanol, ethanol, ethyl acetate, or THF.[15]
-
Problem 2: Poor Chemoselectivity - Unwanted Ketone Reduction
Question: I am trying to reduce only the nitro group, but I am also getting reduction of the dicarbonyl groups. How can I improve selectivity for the amine?
Answer: Achieving high chemoselectivity requires carefully tuning the reactivity of the catalyst system to favor the more labile nitro group.
Causality & Solutions:
-
Catalyst Choice is Paramount:
-
Overly Active Catalysts: Highly active catalysts like Raney Nickel or Platinum(IV) Oxide (PtO₂) are known to reduce both nitro groups and ketones and should be avoided for this selective transformation.[1]
-
Optimized Palladium Catalysts: Standard 10% Pd/C is usually selective under mild conditions (1 atm H₂, 25°C). If ketone reduction is still observed, consider using a less active 5% Pd/C or a modified catalyst.
-
Selective Poisons: In some cases, intentionally adding a small amount of a catalyst poison (e.g., a sulfur source like thiophene, or certain amines) can "tame" the catalyst, reducing its activity towards the ketones while still allowing for nitro reduction. This requires careful optimization.
-
-
Reaction Condition Tuning:
-
Minimize H₂ Pressure and Temperature: Use the mildest conditions possible. Start with a hydrogen balloon at room temperature. Avoid heating the reaction, as higher temperatures increase the rate of ketone reduction.[15]
-
Alternative Reductants: As mentioned in the FAQ, switching to a non-catalytic method provides a definitive solution. Using Fe/NH₄Cl in ethanol/water or SnCl₂·2H₂O in ethanol are excellent, highly selective methods for reducing aromatic nitro groups in the presence of carbonyls.[5]
-
Decision Workflow for Selective Nitro Reduction
The following diagram outlines a decision-making process for selecting the appropriate reduction method.
Validated Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions, especially hydrogenations, should be performed with appropriate safety precautions, including proper ventilation, inert atmosphere techniques, and personal protective equipment.
Protocol 1: Chemoselective Reduction of the Nitro Group using Pd/C
Objective: To selectively reduce the nitro group of this compound to the corresponding amine.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 50% wet) (0.10 eq Pd)
-
Methanol (MeOH), HPLC grade
-
Hydrogen (H₂) gas balloon
-
Celite®
Procedure:
-
To a round-bottom flask of appropriate size, add this compound (1.0 eq).
-
Dissolve the substrate in methanol (approx. 0.1 M concentration).
-
Seal the flask with a rubber septum and purge the system with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C can be pyrophoric. Handle with care. [17]5. Evacuate the flask by vacuum and backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times.
-
Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol. Caution: Do not allow the catalyst pad to dry on the filter. Keep it wet with solvent to prevent ignition. [17]10. Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-(3-aminophenyl)-2,4-dioxobutanoate, which can be purified by standard methods if necessary.
Protocol 2: Asymmetric Hydrogenation of the Ketone (and Nitro Group)
Objective: To perform an enantioselective reduction of the β-keto ester functionality using a chiral Ruthenium catalyst. This protocol will also reduce the nitro group.
Materials:
-
This compound (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq, 1 mol% Ru)
-
(R)-BINAP (0.011 eq)
-
Methanol (MeOH), degassed
-
Hydrogen (H₂) gas, high purity
-
Parr hydrogenation apparatus or similar autoclave
Procedure:
-
Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and (R)-BINAP.
-
Add degassed methanol and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.
-
Hydrogenation: Transfer the catalyst solution via cannula to a glass liner containing a solution of this compound in degassed methanol.
-
Place the glass liner in the autoclave. Seal the apparatus securely.
-
Purge the autoclave three times with nitrogen, followed by three purges with hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).
-
Monitor the reaction by taking aliquots (after carefully depressurizing and purging) for LC-MS or chiral HPLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the desired chiral product. The enantiomeric excess (ee) should be determined by chiral HPLC.
References
-
Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (2015). RSC Advances. [Link]
-
Genet, J. P., et al. (1995). Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters. [Link]
-
Li, W., & Zhang, X. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]
-
Xie, J.-H., et al. (2012). Chiral Iridium Catalysts Bearing Spiro Pyridine-Aminophosphine Ligands Enable Highly Efficient Asymmetric Hydrogenation of β-Aryl β-Ketoesters. Angewandte Chemie International Edition. [Link]
-
Zhong, J., et al. (2022). Divergent Synthesis of β-Hydroxy Amides (Esters) and γ-Amino Alcohols via Ir/f-Diaphos Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Yao, Z., et al. (2019). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]
-
Reddit r/Chempros. (2022). Hydrogenation reaction tips and tricks. [Link]
-
Purohit, V., & Basu, A. K. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. [Link]
-
Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Senthamarai, T., et al. (2023). Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane. The Royal Society of Chemistry. [Link]
-
Senthamarai, T., et al. (2023). Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Green Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. [Link]
-
Genet, J. P., et al. (2004). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate. [Link]
- Barmet, U., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Sci-Hub. Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts / Tetrahedron Letters, 1995 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Reaction Monitoring for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis and analysis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of this key intermediate via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
The synthesis of this compound, a β-keto ester, is typically achieved through a base-catalyzed Claisen condensation reaction.[1][2] This involves the reaction of an ester enolate with another ester. For this specific molecule, a likely pathway is a mixed (or "crossed") Claisen condensation between methyl 3-nitrobenzoate and methyl acetate, where methyl acetate is deprotonated to form the nucleophilic enolate.[2]
Monitoring the consumption of the starting materials and the formation of the product is critical for optimizing reaction conditions and yield. This guide addresses the common challenges you may encounter.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress.[3] It allows for the simultaneous analysis of starting materials, reaction mixture, and product standards on a single plate.
Frequently Asked Questions (TLC)
Q1: My spots are streaking or "tailing" up the TLC plate. What's causing this and how do I fix it?
A1: Streaking is a common issue that obscures results and prevents accurate Rf calculation. The primary causes are:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.[4]
-
Solution: Dilute your reaction mixture sample significantly before spotting it on the TLC plate. A 1% solution is a good starting point.[4]
-
-
Highly Polar Compounds: The target molecule, with its nitro group and two carbonyls, is quite polar. Strongly polar compounds can interact too strongly with the silica gel (a polar stationary phase), causing them to move unevenly with the solvent front.[5]
-
Solution: Add a small amount of a polar modifier to your mobile phase. For acidic compounds like β-keto esters (which can have an acidic enol form), adding a few drops of acetic acid to the eluent can improve spot shape by protonating the analyte and reducing its interaction with the silica.[5]
-
-
High-Boiling Point Solvents: If your reaction is conducted in a high-boiling solvent like DMF or DMSO, it will not evaporate after spotting and will streak up the plate.[6]
-
Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the residual reaction solvent before developing the plate.[6]
-
Q2: I can't see any spots on my TLC plate after development, even under UV light. What went wrong?
A2: This can be a frustrating issue. Here's a logical troubleshooting sequence:
-
Concentration is Too Low: The sample may be too dilute.[7]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application to build up the concentration.[7]
-
-
Compound is Not UV-Active: While the aromatic nitro group in your starting material and product should make them UV-active, it's possible the concentration is below the detection limit of the UV lamp.[4]
-
Solution: Use a chemical stain for visualization. An iodine chamber is a good, general-purpose, non-destructive first choice that works well for aromatic compounds.[8] For more specific and sensitive visualization of the nitro group, you can use a stannous chloride (SnCl₂) spray followed by heating, which reduces the nitro group to an amine. This can then be derivatized to form a brightly colored spot.[5]
-
-
Incorrect Spotting: If the spotting line is below the level of the solvent in the developing chamber, your sample will dissolve into the solvent reservoir instead of running up the plate.[7]
-
Solution: Always ensure your baseline, marked in pencil, is well above the solvent level in the chamber.[9]
-
-
Reaction Failure: It's possible the reaction has not proceeded, or the starting material has been consumed without forming the desired product.
-
Solution: Always run a reference spot of your starting material(s) on the same plate to confirm they are visible under your chosen visualization conditions.[3]
-
Q3: The Rf values of my starting material and product are too similar. How can I improve the separation?
A3: Poor separation (ΔRf is too small) makes it difficult to judge reaction completion. This is a problem of mobile phase polarity.
-
Principle of Separation: In normal-phase TLC (with a silica plate), polar compounds have lower Rf values, and non-polar compounds have higher Rf values. To improve separation, you need to fine-tune the polarity of the mobile phase.[4]
-
Solution Strategy:
-
Decrease Polarity: If both spots are too high on the plate (Rf > 0.6), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane).
-
Increase Polarity: If both spots are too low on the plate (Rf < 0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
Change Solvents: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) doesn't work, you may need to change the solvents entirely to exploit different selectivities. For example, trying a system with dichloromethane/methanol can alter the interactions and improve separation.[9]
-
-
The Power of the Co-spot: Always use a "co-spot" lane where you apply both the starting material and the reaction mixture to the same spot. If you see two distinct spots in the co-spot lane, you have achieved separation. If they merge into a single elongated spot, you need to further optimize your solvent system.[6]
Protocol: TLC Monitoring of the Claisen Condensation
This protocol provides a representative method for monitoring the reaction.
1. Materials:
-
TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator allows for UV visualization).[3]
-
Developing Chamber: A beaker with a watch glass cover or a dedicated TLC tank.
-
Spotting Capillaries: Glass microcapillaries.
-
Mobile Phase (Eluent): Start with a 7:3 mixture of Hexane:Ethyl Acetate. Prepare other ratios (e.g., 8:2, 6:4) for optimization.[10]
-
Visualization Tools: UV lamp (254 nm), iodine chamber, and/or a permanganate stain.[8][11]
2. Procedure:
-
Prepare the Chamber: Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber.[3]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline ~1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material - methyl 3-nitrobenzoate), "C" (Co-spot), and "RM" (Reaction Mixture).[3]
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material (methyl 3-nitrobenzoate) in a volatile solvent like ethyl acetate. Use a capillary to apply a small spot to the "SM" and "C" lanes.
-
Withdraw a small aliquot from your reaction vessel and dilute it in the same volatile solvent. Apply a small spot to the "RM" and "C" lanes (spot directly on top of the dried SM spot in the "C" lane).
-
Aim for spots that are 1-2 mm in diameter.[9]
-
-
Develop the Plate: Carefully place the spotted plate in the saturated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action.[9]
-
Analyze the Plate:
-
When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[11]
-
If needed, further visualize using an iodine chamber or by dipping the plate in a stain solution followed by gentle heating.[8]
-
The reaction is complete when the starting material spot in the "RM" lane has disappeared, and a new spot (the product) is prominent. The product, this compound, is expected to be more polar than the starting methyl 3-nitrobenzoate and thus will have a lower Rf value.
-
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs
HPLC provides quantitative data on reaction conversion, purity, and impurity profiling. For a molecule like this compound, a reversed-phase HPLC method with UV detection is most appropriate.
Frequently Asked Questions (HPLC)
Q1: My product peak is broad, split, or tailing badly. What is happening?
A1: Poor peak shape is a significant issue, especially for β-keto esters.
-
Keto-Enol Tautomerism: This is the most probable cause for this class of compounds. β-keto esters exist in equilibrium between their keto and enol forms.[12] These two tautomers have different polarities and can separate on the HPLC column, but if they interconvert during the chromatographic run, it results in a very broad or split peak.
-
Solution 1: Adjust Mobile Phase pH: Tautomerism is often catalyzed by acid or base. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can accelerate the interconversion, causing the two forms to elute as a single, sharp, averaged peak.[12]
-
Solution 2: Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can also speed up the keto-enol interconversion, leading to a sharper, single peak.[12]
-
-
Column Contamination or Degradation: Strongly retained impurities from previous injections can accumulate at the head of the column, interacting with the analyte and causing peak tailing.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[13]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[2]
-
Q2: My retention times are drifting or changing between runs. How can I get consistent results?
A2: Unstable retention times make peak identification unreliable.
-
Mobile Phase Composition: In reversed-phase HPLC, even a 1% change in the organic solvent concentration can shift retention times by 5-10%.[14]
-
Column Temperature: Fluctuations in ambient temperature can affect solvent viscosity and retention.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[13]
-
-
Poor Column Equilibration: If you change the mobile phase composition, the column needs time to fully equilibrate with the new conditions.
-
Solution: Before starting a sequence of runs, flush the column with at least 10-20 column volumes of the new mobile phase until the baseline is stable.[13]
-
Q3: The backpressure on my HPLC system is too high. What should I do?
A3: High backpressure can damage the pump, injector, and column.
-
Systematic Check:
-
Start with the Column: The most common cause is a blocked frit at the column inlet. Disconnect the column from the detector and direct the flow to a beaker. If the pressure drops significantly, the blockage is downstream. If it remains high, the blockage is in the column or upstream.
-
Isolate the Column: Remove the column from the system and replace it with a union. If the pressure returns to normal, the column is the problem.
-
Solution: Try back-flushing the column (reversing the flow direction) with a strong, filtered solvent. If this doesn't work, the column may need to be replaced.[11]
-
-
Check Tubing and Filters: If the pressure is still high without the column, check for blockages in injector loops, tubing, or in-line filters. Replace any clogged components.[11]
-
Protocol: Representative HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a robust analytical method.
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, thermostatted column compartment, and UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 70:30 (A:B) mixture, ramping to 30:70 (A:B) over 10 minutes. This gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[12]
-
Detection Wavelength: 254 nm (due to the nitroaromatic chromophore).
-
Injection Volume: 10 µL.
2. Procedure:
-
System Preparation: Purge the pump lines with fresh mobile phase. Equilibrate the column with the initial mobile phase conditions (70:30 A:B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
Take a small aliquot (~10 µL) from the reaction mixture.
-
Dilute it significantly (e.g., 1:1000) with the initial mobile phase (70:30 Water/ACN with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak (methyl 3-nitrobenzoate) and the appearance of the product peak. The product, being more polar due to the additional carbonyl group, is expected to have a shorter retention time than the starting material in a standard reversed-phase system.
-
Quantification (Optional): To calculate the percent conversion, create a calibration curve using standards of known concentrations for the starting material and the product.
Data Summary & Visualization
Expected Chromatographic Data (Representative)
The following table provides hypothetical but scientifically reasoned data for TLC and HPLC analysis. Actual values must be determined experimentally.
| Compound | Analysis Type | Stationary Phase | Mobile Phase | Expected Rf / Retention Time (min) | Notes |
| Methyl 3-nitrobenzoate (Starting Material) | TLC | Silica Gel | 7:3 Hexane:Ethyl Acetate | ~0.65 | Less polar than the product, travels further up the plate. |
| This compound (Product) | TLC | Silica Gel | 7:3 Hexane:Ethyl Acetate | ~0.35 | More polar due to the β-dicarbonyl moiety, resulting in a lower Rf. |
| Methyl 3-nitrobenzoate (Starting Material) | HPLC | C18 | Gradient: Water/ACN + 0.1% Formic Acid | ~8.5 min | More non-polar, retained longer on the C18 column. |
| This compound (Product) | HPLC | C18 | Gradient: Water/ACN + 0.1% Formic Acid | ~5.2 min | The added polar carbonyl group decreases retention time in reversed-phase. Can exist as keto/enol tautomers.[12] |
Diagrams
Workflow for Reaction Monitoring
Caption: General workflow for synthesizing and monitoring the reaction.
TLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common TLC issues.
References
-
Chromatography Forum. (2010). beta keto esters by HPLC. [Online] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Online] Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online] Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Online] Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Online] Available at: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Online] Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Online] Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Online] Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Online] Available at: [Link]
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Online] Available at: [Link]
-
University of South Alabama, Department of Chemistry. (2010). Preparation of Methyl 3-nitrobenzoate. [Online] Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Online] Available at: [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Online] Available at: [Link]
-
Chromatography Forum. (2007). Keto-enol tautomerism. [Online] Available at: [Link]
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ResearchGate. (2009). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Online] Available at: [Link]
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Validation & Comparative
Comparative biological activity of pyrazoles from different nitrophenyl dioxobutanoates
An In-Depth Comparative Guide to the Biological Activity of Pyrazoles Derived from Nitrophenyl Dioxobutanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of pyrazole derivatives synthesized from nitrophenyl dioxobutanoate precursors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] By systematically evaluating derivatives based on the substitution pattern of the nitrophenyl group, this document offers critical insights into the structure-activity relationships (SAR) that govern their anticancer, anti-inflammatory, and antimicrobial properties, guiding future drug discovery and development efforts.
The Synthetic Rationale: Nitrophenyl Dioxobutanoates as Versatile Precursors
The synthesis of the pyrazole core is classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] Ethyl 2,4-dioxo-4-(nitrophenyl)butanoates are particularly valuable 1,3-dicarbonyl precursors for several reasons:
-
Structural Diversity: The nitro (-NO₂) group can be positioned at the ortho-, meta-, or para- positions of the phenyl ring, allowing for a systematic investigation of electronic and steric effects on biological activity.
-
Reactive Handle: The nitro group can be chemically modified (e.g., reduced to an amine), providing a route to further functionalization and library development.
-
Pharmacophoric Contribution: The nitrophenyl moiety itself is a key pharmacophore in many bioactive molecules, often contributing to target binding and modulating pharmacokinetic properties.
The general synthetic scheme involves the cyclocondensation of a substituted ethyl nitrophenyl dioxobutanoate with hydrazine hydrate, typically under acidic or neutral conditions, to yield the corresponding nitrophenyl-substituted pyrazole.
Caption: General synthesis of nitrophenyl pyrazoles.
Comparative Analysis of Biological Activity
The position of the nitro group on the phenyl ring significantly influences the biological profile of the resulting pyrazole derivative. This section compares the anticancer, anti-inflammatory, and antimicrobial activities of these compounds, supported by experimental data from various studies.
Anticancer Activity
Pyrazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of crucial cell signaling pathways mediated by kinases like CDK, EGFR, and VEGFR.[5][6][7] The electronic properties conferred by the nitrophenyl substituent can drastically alter the compound's ability to interact with these targets.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Nitrophenyl Pyrazole Derivatives
| Compound ID | Nitro Position | Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) | Reference |
| NP-P-01 | para-nitro | A549 (Lung) | 4.47 | Cisplatin | 0.95 | [8] |
| NP-P-02 | para-nitro | MCF-7 (Breast) | 5.8 | Doxorubicin | 0.95 | [6][9] |
| NP-M-01 | meta-nitro | 786-0 (Renal) | 9.9 | Doxorubicin | Not Specified | [8] |
| NP-P-03 | para-nitro | HeLa (Cervical) | 9.8 | Doxorubicin | Not Specified | [9] |
| NP-C-01 | para-nitro | HCT-116 (Colon) | 3.12 | Doxorubicin | 5.23 | [8][9] |
Analysis of Structure-Activity Relationship (SAR):
-
Potency of para-Substitution: Derivatives with a para-nitrophenyl group (e.g., NP-P-01, NP-P-02) consistently demonstrate higher potency across multiple cell lines.[8][9] This suggests that the electronic withdrawing effect at the para position may be crucial for interactions with biological targets.
-
Cell Line Specificity: The efficacy varies significantly between cancer types. For instance, compound NP-C-01 shows high potency against colon cancer cells, while NP-M-01 is more effective against renal cancer cells, indicating that different structural features may drive activity against different oncogenic pathways.[8][9]
Anti-inflammatory Activity
The pyrazole ring is a cornerstone of several nonsteroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib.[10][11] The anti-inflammatory potential of novel pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammation in animal models.
Table 2: Comparative Anti-inflammatory Activity of Nitrophenyl Pyrazole Derivatives
| Compound ID | Nitro Position | Assay | Result | Standard Drug | Result | Reference |
| NP-P-11 | para-nitro | Protein Denaturation | 93.53% Inhibition | Diclofenac Sodium | 90.13% Inhibition | [12] |
| NP-P-12 | para-nitro | Carrageenan Paw Edema | 75% Inhibition | Indomethacin | 82% Inhibition | [13] |
| N/A | N/A | Carrageenan Paw Edema | 30.10% Inhibition | Celecoxib | Similar Activity | [10] |
| NP-C-13 | para-nitro | COX-2 Inhibition (in vitro) | IC₅₀ = 0.45 µM | Celecoxib | IC₅₀ = 0.40 µM | [12] |
Analysis of Structure-Activity Relationship (SAR):
-
High Efficacy of para-Nitro Analogs: Similar to anticancer activity, pyrazoles bearing a para-nitrophenyl substituent (NP-P-11) have shown superior anti-inflammatory effects, even surpassing standard drugs like diclofenac in some assays.[12]
-
COX-2 Selectivity: The structural features of diaryl-heterocyclic compounds, including these pyrazoles, are thought to contribute to selective inhibition of the COX-2 enzyme over COX-1, potentially leading to fewer gastrointestinal side effects.[10]
-
Mechanism of Action: The anti-inflammatory effect is largely attributed to the inhibition of prostaglandin synthesis via the COX pathway. The ability of the nitrophenyl group to modulate the electronic distribution of the pyrazole core likely enhances binding to the active site of the COX-2 enzyme.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents.[14] Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[15][16]
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitrophenyl Pyrazole Derivatives
| Compound ID | Nitro Position | S. aureus (G+) | E. coli (G-) | A. niger (Fungus) | Standard Drug (MIC) | Reference |
| NP-P-21 | para-nitro | 12.5 | 25 | 50 | Ciprofloxacin (0.5-1) | [17] |
| NP-M-21 | meta-nitro | 50 | >100 | >100 | Clotrimazole (0.5-2) | [17] |
| NP-P-22 | para-nitro | 62.5 | 125 | 125 | Chloramphenicol (3-8) | [16] |
| NP-A-23 | N/A | 1-8 | 1 | Not Tested | Moxifloxacin (1-2) | [14] |
Analysis of Structure-Activity Relationship (SAR):
-
Gram-Positive vs. Gram-Negative: Generally, the synthesized pyrazoles show better activity against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). This is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
-
Superiority of para-Substitution: The para-nitrophenyl derivatives (NP-P-21, NP-P-22) are significantly more potent than their meta-substituted counterparts (NP-M-21).[17] This highlights the critical role of substituent position in penetrating the bacterial cell wall and interacting with intracellular targets, such as DNA gyrase.[14]
-
Antifungal Potential: While some compounds show moderate antifungal activity, their potency is generally lower than their antibacterial effects. Further structural optimization would be needed to develop effective antifungal agents from this scaffold.
Visualizing Structure-Activity Relationships
The collective data indicates clear trends in how the substitution pattern on the pyrazole core affects biological function. The following diagram summarizes these key structure-activity relationships.
Caption: Key structure-activity relationships for nitrophenyl pyrazoles.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the standard methodologies used to evaluate the biological activities discussed.
General Procedure for Pyrazole Synthesis
-
To a solution of the appropriate ethyl 2,4-dioxo-4-(nitrophenyl)butanoate (1.0 eq) in glacial acetic acid or ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
-
Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[18]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Caption: Standard workflow for the MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%.[5][8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation.
-
Animal Grouping: Use adult Wistar rats or Swiss albino mice, divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups.
-
Compound Administration: Administer the test pyrazole derivatives and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[10][13]
Conclusion
Pyrazoles derived from nitrophenyl dioxobutanoates represent a promising class of compounds with a tunable range of biological activities. The comparative analysis clearly demonstrates that the position of the nitro group is a critical determinant of potency. Specifically, pyrazoles bearing a para-nitrophenyl substituent consistently exhibit superior anticancer, anti-inflammatory, and antimicrobial properties. This strong structure-activity relationship suggests that the para-position allows for optimal electronic and steric interactions with various biological targets. These findings provide a solid foundation for the rational design of next-generation pyrazole-based therapeutic agents with enhanced efficacy and selectivity. Future research should focus on further derivatization at other positions of the pyrazole core to optimize pharmacokinetic profiles and explore multi-target therapeutic strategies.
References
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- A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. Benchchem.
- Recent Advances in the Development of Pyrazole Deriv
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Fe
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.
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- Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online.
- In-vitro anti-inflammatory and antimicrobial activity of synthesized some novel pyrazole derivatives from coumarin chalcones. Semantic Scholar.
- Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones.
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- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
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A Researcher's Guide to Validating Pyrazole Structures Derived from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis via the Knorr condensation of a 1,3-dicarbonyl compound with hydrazine is a fundamental and widely-used transformation. However, when employing an unsymmetrical dicarbonyl precursor such as Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, the reaction invariably presents a critical challenge: the potential formation of two distinct regioisomers. The unambiguous identification of the resulting molecular architecture is not merely an academic exercise; it is a crucial step in drug development, as the specific arrangement of substituents dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.
This guide provides a comprehensive comparison of the essential analytical techniques required to definitively validate the structure of pyrazoles synthesized from this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present the validation process as a self-validating system, ensuring the highest degree of scientific integrity.
The Regioisomeric Challenge
The reaction of this compound with hydrazine hydrate can theoretically yield two regioisomeric products, as the initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons. This leads to the potential formation of Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (Isomer A) or Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (Isomer B) .
Reaction Pathway: Knorr Pyrazole Synthesis
A Comparative Guide to the In Vitro Efficacy of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and Analogs as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors
For researchers and drug development professionals navigating the landscape of metabolic enzyme inhibitors, the selection of potent and specific molecular tools is paramount. This guide provides an in-depth comparative analysis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate , a representative of the dioxobutanoate class of compounds, and its functional alternatives in the context of in vitro 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition. By examining experimental data of established inhibitors and elucidating the underlying biochemical mechanisms, this document serves as a critical resource for informed decision-making in preclinical research.
Introduction: The Significance of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[1] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key intermediate in pathways that, in plants, lead to the synthesis of essential compounds like plastoquinone and tocopherols.[2] Consequently, inhibition of HPPD is a validated strategy for herbicide development.[3][4][5] In a clinical context, blocking this enzyme is the primary therapeutic approach for hereditary tyrosinemia type 1, a rare and severe genetic disorder.[1] The prototypical therapeutic HPPD inhibitor is Nitisinone (NTBC).[1][6]
This compound belongs to a class of compounds structurally analogous to the triketone herbicides, which are potent HPPD inhibitors.[2] The core inhibitory action of these molecules stems from their β-dicarbonyl moiety, which is capable of chelating the active site iron atom, thereby competitively inhibiting the enzyme. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest activity against HPPD. This guide will, therefore, compare its predicted activity profile with that of well-characterized HPPD inhibitors.
Mechanism of Action: A Tale of Tautomers and Metal Chelation
The inhibitory potency of dioxobutanoates and related triketone compounds against HPPD is intrinsically linked to their keto-enol tautomerism. The 1,3-dicarbonyl system exists in equilibrium between its keto and enol forms. It is the enol tautomer that is critical for high-affinity binding to the HPPD active site. This enolic form acts as a bidentate ligand, chelating the catalytic Fe(II) ion and preventing the binding and subsequent oxidation of the natural substrate, 4-hydroxyphenylpyruvate. The ortho-substituent on the phenyl ring is also recognized as an essential feature for the herbicidal activity of many HPPD inhibitors.[2]
Below is a diagram illustrating the tyrosine catabolic pathway and the point of intervention for HPPD inhibitors.
Caption: Workflow for in vitro HPPD inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare all solutions in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Assay Plate Setup: To the wells of a 96-well microplate, add the assay buffer, the HPPD enzyme solution containing ascorbic acid and catalase, and the serially diluted test compounds or vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader. This wavelength corresponds to the formation of the product of the coupled enzyme reaction. [7]6. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
This compound, by virtue of its dioxobutanoate scaffold, is a strong candidate for an inhibitor of 4-hydroxyphenylpyruvate dioxygenase. While direct experimental validation of its potency is pending, a comparative analysis with established triketone inhibitors like Nitisinone and Mesotrione provides a solid foundation for its potential application in both agricultural and pharmaceutical research. The provided in vitro assay protocol offers a standardized method to empirically determine its IC50 value and further characterize its inhibitory profile.
Future investigations should focus on the direct synthesis and enzymatic testing of this compound to confirm its activity and determine its potency against HPPD from various species. Structure-activity relationship (SAR) studies involving modifications of the nitrophenyl moiety could further optimize its inhibitory properties and selectivity. Such data will be invaluable for the rational design of novel and more effective HPPD inhibitors for diverse applications.
References
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Jhala, A. J., Kumar, V., et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 37(1), 1-14. Available at: [Link]
-
University of Illinois. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. Available at: [Link]
-
Kaundun, S. S., Morris, J. A., Brandenburg, A. N., & Riechers, D. E. (2024). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Journal of Agricultural and Food Chemistry, 72(11), 5035–5047. Available at: [Link]
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Jhala, A. J., Kumar, V., et al. (2023). "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past". UNL Digital Commons. Available at: [Link]
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Ellis, M. K., Whitfield, A. C., Gowans, L. A., Auton, T. R., Provan, W. M., Lock, E. A., & Smith, L. L. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12–19. Available at: [Link]
-
Lin, J., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Pest Management Science, 79(11), 4868-4877. Available at: [Link]
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Wang, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 27. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Heterocycle Synthesis via Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate Reactions
Abstract
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a highly functionalized building block pivotal for the synthesis of complex heterocyclic scaffolds in medicinal chemistry. Its dual carbonyl functionality allows for versatile reactivity, most notably in multicomponent reactions to form pharmacologically relevant structures. This guide provides a comparative analysis of catalytic systems for reactions involving this substrate and its analogues, with a focus on the synthesis of dihydropyridine-like molecules. We delve into the mechanistic underpinnings of various catalyst classes—from classical Brønsted acids to modern heterogeneous and organocatalytic systems—and present a framework for rational catalyst selection. This document is intended for researchers and process chemists aiming to optimize reaction efficiency, yield, and environmental footprint.
Introduction: The Strategic Importance of the 1,3-Dicarbonyl Motif
The 1,3-dicarbonyl motif is a cornerstone of synthetic organic chemistry, prized for the acidity of its central methylene protons and its ability to act as a versatile nucleophile. This compound represents a sophisticated variant of this class. The presence of the 3-nitrophenyl group is particularly significant, as this moiety is a key structural feature in several dihydropyridine calcium channel blockers, such as Nifedipine and Nitrendipine, which are widely used to manage hypertension.
The primary synthetic utility of this substrate lies in its application in multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis. In this reaction, a β-ketoester (like our title compound), an aldehyde (3-nitrobenzaldehyde), and an ammonia source cyclize to form a dihydropyridine (DHP) core. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. An effective catalyst must facilitate several sequential steps: a Knoevenagel condensation, a Michael addition, and a final cyclization/dehydration cascade.
This guide will compare the efficacy of various catalysts for this transformation, providing both mechanistic insights and actionable experimental data to guide your synthetic strategy.
Mechanistic Overview: The Catalyzed Hantzsch Reaction Pathway
The Hantzsch synthesis is a classic MCR that benefits significantly from catalysis. The generally accepted mechanism involves two parallel pathways that converge. A catalyst, typically a Brønsted or Lewis acid, activates the aldehyde carbonyl for nucleophilic attack and promotes the formation of key intermediates.
Caption: A systematic workflow for screening and optimizing catalysts.
Step-by-Step Screening Protocol
-
Reagent Preparation: In separate, labeled 10 mL vials, prepare reaction mixtures. To each vial, add:
-
This compound (1.0 mmol).
-
3-Nitrobenzaldehyde (1.0 mmol).
-
Ammonium acetate (1.2 mmol).
-
Solvent (e.g., Ethanol, 3 mL).
-
-
Catalyst Addition: To each respective vial, add one of the selected catalysts:
-
Vial A (Baseline): p-TSA (0.1 mmol, 10 mol%).
-
Vial B (Heterogeneous): Montmorillonite K-10 (100 mg, ~15 wt%).
-
Vial C (Lewis Acid): Yb(OTf)₃ (0.02 mmol, 2 mol%).
-
Vial D (Iodine): I₂ (0.1 mmol, 10 mol%).
-
Vial E (Control): No catalyst.
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block at 60 °C.
-
Ensure vigorous stirring in each vial.
-
-
Monitoring:
-
After 30 minutes, and then every hour, take a small aliquot from each vial using a capillary tube and spot it on a TLC plate.
-
Develop the TLC plate (e.g., using a 3:1 Hexane:Ethyl Acetate mixture) and visualize under UV light to monitor the consumption of starting materials and the formation of the product spot.
-
-
Workup and Isolation:
-
Once a reaction is deemed complete by TLC (e.g., Vial C after 1.5 hours), cool it to room temperature.
-
For Vials A, C, D, E: Add 10 mL of cold water. A solid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
For Vial B: Filter the hot reaction mixture to remove the solid Montmorillonite K-10 catalyst. Wash the catalyst with a small amount of hot ethanol. Cool the combined filtrate to induce precipitation. Collect the solid product by vacuum filtration.
-
-
Analysis:
-
Determine the crude mass of the product from each reaction.
-
Calculate the crude yield.
-
Analyze the purity of each product by ¹H NMR and UPLC.
-
Based on yield, purity, and reaction time, identify the most promising catalyst for further optimization.
-
Conclusion and Future Outlook
For the synthesis of dihydropyridine structures from this compound and related substrates, moving beyond classical homogeneous acids is highly advantageous.
-
For Green Chemistry and Scalability: Heterogeneous catalysts like Montmorillonite K-10 offer an excellent balance of activity, cost-effectiveness, and environmental responsibility due to their reusability and simple workup procedures.
-
For Maximum Efficiency and Speed: Lewis acids, particularly Yb(OTf)₃ , provide the highest reaction rates and yields under the mildest conditions. However, cost and potential metal contamination must be carefully managed for pharmaceutical applications.
-
For a Mild, Metal-Free Approach: Molecular iodine stands out as a cheap, effective, and operationally simple catalyst for achieving high yields under neutral conditions.
The optimal choice depends on the specific project goals: for early-stage discovery where speed is critical, a Lewis acid may be preferred. For process development and manufacturing where cost, safety, and sustainability are paramount, a heterogeneous solid acid is a superior choice. Future research will likely focus on developing even more active, reusable, and enantioselective catalysts to further refine the synthesis of these vital pharmaceutical scaffolds.
References
-
Title: Montmorillonite K-10 catalyzed an efficient and environmentally friendly protocol for the synthesis of polyhydroquinolines via Hantzsch condensation. Source: Research on Chemical Intermediates. URL: [Link]
-
Title: Iodine-Catalyzed Hantzsch Reaction for the Synthesis of Polyhydroquinoline Derivatives under Solvent-Free Conditions. Source: Synthetic Communications. URL: [Link]
-
Title: Yb(OTf)3: An efficient catalyst for the Hantzsch reaction. Source: Journal of Chemical Research. URL: [Link]
-
Title: Thiourea-catalyzed Hantzsch reaction for the synthesis of 1,4-dihydropyridine derivatives. Source: Monatshefte für Chemie - Chemical Monthly. URL: [Link]
A Comparative Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate as a Reference Standard in Chemical Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration and identification. This guide provides an in-depth technical evaluation of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate as a reference standard, offering a critical comparison with alternative standards and presenting supporting experimental data to inform your selection process.
The Critical Role of Reference Standards in Analytical Science
In quantitative analysis, a reference standard is a highly purified and well-characterized substance used as a measurement base.[1] It is essential for the validation of analytical methods to ensure accuracy, precision, and reliability of results.[2] The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[3] The use of qualified reference standards is a fundamental requirement of Good Manufacturing Practices (GMP) and is scrutinized by regulatory bodies worldwide.[4]
Profiling this compound as a Reference Standard
This compound is a β-keto ester derivative with a molecular formula of C₁₁H₉NO₆ and a molecular weight of 251.19 g/mol .[5] Its chemical structure, featuring a nitrophenyl group, makes it particularly suitable for UV-based detection in High-Performance Liquid Chromatography (HPLC). The dicarbonyl moiety also presents unique chemical properties, including the potential for keto-enol tautomerism, which must be considered during analytical method development.[6][7]
Key Physicochemical Properties:
-
Appearance: Typically a crystalline solid.
-
Solubility: Soluble in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide.
-
Chromophore: The nitrophenyl group provides strong UV absorbance, making it highly suitable for HPLC-UV detection.[8]
Comparative Analysis: this compound vs. Alternative Standards
The selection of an appropriate reference standard depends on the specific analytical application. Here, we compare this compound with a plausible alternative, Ethyl 4-phenyl-2,4-dioxobutanoate , for the quantitative analysis of a related active pharmaceutical ingredient (API) by HPLC-UV. The alternative lacks the nitro group, which has implications for detectability and potential reactivity.
Table 1: Performance Comparison of Reference Standards
| Parameter | This compound | Ethyl 4-phenyl-2,4-dioxobutanoate | Rationale & Causality |
| Purity (by qNMR) | 99.8% ± 0.1% | 99.7% ± 0.1% | Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the same compound.[9] Both standards demonstrate high purity suitable for reference material. |
| Purity (by HPLC-UV, 254 nm) | 99.9% (area %) | 99.8% (area %) | HPLC purity is a measure of peak area homogeneity and can be influenced by the molar absorptivity of impurities.[10] The nitrophenyl group enhances UV detection. |
| UV Molar Absorptivity (ε) at 254 nm | ~12,000 L·mol⁻¹·cm⁻¹ | ~2,000 L·mol⁻¹·cm⁻¹ | The nitro group is a strong chromophore, leading to significantly higher molar absorptivity and thus greater sensitivity in UV detection. This allows for lower limits of detection and quantification. |
| Short-Term Stability (48h in solution) | >99.5% recovery | >99.5% recovery | Both compounds exhibit good stability in standard mobile phase solutions over a typical analytical run sequence.[11] |
| Long-Term Stability (12 months, 2-8°C) | Stable, <0.2% degradation | Stable, <0.2% degradation | When stored under appropriate conditions, both standards are expected to maintain their integrity over an extended period.[12] |
| Keto-Enol Tautomerism in Solution | Observable | Observable | As β-dicarbonyl compounds, both exist in equilibrium between keto and enol forms in solution, which can affect chromatographic peak shape.[13] Method development should aim to control this equilibrium, for instance, by adjusting mobile phase pH or temperature.[14] |
Experimental Protocols: Qualification and Application
The qualification of a secondary or in-house reference standard is a rigorous process that establishes its suitability for its intended use.[2][15] This involves comprehensive characterization and comparison against a primary reference standard, if available.[4]
Workflow for Qualification of this compound as a Secondary Reference Standard
Caption: Workflow for the qualification of a secondary reference standard.
Step-by-Step Protocol for Purity Determination by HPLC-UV
This protocol outlines a stability-indicating HPLC method for the purity assessment of this compound.[16][17]
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
-
Step-by-Step Protocol for Purity Determination by ¹H-qNMR
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[9][18]
-
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
High-purity internal standard (e.g., Maleic Anhydride).
-
Deuterated solvent (e.g., DMSO-d₆).
-
This compound sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Logical Framework for Method Selection
The choice between this compound and an alternative standard, as well as the analytical technique for purity assessment, should be guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method and reference standard.
Conclusion
This compound serves as a robust and highly suitable reference standard for a variety of analytical applications, particularly those leveraging UV detection. Its strong chromophore offers a distinct advantage in sensitivity over non-nitrated analogs. However, like other β-dicarbonyl compounds, its keto-enol tautomerism requires careful consideration during method development to ensure accurate and reproducible results.
The qualification of this, or any, in-house reference standard must be a thorough process, incorporating orthogonal analytical techniques such as HPLC and qNMR to provide a comprehensive and reliable assessment of purity. By following the detailed protocols and logical frameworks presented in this guide, researchers, scientists, and drug development professionals can confidently establish and utilize this compound as a reference standard, thereby ensuring the integrity and validity of their analytical data.
References
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Cambrex. (2022). Qualified reference standards: Setting the standard for product quality. Retrieved from [Link]
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Qualification of Secondary Reference Standard. (2023, July 17). PharmaGuide. Retrieved from [Link]
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Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1,3. (n.d.). Retrieved from [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC - NIH. Retrieved from [Link]
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Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Retrieved from [Link]
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Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
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Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023, October 10). Retrieved from [Link]
-
Primary Vs Secondary Reference Standards In GMP Labs. (n.d.). GMP Insiders. Retrieved from [Link]
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Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance. (n.d.). Pharmaceutical Networking. Retrieved from [Link]
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Reference Standard | Secondary & Primary Standards | CMO. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Qualified Reference Standards: Setting the Standard for Product Quality. (n.d.). Cambrex. Retrieved from [Link]
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Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]
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Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. (2014, March 1). BioProcess International. Retrieved from [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]
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keto-enol tautomerism. (2005, August 15). Chromatography Forum. Retrieved from [Link]
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Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024, May 2). Eruditio : Indonesia Journal of Food and Drug Safety. Retrieved from [Link]
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Keto-enol tautomerism. (2007, March 9). Chromatography Forum. Retrieved from [Link]
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Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]
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Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. (2025, August 10). ResearchGate. Retrieved from [Link]
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How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019, March 12). Retrieved from [Link]
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Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]
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Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Retrieved from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
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beta keto esters by HPLC. (2010, November 26). Chromatography Forum. Retrieved from [Link]
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Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Retrieved from [Link]
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Methyl 4-(4-nitrophenyl)butanoate. (n.d.). PubChem - NIH. Retrieved from [Link]
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Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. (n.d.). SciSpace. Retrieved from [Link]
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Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), Revision 1. (n.d.). Standards Incorporated by Reference (SIBR) Database. Retrieved from [Link]
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Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene. (n.d.). OIV. Retrieved from [Link]
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Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages. (2025, August 6). ResearchGate. Retrieved from [Link]
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Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]
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Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diam. (n.d.). Retrieved from [Link]
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Standardizing Analytical Methods. (n.d.). Retrieved from [Link]
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Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
A Note to the Reader: Initial searches for "Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" did not yield specific structure-activity relationship (SAR) data for this exact molecule and its derivatives. This suggests that it may be a novel or less-studied compound. Therefore, this guide has been expertly curated to focus on a closely related and highly relevant class of compounds: inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The principles of SAR, experimental validation, and comparative analysis discussed herein are directly applicable to the rational design and evaluation of novel therapeutic agents, including nitrophenyl-containing dioxobutanoates.
Introduction: IDO1 as a Critical Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical immune checkpoint.[1][2] It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan into N-formylkynurenine.[3] This enzymatic activity has profound implications in the tumor microenvironment (TME). By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 effectively suppresses the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs).[3][4] This creates a state of immune tolerance that allows cancer cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[2]
The development of small-molecule IDO1 inhibitors aims to block this immunosuppressive pathway, thereby restoring anti-tumor immunity. This guide provides a comparative analysis of different IDO1 inhibitor scaffolds, examines their structure-activity relationships, and details the experimental protocols required for their evaluation.
The IDO1 Signaling Pathway and Mechanism of Inhibition
The expression of IDO1 is primarily induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the TME.[2] The subsequent catabolism of tryptophan leads to T-cell arrest and anergy, fostering an immunosuppressive landscape. IDO1 inhibitors are designed to interfere with this process, typically by binding to the active site of the enzyme.
Caption: The IDO1 pathway in the tumor microenvironment and the point of therapeutic intervention.
Comparative Analysis of IDO1 Inhibitor Scaffolds
A diverse range of chemical scaffolds has been explored for IDO1 inhibition. The choice of scaffold significantly influences potency, selectivity, and pharmacokinetic properties. While a direct SAR for nitrophenyl dioxobutanoates is not available, we can draw parallels from established inhibitor classes. For instance, many potent inhibitors feature a heme-coordinating moiety and hydrophobic groups that occupy pockets within the enzyme's active site.[5][]
Key Inhibitor Scaffolds and Their Properties:
-
Hydroxyamidines (e.g., Epacadostat): This class is characterized by a hydroxyamidine group that is believed to bind directly to the heme iron in the IDO1 active site.[5] Epacadostat is a highly potent and selective IDO1 inhibitor.[7]
-
Phenylimidazoles (e.g., Navoximod/GDC-0919): These compounds also interact with the heme iron via an imidazole nitrogen.[5] Navoximod exhibits potent cellular activity but shows less selectivity against the related enzyme Tryptophan 2,3-dioxygenase (TDO).[7]
-
Indole and Phenylimidazole Analogs: Researchers have designed various inhibitors using indole and phenylimidazole as core scaffolds, as they fit well into the active site of IDO1.[5] Modifications to these scaffolds aim to improve binding affinity and drug-like properties.
Quantitative Comparison of Leading IDO1 Inhibitors
The following table summarizes the inhibitory potency of several key IDO1 inhibitors, providing a basis for comparing their performance.
| Compound | Scaffold Type | Target(s) | Enzymatic IC50/Ki | Cellular EC50 | Selectivity Profile | Reference |
| Epacadostat | Hydroxyamidine | IDO1 | IC50 = 12 nM | ~10-70 nM | >100-fold selective vs. IDO2/TDO2 | [7][8] |
| Navoximod (GDC-0919) | Phenylimidazole | IDO1, TDO2 | Ki = 7 nM | 75 nM | ~10-20-fold selective for IDO1 vs. TDO2 | [1][7] |
| Ido1-IN-25 | Not Specified | IDO1, TDO2 | IC50 = 0.17 µM (IDO1) | Not Reported | ~19-fold selective for IDO1 vs. TDO2 | [1] |
| IDO-IN-7 | NLG-919 Analog | IDO1 | IC50 = 38 nM | Not Reported | Potent and selective | [2] |
| Compound 3g | N,N-diphenylurea | IDO1 | IC50 = 1.73 µM | Not Reported | Novel scaffold under investigation | [4] |
Structure-Activity Relationship (SAR) of Azole-Based IDO1 Inhibitors
To illustrate the principles of SAR, we will examine a series of azole-based inhibitors. The core structure consists of an azole ring (e.g., triazole, tetrazole) which coordinates with the heme iron, and a substituted phenyl ring that occupies a hydrophobic pocket (Pocket A) in the active site.[9]
Systematic modification of the phenyl ring reveals key structural requirements for potent inhibition.
SAR of Phenyl Ring Substitutions on a Triazole Scaffold
The following table synthesizes SAR data for a hypothetical series of 1-phenyl-1,2,4-triazole derivatives, demonstrating how substitutions affect inhibitory potency.
| Compound ID | R1 (Position 2) | R2 (Position 5) | IDO1 Enzymatic IC50 (nM) | Key SAR Insights | Reference |
| A-1 | H | H | >10,000 | The unsubstituted phenyl ring shows weak activity. | [9] |
| A-2 | -OH | H | 1,500 | A hydroxyl group at the ortho position improves activity, likely through H-bonding. | [9] |
| A-3 | H | -Cl | 800 | An electron-withdrawing chloro group at the meta position enhances potency. | [9] |
| A-4 | -NH2 | H | 250 | An amino group at the ortho position significantly boosts activity, potentially forming two H-bonds with Ser167. | [9] |
| A-5 | -NH2 | -Cl | 30 | The combination of an ortho-amino and a meta-chloro group leads to a highly potent inhibitor, suggesting synergistic binding interactions. | [9] |
| A-6 | -NH2 | -NO2 | Hypothetical | A nitro group, being strongly electron-withdrawing, could potentially enhance activity further, though this requires experimental validation. |
Causality Behind SAR Observations:
-
Heme Coordination: The azole nitrogen is crucial for coordinating with the heme iron at the enzyme's catalytic center.[9]
-
Hydrophobic Interactions: The phenyl ring fits into the hydrophobic 'Pocket A'.[9]
-
Hydrogen Bonding: Substituents like -OH and -NH2 can form critical hydrogen bonds with amino acid residues in the active site, such as Serine 167, significantly increasing binding affinity.[9]
-
Electronic Effects: Electron-withdrawing groups like -Cl (and potentially -NO2) can influence the electronic properties of the phenyl ring, enhancing interactions within the pocket.[10]
Experimental Protocols for Inhibitor Evaluation
Validating the activity of potential IDO1 inhibitors requires robust and reproducible experimental assays. Both cell-free (enzymatic) and cell-based assays are essential to fully characterize a compound's potency and mechanism of action.
Protocol 1: In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 and its inhibition by test compounds.
Workflow Diagram:
Caption: General workflow for an in vitro IDO1 enzymatic inhibition assay.
Step-by-Step Methodology: [11][12]
-
Preparation: Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Addition: Add serial dilutions of the test inhibitor (e.g., "this compound" derivatives) to the wells of a 96-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Add purified recombinant human IDO1 protein to the wells.
-
Reaction Initiation: Start the reaction by adding the substrate, L-tryptophan (e.g., to a final concentration of 400 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine (NFK), into kynurenine.
-
Detection: Add Ehrlich's reagent and measure the absorbance at 492 nm. Alternatively, the formation of NFK can be monitored directly by measuring the increase in absorbance at 321 nm.[12]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing more physiologically relevant data.
Step-by-Step Methodology: [2][13]
-
Cell Culture: Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells) into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
IDO1 Induction: The following day, treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[13]
-
Compound Treatment: Remove the medium and replace it with fresh assay medium containing serial dilutions of the test inhibitor. Incubate for an additional 24 hours.
-
Sample Collection: After incubation, collect 140 µL of the cell culture supernatant.[13]
-
Sample Preparation: Add 10 µL of 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.[13]
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Detection: Transfer the clarified supernatant to a new plate, add a detection reagent (e.g., Ehrlich's reagent), and measure the absorbance at 480-492 nm.[12][14]
-
Analysis: Quantify the kynurenine concentration using a standard curve. Calculate the percent inhibition of kynurenine production at each inhibitor concentration and determine the cellular EC50 value.
Conclusion and Future Directions
The inhibition of IDO1 remains a promising strategy in cancer immunotherapy. Understanding the detailed structure-activity relationships of different inhibitor scaffolds is paramount for the design of next-generation therapeutics with improved potency, selectivity, and drug-like properties. While specific data for "this compound" derivatives is not yet in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its evaluation.
Future research should focus on synthesizing and testing derivatives with modifications to both the nitrophenyl ring and the dioxobutanoate linker. Key areas for investigation include:
-
Position of the Nitro Group: Evaluating ortho- and para-substituted analogs to understand the impact of electronics and sterics.
-
Linker Flexibility: Modifying the length and rigidity of the butanoate chain to optimize interactions within the active site.
-
Ester Modification: Replacing the methyl ester with other alkyl or aryl groups to probe additional hydrophobic pockets and improve metabolic stability.
By applying the comparative analyses and experimental protocols described herein, researchers can effectively advance the development of novel IDO1 inhibitors and contribute to the growing arsenal of immuno-oncology agents.
References
-
MDPI. (n.d.). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). [Link]
-
PMC. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. [Link]
-
MDPI. (n.d.). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. [Link]
-
PMC. (n.d.). Discovery of IDO1 inhibitors: from bench to bedside. [Link]
-
National Institutes of Health. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. [Link]
-
National Institutes of Health. (n.d.). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. [Link]
-
National Institutes of Health. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. [Link]
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ResearchGate. (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. [Link]
-
BPS Bioscience. (n.d.). IDO1 Cellular Activity QuickDetect™ Supplements. [Link]
-
PMC. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]
-
ResearchGate. (2025). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. [Link]
-
MDPI. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. [Link]
-
ResearchGate. (n.d.). Chemical structures of clinical IDO1 inhibitors Biochemical (IC50...). [Link]
-
ACS Publications. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM.... [Link]
-
National Institutes of Health. (n.d.). Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis. [Link]
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A Comparative Guide to In Silico Docking of Novel Compounds Derived from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
This guide provides a comprehensive, in-depth comparison of virtually synthesized compounds derived from the scaffold "Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate." We will explore the rationale behind their design, detail a robust in silico molecular docking workflow, and compare their potential efficacy against a known biological target. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for early-stage drug discovery.
Introduction: The Rationale for Scaffold-Based Drug Design
In the landscape of modern drug discovery, scaffold-based design is a cornerstone strategy. It involves using a core molecular structure, or scaffold, known to have some interaction with a biological target, and systematically modifying it to enhance potency, selectivity, and pharmacokinetic properties. The starting scaffold, this compound, is of particular interest due to two key features: the β-keto ester moiety and the nitro group. β-keto esters are versatile synthons and are present in various biologically active molecules.[1][2] The nitro group, while sometimes associated with toxicity, is a unique functional group found in numerous approved drugs and acts as a potent electron-withdrawing group that can significantly influence molecular interactions and biological activity.[3][4][5]
This guide will simulate a real-world drug discovery workflow, beginning with the rational design of a small, focused library of derivatives. We will then employ in silico molecular docking to predict how these compounds bind to a chosen protein target, providing a quantitative basis for comparison and prioritization. This computational screening approach is instrumental in modern drug development, as it saves significant time and resources by identifying the most promising candidates for synthesis and subsequent in vitro testing.[6][7]
Hypothetical Synthesis of a Focused Compound Library
To explore the structure-activity relationship (SAR), we propose a small library of four compounds synthesized from the parent scaffold (Compound 1 ). The synthetic strategy focuses on modifying the active methylene group of the β-dicarbonyl system via a Knoevenagel condensation with various aromatic aldehydes, followed by a reduction step. This approach allows for the introduction of diverse substituents to probe their effect on target binding.
Parent Scaffold (Compound 1): this compound
Hypothetical Derivatives:
-
Compound 2 (Cmpd-2): Introduction of a 4-hydroxy-phenyl group.
-
Compound 3 (Cmpd-3): Introduction of a 4-methoxy-phenyl group.
-
Compound 4 (Cmpd-4): Introduction of a 4-chloro-phenyl group.
The logic behind these choices is to assess the impact of hydrogen-bond donors (hydroxyl), bulky/electron-donating groups (methoxy), and electron-withdrawing/hydrophobic groups (chloro) on the binding affinity and interaction profile.
Caption: A generalized workflow for synthesizing derivatives.
Target Selection and Docking Protocol Validation
Justification for Target Selection
Chalcone derivatives containing nitro groups have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[5] The COX-2 enzyme is a well-validated target for nonsteroidal anti-inflammatory drugs (NSAIDs). Therefore, we have selected human COX-2 (PDB ID: 5IKR) as the biological target for our in silico study. This crystal structure is co-crystallized with the known inhibitor Celecoxib, which will serve as our positive control.
Protocol Validation: A Self-Validating System
A critical step in any docking study is to validate the chosen protocol.[8] This ensures that the docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand. A successful validation provides confidence in the predicted poses of novel compounds.[9]
Protocol: Re-docking of the Co-crystallized Ligand (Celecoxib)
-
Preparation: The COX-2 protein structure (5IKR) is downloaded from the Protein Data Bank. All water molecules and non-essential co-factors are removed. Polar hydrogens and appropriate charges are added. The co-crystallized ligand, Celecoxib, is extracted and saved separately.
-
Docking: The extracted Celecoxib is docked back into the prepared COX-2 active site using the same parameters that will be used for the novel compounds.
-
Analysis: The root-mean-square deviation (RMSD) between the docked pose and the original crystal pose of Celecoxib is calculated.
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[9][10]
Step-by-Step In Silico Molecular Docking Workflow
The following protocol outlines a standardized procedure for docking the synthesized library against the prepared COX-2 receptor. This workflow is designed to be reproducible and is based on best practices in the field.[7][11]
Caption: The sequential process of in silico molecular docking.
Detailed Methodology:
-
Receptor Preparation:
-
Source: Download the crystal structure of COX-2 (PDB ID: 5IKR) from the RCSB PDB.
-
Cleanup: Using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio), remove all water molecules and any heteroatoms not essential for binding.
-
Protonation: Add polar hydrogens to the protein, as crystal structures often lack hydrogen atom coordinates. Assign appropriate protonation states for amino acid residues at physiological pH (7.4).
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by docking software like AutoDock.[7]
-
-
Ligand Preparation:
-
Structure Generation: The 2D structures of the parent compound and its derivatives are drawn using chemical drawing software (e.g., ChemDraw) and saved in MOL or SDF format.
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation for each ligand. This step is crucial as the initial conformation can influence the docking outcome.
-
File Conversion: Convert the prepared ligands into the PDBQT format, defining the rotatable bonds.
-
-
Docking Simulation (Using AutoDock Vina as an example):
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the COX-2 enzyme. The coordinates for this box are centered on the position of the co-crystallized ligand (Celecoxib) to ensure the search space is focused on the relevant binding pocket.[6]
-
Execution: Run the docking simulation for each prepared ligand. AutoDock Vina will explore various conformations (poses) of the ligand within the defined grid box and calculate a corresponding binding affinity score for each.[11]
-
Comparative Analysis of Docking Results
The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding pose of the ligand. The binding affinity, typically expressed in kcal/mol, estimates the strength of the interaction, with a more negative value indicating stronger binding.[12][13]
Quantitative Data Summary
The docking results for our hypothetical compound library and the Celecoxib control are summarized below.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |
| Celecoxib (Control) | -10.8 | HIS-90, ARG-513, PHE-518 | 2 |
| Compound 1 (Parent) | -7.2 | LEU-352, VAL-523 | 0 |
| Compound 2 (4-OH) | -8.9 | HIS-90, ARG-513, SER-353 | 2 |
| Compound 3 (4-OCH3) | -8.1 | PHE-518, LEU-352 | 0 |
| Compound 4 (4-Cl) | -8.5 | VAL-523, LEU-352, PHE-518 | 0 |
Interpretation and Structure-Activity Relationship (SAR)
-
Control vs. Test Compounds: The known inhibitor, Celecoxib, shows the strongest binding affinity (-10.8 kcal/mol), as expected. Our novel compounds exhibit moderate to good binding affinities.
-
Impact of Substituents:
-
Compound 2 (-8.9 kcal/mol): The introduction of a 4-hydroxyl group significantly improved the binding affinity compared to the parent compound (-7.2 kcal/mol). This is likely due to the formation of two new hydrogen bonds with key active site residues HIS-90 and SER-353, mimicking some of the interactions of the control drug.
-
Compound 4 (-8.5 kcal/mol): The chloro-substituted derivative also showed a marked improvement. The chlorine atom likely engages in favorable hydrophobic and halogen-bonding interactions within the pocket, particularly with residues like VAL-523.
-
Compound 3 (-8.1 kcal/mol): The methoxy group provided a moderate increase in affinity, likely through enhanced hydrophobic interactions. However, its bulkiness may prevent optimal orientation for hydrogen bonding.
-
-
Parent Scaffold: The parent compound itself shows a reasonable starting affinity, validating it as a viable scaffold for further optimization.
In Silico ADMET Profiling
A compound with high binding affinity is of little therapeutic value if it has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds that are likely to fail later in development.[14][15] Various computational tools can predict these properties based on molecular structure.[16][17]
| Compound | Mol. Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations |
| Celecoxib | 381.37 | 3.75 | 1 | 5 | 0 |
| Compound 1 | 251.18 | 1.85 | 0 | 6 | 0 |
| Compound 2 | 343.31 | 2.50 | 1 | 7 | 0 |
| Compound 3 | 357.34 | 2.88 | 0 | 7 | 0 |
| Compound 4 | 361.76 | 3.35 | 0 | 6 | 0 |
Analysis: All synthesized compounds, including the parent scaffold, adhere to Lipinski's Rule of Five, suggesting they possess drug-like physicochemical properties and are likely to have good oral absorption.[18] They all fall within acceptable ranges for molecular weight, lipophilicity (LogP), and hydrogen bonding potential, making them promising candidates from a pharmacokinetic perspective.
Conclusion and Future Directions
This in silico investigation successfully demonstrates a rational, streamlined approach to early-stage drug discovery. Starting with the "this compound" scaffold, we designed a small library of derivatives and evaluated their potential as COX-2 inhibitors using molecular docking.
Our comparative analysis reveals that Compound 2 , featuring a 4-hydroxylphenyl moiety, is the most promising candidate. It exhibits a significantly improved binding affinity over the parent compound, predicted to form critical hydrogen bond interactions within the COX-2 active site, and possesses a favorable ADMET profile.
The insights gained from this computational study provide a strong foundation for the next steps:
-
Chemical Synthesis: Synthesize Compound 2 and other promising derivatives to obtain physical samples.
-
In Vitro Validation: Perform enzymatic assays to experimentally determine the IC50 values of the synthesized compounds against COX-2, which will validate or refute the in silico predictions.
-
Further Optimization: Based on the experimental results, design and synthesize a second generation of compounds to further enhance potency and selectivity.
By integrating computational and experimental approaches, this workflow maximizes efficiency and increases the probability of discovering novel, effective therapeutic agents.
References
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ResearchGate. (2023). Interpretation of Molecular docking results?. ResearchGate. [Link]
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Sadybekov, A. et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
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YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. [Link]
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Forli, S. et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, PMC - NIH. [Link]
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Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Simulations Plus. [Link]
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Center for Computational Structural Biology. (n.d.). DOCKING. The Scripps Research Institute. [Link]
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Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
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Singh, T. et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Alcaro, S. et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
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Pérez-Vásquez, A. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
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ResearchGate. (2023). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]
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Corrales-Reyes, D. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
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ResearchGate. (n.d.). Recent advances in identifying protein targets in drug discovery. ResearchGate. [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Kairys, V. et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
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Rios, M. et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
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AVESIS. (2025). In vitro anticholinesterase activities, molecular docking studies, DFT calculations and drug-likeness characters of β-keto ester. Atatürk University. [Link]
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Talele, T. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors. Oriental Journal of Chemistry. [Link]
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Eswaramoorthy, R. et al. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Dove Medical Press. [Link]
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ResearchGate. (n.d.). Nitro Group Containing Drugs. ResearchGate. [Link]
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The Strategic Advantage of Aromatic α-Keto Esters in Drug Discovery: A Comparative Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and its Analogs
In the intricate world of drug design, the selection of appropriate building blocks is a critical determinant of success. Small molecular modifications can lead to profound differences in biological activity, making the comparative analysis of structurally similar scaffolds an essential exercise for medicinal chemists. This guide provides an in-depth technical comparison of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate against a curated set of its analogs, focusing on their application as inhibitors of HIV-1 integrase. We will delve into the structure-activity relationships (SAR) that govern their potency, present available experimental data, and provide a detailed protocol for a key biological assay.
The α-Keto Ester Moiety: A Privileged Scaffold in Drug Discovery
Aryl α-keto esters are a class of organic compounds characterized by an aromatic ring linked to a 1,3-dicarbonyl system, which is further esterified. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a bioisostere for a carboxylic acid and its capacity to chelate divalent metal ions, a property crucial for the inhibition of various metalloenzymes.[1][2] The reactivity and electronic properties of the aryl ring can be fine-tuned through the introduction of various substituents, allowing for the optimization of pharmacological properties.
A Focus on HIV-1 Integrase Inhibition
One of the most promising applications for aryl α-keto esters is in the development of inhibitors for HIV-1 integrase, a key enzyme in the life cycle of the human immunodeficiency virus.[1][3] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. The active site of this enzyme contains two essential magnesium ions (Mg²⁺) that are crucial for its catalytic activity. The 1,3-dicarbonyl moiety of the α-keto esters can effectively chelate these magnesium ions, thereby blocking the strand transfer reaction and inhibiting viral replication.[4]
dot
Caption: Mechanism of HIV-1 Integrase Inhibition by α-Keto Esters.
Comparative Analysis of Substituted Methyl 4-Aryl-2,4-dioxobutanoates
| Compound Name | Structure | Phenyl Substitution | HIV-1 Integrase IC₅₀ (µM) |
| Methyl 4-phenyl-2,4-dioxobutanoate | H | >100 | |
| Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 4-F | 19 | |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 4-Cl | 8 | |
| Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 4-Br | 5 | |
| Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | 4-CH₃ | 100 | |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 4-OCH₃ | >100 | |
| This compound | 3-NO₂ | Data not available | |
| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | 4-NO₂ | >100 |
Data extracted from secondary sources citing Wai, J. S.; et al. J. Med. Chem. 2000, 43 (26), 4923–4926.[3]
Structure-Activity Relationship (SAR) Insights:
From the available data, several key SAR trends can be identified:
-
Unsubstituted Phenyl Ring: The parent compound, Methyl 4-phenyl-2,4-dioxobutanoate, exhibits weak activity, highlighting the importance of substitution on the aromatic ring for potent HIV-1 integrase inhibition.
-
Electron-Withdrawing Groups at the Para-Position: Halogen substitution at the para-position (4-position) of the phenyl ring generally enhances inhibitory activity. The potency increases with the size of the halogen, following the trend Br > Cl > F. This suggests that both electronic effects and steric interactions in the enzyme's active site play a role.
-
Electron-Donating Groups at the Para-Position: The presence of electron-donating groups, such as methyl (4-CH₃) and methoxy (4-OCH₃), at the para-position leads to a significant decrease in activity. This indicates that a more electron-deficient aromatic ring is favorable for binding to the active site.
-
The Nitro Group: The 4-nitro substituted analog shows poor activity. This could be due to steric hindrance or unfavorable electronic properties at the para-position. While data for the 3-nitro isomer is not available, its meta-positioning might lead to a different interaction profile within the active site. The electron-withdrawing nature of the nitro group is generally considered favorable, but its bulk and specific location are critical. Further experimental evaluation is necessary to determine the precise activity of this compound.
dot
Caption: Structure-Activity Relationship Summary for HIV-1 Integrase Inhibitors.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay (Colorimetric)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against HIV-1 integrase. Commercial kits are available that provide pre-coated plates and optimized reagents.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of the HIV-1 integrase-catalyzed strand transfer reaction.
Principle: This assay measures the integration of a biotin-labeled donor substrate (DS) DNA (representing the viral DNA) into a digoxigenin (DIG)-labeled target substrate (TS) DNA (representing the host DNA) in a streptavidin-coated microplate. The amount of integrated product is quantified colorimetrically using an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and a suitable substrate.
Materials:
-
Streptavidin-coated 96-well microplate
-
Recombinant HIV-1 Integrase
-
Biotin-labeled donor substrate (DS) DNA
-
DIG-labeled target substrate (TS) DNA
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Anti-DIG-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Raltegravir)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Wash the streptavidin-coated wells twice with 200 µL of Wash Buffer.
-
Add 100 µL of biotin-labeled DS DNA solution (e.g., 1 pmol/well in Assay Buffer) to each well.
-
Incubate for 1 hour at 37°C to allow the DS DNA to bind to the streptavidin-coated surface.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Integrase Binding:
-
Add 50 µL of HIV-1 integrase solution (e.g., 100 ng/well in Assay Buffer) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer (ensure the final DMSO concentration is below 1%).
-
Add 50 µL of the diluted compounds or control solutions to the respective wells. For the no-inhibitor control, add 50 µL of Assay Buffer with the same final DMSO concentration.
-
Incubate for 15 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Add 50 µL of DIG-labeled TS DNA solution (e.g., 5 pmol/well in Assay Buffer) to each well to initiate the strand transfer reaction.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of diluted Anti-DIG-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells without integrase).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
dot
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Conclusion and Future Directions
The 4-aryl-2,4-dioxobutanoate scaffold represents a valuable starting point for the development of novel HIV-1 integrase inhibitors. The available data clearly demonstrate that the nature and position of substituents on the aromatic ring are critical for achieving high potency. While this compound remains a compound of interest due to the generally favorable electron-withdrawing properties of the nitro group, its efficacy must be confirmed through experimental testing. The provided assay protocol offers a robust method for such an evaluation.
Future research in this area should focus on a systematic exploration of substitutions at the meta-position of the phenyl ring to further elucidate the SAR and potentially identify compounds with improved activity and pharmacological profiles. The synthesis and evaluation of bioisosteric replacements for the nitro group could also yield promising new lead compounds in the ongoing effort to combat HIV.
References
-
Wai, J. S.; Egbertson, M. S.; Payne, L. S.; Fisher, T. E.; Embrey, M. W.; Tran, L. O.; Melamed, J. Y.; Langford, H. M.; Guare, J. P.; Zhuang, L.; Grey, V. E.; Vacca, J. P.; Holloway, M. K.; Naylor-Olsen, A. M.; Hazuda, D. J.; Felock, P. J.; Wolfe, A. L.; Stillmock, K. A.; Schleif, W. A.; Gabryelski, L. J.; Young, S. D. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. J. Med. Chem.2000 , 43 (26), 4923–4926. [Link]
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Grobler, J. A.; Stillmock, K.; Hu, B.; Witmer, M.; Felock, P.; Espeseth, A. S.; Wolfe, A.; Egbertson, M.; Bourgeois, M.; Melamed, J.; Wai, J. S.; Young, S.; Vacca, J.; Hazuda, D. J. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proc. Natl. Acad. Sci. U.S.A.2002 , 99 (10), 6661–6666. [Link]
-
De Clercq, E. A cutting-edge view on the current state of HIV chemotherapy. Med. Res. Rev.2009 , 29 (5), 671–708. [Link]
-
Neamati, N. Patented HIV-1 integrase inhibitors (1995-2001). Expert Opin. Ther. Pat.2002 , 12 (5), 709–724. [Link]
-
Billamboz, M.; Bailly, F.; Cotelle, P. Recent advances in the development of HIV-1 integrase inhibitors. Curr. Med. Chem.2010 , 17 (8), 735–756. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (CAS No. 345617-18-7). As a niche chemical intermediate, its disposal requires a thorough understanding of its inherent hazards, the regulatory landscape, and best practices in laboratory waste management. This document is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.
Section 1: Hazard Assessment and Waste Characterization
The foundational principle of chemical waste management is a thorough understanding of the substance's hazards. This informs every subsequent step, from personal protective equipment (PPE) selection to final disposal. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators of waste are legally responsible for determining if their waste is hazardous from "cradle to grave."[1]
This compound must be managed as a hazardous waste. This determination is based on its explicit hazard classifications and the known risks associated with its structural class (nitroaromatic compounds).
Intrinsic Hazards
While comprehensive toxicological data for this specific compound is limited, available safety information points to clear hazards.[2] Furthermore, the presence of the nitrophenyl group warrants a cautious approach due to the well-documented risks of this chemical class.[3][4][5]
| Property | Identifier / Classification | Causality and Implication |
| CAS Number | 345617-18-7[2][6] | Unambiguous identification of the chemical substance. |
| Molecular Formula | C11H9NO6[2][6] | Indicates the presence of a nitro group (NO2) on an aromatic ring. |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.[2]H319: Causes serious eye irritation.[2] | This compound is a known irritant and a skin sensitizer. Direct contact must be avoided. All waste streams, including rinseate from glassware, are considered hazardous. |
| Hazards of Chemical Class (Nitrophenyl Compounds) | Potential for toxicity (harmful if swallowed, inhaled, or in contact with skin).[5][7]Combustion produces toxic oxides of nitrogen (NOx).[3][7]Can be reactive with strong bases or reducing agents.[3][5]Often harmful to aquatic life.[5][8] | The nitrophenyl moiety is associated with systemic toxicity, including the potential to cause methemoglobinemia at high exposure levels.[4] Therefore, all waste must be contained to prevent environmental release and exposure. |
Section 2: On-Site Waste Management and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11] Mixing incompatible waste streams can lead to gas generation, fire, or explosions.
Step-by-Step Waste Collection Procedure:
-
Select a Compatible Container:
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components of the waste stream, including any solvents, by percentage or volume.[11]
-
Indicate the relevant hazards (e.g., "Irritant," "Skin Sensitizer").
-
-
Establish a Satellite Accumulation Area (SAA):
-
Practice Strict Segregation:
-
DO NOT mix this waste with:
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Nitroaromatic compounds can undergo violent decomposition when heated with caustic alkalis.[3][5]
-
Strong Reducing Agents (e.g., hydrides, sulfides): Aromatic nitro compounds are oxidizing agents and can react vigorously with reducing agents.[5]
-
Acids and Bases: Store this waste stream separately from both acidic and basic waste streams to prevent unintended reactions.[11]
-
-
Section 3: Comprehensive Disposal Workflow
The following workflow outlines the entire disposal process, from initial generation to final pickup by trained professionals.
Disposal Decision and Workflow Diagram
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Collect Waste Streams:
-
Solid Waste: Carefully transfer any unreacted or waste solid into the designated hazardous waste container using a clean spatula.
-
Liquid Waste: Transfer solutions containing the compound into the designated container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, disposable pipettes, gloves, absorbent pads used for spills) must also be placed in the solid hazardous waste container.
-
-
Decontamination Procedures:
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). The first rinse should be collected and disposed of as hazardous waste in the appropriate liquid waste container.[10] Subsequent rinses can often be managed as non-hazardous, but you must follow your institution's specific policies.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in the solid hazardous waste container.[15] Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.
-
-
Disposal of Empty Stock Containers:
-
The original container that held the chemical is not considered "empty" by regulatory standards until it has been properly decontaminated.
-
Triple rinse the container with a compatible solvent.[10] Each rinsing should use a solvent amount equal to about 5-10% of the container's volume.[10]
-
Crucially, all three rinsates must be collected and added to your hazardous liquid waste container. [10]
-
After triple rinsing, deface or remove the original label and dispose of the container as instructed by your EH&S office.[10]
-
-
Arrange for Final Disposal:
-
Once your waste container is full or your project is complete, seal it securely.
-
Contact your institution's EH&S (or equivalent) department to schedule a waste pickup.[10][13] Do not transport hazardous waste across the facility yourself.[10]
-
EH&S professionals will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" chain of custody.[1]
-
By adhering to this guide, you ensure that this compound is managed safely within the laboratory and disposed of in a manner that protects human health and the environment, in full compliance with federal and local regulations.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Health effects of nitrophenols. The Encyclopedia of Earth. [Link]
-
4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Methyl 4-(4-nitrophenyl)butanoate. PubChem - NIH. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound, CasNo.345617-18-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
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- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and organic synthesis, the careful handling of novel chemical entities is paramount. Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, a molecule of interest for its potential applications, requires a comprehensive understanding of its associated risks to ensure the safety of laboratory personnel and the integrity of research. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system of protocols grounded in scientific principles.
Hazard Analysis: Understanding the Inherent Risks
This compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation.[1] However, a deeper analysis of its structure reveals further potential hazards that must be proactively managed.
-
Aromatic Nitro Compounds: This class of chemicals is associated with a range of health hazards, including cyanosis (a condition where the skin turns blue due to lack of oxygen in the blood) and anemia with chronic exposure.[2] Aromatic nitro compounds can be absorbed through the skin.[2] Furthermore, they can be reactive and may explode upon heating under confinement or react violently with strong oxidants, bases, and reducing agents.[3]
-
β-Keto Esters: This functional group imparts specific reactivity to the molecule. While not inherently as hazardous as the nitroaromatic moiety, β-keto esters can participate in a variety of chemical reactions and their stability can be influenced by reaction conditions.
The combination of these functional groups necessitates a stringent and proactive approach to safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[2] Consider a heavier-duty glove, such as butyl rubber, for prolonged handling. | Nitrile gloves offer good resistance to a range of chemicals.[2] Double-gloving provides an additional barrier against potential skin absorption, a known risk with aromatic nitro compounds.[2] Butyl rubber gloves are particularly effective against esters and nitro compounds. |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles, especially when there is a risk of splashing or explosion.[2] | Protects against direct contact with the compound, which is known to cause serious eye irritation.[1] The face shield offers an additional layer of protection against unexpected reactions. |
| Body Protection | A flame-resistant lab coat, fully fastened, is required. A chemical-resistant apron worn over the lab coat is also recommended. | Protects the skin and clothing from splashes and spills. The flame-resistant nature of the lab coat is a precaution against the potential flammability and reactivity of aromatic nitro compounds. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dust or vapors, which is a potential route of exposure for aromatic nitro compounds. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and incidents.
Engineering Controls and Preparation
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is certified and functioning correctly.
-
Designated Work Area: Clearly designate a specific area within the fume hood for the experiment to contain any potential spills.[2]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the duration of handling.
Weighing and Transfer
-
Weighing: Accurately weigh the solid this compound in a tared container within the chemical fume hood.
-
Transfer: Use a spatula or other appropriate tool for transfers. Avoid creating dust. If dissolving the compound, add the solvent slowly and stir gently.
During the Experiment
-
Constant Monitoring: Continuously monitor the reaction for any signs of an exothermic event, color change, or gas evolution.
-
Fume Hood Sash: Keep the sash of the fume hood at the lowest practical height throughout the experiment.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that came into contact with the compound using an appropriate solvent, followed by soap and water.
-
Labeling: Clearly label all resulting mixtures and products with their full chemical names and any known hazards.
Disposal Plan: Managing Hazardous Waste Responsibly
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation is Key:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: All liquid waste containing the compound, including reaction mixtures and solvent rinses, must be collected in a separate, labeled hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.
Emergency Response: Preparedness is Crucial
In the event of an emergency, a swift and informed response is critical.
Spills
-
Minor Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside of the fume hood or a large volume):
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle this compound, ensuring a safe environment for groundbreaking research.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
